molecular formula C10H16O3 B1267902 Methyl 2-oxocyclooctane-1-carboxylate CAS No. 5452-73-3

Methyl 2-oxocyclooctane-1-carboxylate

Cat. No.: B1267902
CAS No.: 5452-73-3
M. Wt: 184.23 g/mol
InChI Key: FAADEEISKNEKDP-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-ketoester that serves as a versatile and valuable building block in advanced organic synthesis and chemical research. While specific data on this eight-membered ring compound is limited, its structure suggests applications analogous to its smaller-ring homologs, such as Methyl 2-oxocyclopentanecarboxylate, which is widely used in constructing complex molecules . The reactivity of this compound is defined by its β-ketoester functional group, which features two carbonyl groups separated by a single carbon atom. This arrangement allows for a diverse range of chemical transformations. Key reactions include alkylation at the active methylene group, followed by hydrolysis and decarboxylation to form substituted cyclic ketone derivatives . It also serves as a key substrate in asymmetric synthesis, such as Michael additions, for creating chiral centers essential in pharmaceutical development . Furthermore, intermediates of this type are pivotal in synthesizing various industrial products, including fragrances and flavors . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxocyclooctane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADEEISKNEKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280884
Record name methyl 2-oxocyclooctane-1-carboxylate
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-73-3
Record name 5452-73-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-oxocyclooctane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the synthesis of Methyl 2-oxocyclooctane-1-carboxylate, a significant β-keto ester intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations in experimental design, and the practical nuances that ensure a successful and reproducible synthesis. We will focus on the most robust and widely applied method for this transformation: the Dieckmann condensation.

Strategic Overview: The Importance of a Cyclic β-Keto Ester

This compound is a bifunctional molecule whose value lies in the synthetic versatility afforded by its ketone and ester moieties. The eight-membered carbocyclic framework is a structural motif found in various natural products and serves as a valuable scaffold in medicinal chemistry. The true power of this intermediate, however, lies in the reactivity of the β-keto ester system. The acidic proton on the α-carbon, flanked by two carbonyl groups, provides a handle for a vast array of subsequent chemical transformations, including alkylation, acylation, and decarboxylation, making it a critical building block for the construction of more complex molecular architectures.

The primary and most efficient route to this and similar cyclic β-keto esters is the Dieckmann condensation , an intramolecular base-catalyzed cyclization of a diester.[1][2] This reaction is a cornerstone of cyclic compound synthesis and a variation of the venerable Claisen condensation.[3]

The Core Mechanism: Dieckmann Condensation

The synthesis of this compound via Dieckmann condensation begins with a linear diester, specifically dimethyl nonanedioate (also known as dimethyl azelate). The reaction is driven by the formation of a thermodynamically stable conjugate base of the β-keto ester product, which requires the use of at least one stoichiometric equivalent of a strong base.[4]

The mechanism unfolds in several key steps:

  • Enolate Formation: A strong base, such as sodium methoxide (CH₃ONa) or sodium hydride (NaH), abstracts an acidic α-proton from one of the ester groups of dimethyl nonanedioate. This deprotonation forms a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This step forges the eight-membered ring, resulting in a cyclic tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) as a leaving group and reforming a carbonyl group. This yields the neutral cyclic β-keto ester.

  • Driving the Equilibrium: The newly formed this compound has a highly acidic proton on the carbon situated between the two carbonyls (pKa ≈ 11-13). The methoxide base (or another strong base present) readily deprotonates this position. This final, irreversible deprotonation step shifts the entire reaction equilibrium towards the product, driving the condensation to completion.[4]

  • Acidic Workup: A final acidification step (e.g., with HCl or H₂SO₄) is required to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral this compound product.

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_drive Step 4 & 5: Finalization Start Dimethyl Nonanedioate Enolate Enolate Intermediate Start->Enolate Deprotonation at α-carbon Base Strong Base (e.g., NaOMe) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack Product_Neutral Cyclic β-Keto Ester Tetrahedral->Product_Neutral Elimination of ⁻OCH₃ Product_Enolate Product Enolate (Stabilized) Product_Neutral->Product_Enolate Deprotonation by Base (Drives Reaction) Final_Product This compound Product_Enolate->Final_Product Acidic Workup (H₃O⁺)

Caption: Mechanism of the Dieckmann Condensation for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for success.

Materials & Reagents:

  • Dimethyl nonanedioate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), concentrated or 3 M solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Assemble under N₂/Ar atmosphere Base_Prep 2. Base Preparation - Suspend NaH in anhydrous solvent - (If using NaH, wash with hexane to remove oil) Setup->Base_Prep Addition 3. Diester Addition - Add Dimethyl Nonanedioate dropwise - Maintain controlled temperature Base_Prep->Addition Reaction 4. Reaction - Heat mixture to reflux - Monitor for H₂ evolution (if using NaH) - React for several hours Addition->Reaction Workup 5. Workup - Cool reaction to 0°C - Carefully quench with acid - Separate aqueous and organic layers Reaction->Workup Purification 6. Purification - Wash organic layer with brine - Dry over MgSO₄ - Concentrate via rotary evaporation - Purify by vacuum distillation Workup->Purification Product Final Product: This compound Purification->Product

Sources

A Technical Guide to Methyl 2-oxocyclooctane-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxocyclooctane-1-carboxylate is a significant β-keto ester that serves as a versatile intermediate in advanced organic synthesis. Its unique eight-membered carbocyclic framework, combined with the reactive potential of its ketone and ester functionalities, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a detailed examination of its synthesis via the Dieckmann condensation, robust protocols for its preparation and characterization, and an exploration of its applications in research and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key synthetic intermediate.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. This compound is registered under CAS Number 5452-73-3.[1] Its key properties are summarized below, providing a critical reference for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 5452-73-3[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.235 g/mol [1]
IUPAC Name This compoundN/A
Boiling Point 270.9°C at 760 mmHg[1]
Density 1.046 g/cm³[1]
Flash Point 114.7°C[1]
LogP 1.69890[1]

Synthesis: The Dieckmann Condensation Pathway

The construction of the cyclic β-keto ester framework of this compound is most effectively achieved through the Dieckmann condensation. This intramolecular Claisen condensation is a cornerstone reaction in organic chemistry for forming five- and six-membered rings and can be adapted for larger ring systems, albeit sometimes with challenges related to transannular strain.[2][3][4]

Mechanistic Rationale

The reaction involves the intramolecular cyclization of a linear diester, in this case, dimethyl nonanedioate (also known as dimethyl azelate). The choice of a strong, non-nucleophilic base is critical. Sodium methoxide is a common and logical choice because it matches the ester's alcoholate, preventing transesterification, which would lead to a mixture of products.[3]

The mechanism proceeds through several key steps:

  • Enolate Formation: The base (methoxide) abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.

  • Ring Closure & Elimination: The intermediate collapses, eliminating a methoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step drives the reaction to completion.

  • Acidic Workup: A final acidic workup is required to neutralize the enolate and yield the final product.[2][3]

Mechanism Diagram

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_base cluster_acid Start Dimethyl Nonanedioate Enolate Enolate Intermediate Start->Enolate Deprotonation Base NaOCH₃ (Base) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of ⁻OCH₃ Tetrahedral->Elimination Product_Enolate Product Enolate (Resonance Stabilized) Elimination->Product_Enolate Deprotonation (Driving Force) Final_Product Methyl 2-oxocyclooctane- 1-carboxylate Product_Enolate->Final_Product Protonation Acid H₃O⁺ (Acidic Workup) Workflow Synthesis Workflow Setup 1. Assemble Flame-Dried Glassware under N₂ Charge 2. Charge NaOCH₃ and Toluene Setup->Charge Add 3. Add Diester Solution Dropwise Charge->Add Reflux 4. Heat to Reflux (2-4 hours) Add->Reflux Cool 5. Cool in Ice Bath Reflux->Cool Quench 6. Acidify with 3M HCl Cool->Quench Extract 7. Extract with Ether Quench->Extract Wash 8. Wash with Water and Brine Extract->Wash Dry 9. Dry over MgSO₄ and Concentrate Wash->Dry Purify 10. Purify by Vacuum Distillation Dry->Purify

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-keto ester, a class of organic compounds that serve as versatile building blocks in chemical synthesis. The presence of a ketone, an ester, and a methine proton alpha to both carbonyls within an eight-membered ring makes it a valuable intermediate for constructing more complex molecular architectures. Understanding its physical and spectroscopic properties is paramount for researchers and drug development professionals who intend to utilize it in synthetic pathways, enabling precise control over reaction conditions, effective purification, and unambiguous structural confirmation.

This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic characteristics of this compound. It is designed to equip researchers with the foundational data and practical insights necessary for its effective handling, characterization, and application in a laboratory setting.

Section 1: Chemical Identity and Core Physical Properties

The fundamental physical properties of a compound dictate its behavior under various experimental conditions, influencing choices from solvent selection to purification techniques. This compound is identified by the CAS Number 5452-73-3.[1] Its key physical descriptors are summarized below.

PropertyValueSource
CAS Number 5452-73-3[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.235 g/mol [1]
Boiling Point 270.9 °C at 760 mmHg[1]
Density 1.046 g/cm³[1]
Flash Point 114.7 °C[1]
Vapor Pressure 0.00665 mmHg at 25°C[1]
LogP 1.69890[1]

Discussion of Properties:

  • Molecular Formula and Weight: The formula C₁₀H₁₆O₃ and molecular weight of 184.235 g/mol are fundamental for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.[1]

  • Boiling Point: A relatively high boiling point of 270.9 °C at atmospheric pressure suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition.[1]

  • Density: With a density of 1.046 g/cm³, it is slightly denser than water.[1] This is a crucial consideration for liquid-liquid extractions, where it would typically be found in the organic layer, depending on the solvent used.

  • Flash Point: The flash point of 114.7 °C indicates that the compound is a combustible liquid but not highly flammable under standard laboratory conditions.[1]

  • LogP: The LogP value of approximately 1.7 suggests a moderate lipophilicity, indicating good solubility in many common organic solvents and limited solubility in water.[1]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The key functional groups in this compound—a ketone, an ester, and an eight-membered aliphatic ring—give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the stretching vibrations of its two carbonyl groups.

  • C=O Stretch (Ketone): A strong absorption peak is expected in the region of 1705-1725 cm⁻¹ , characteristic of a cyclic ketone. The ring size can influence this frequency.

  • C=O Stretch (Ester): Another strong absorption peak will appear at a slightly higher frequency, typically between 1735-1750 cm⁻¹ , which is characteristic of the ester carbonyl group.

  • C-O Stretch (Ester): A strong, distinct peak corresponding to the C-O single bond stretch of the ester group is expected in the 1000-1300 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the cyclooctane ring and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

  • -OCH₃ (Methyl Ester): A sharp singlet integrating to three protons is expected, typically in the range of 3.6-3.8 ppm .

  • -CH- (Methine): The proton at the C1 position, alpha to both carbonyls, will appear as a multiplet, likely a triplet or doublet of doublets, depending on the coupling with adjacent methylene protons. Its chemical shift will be downfield due to the electron-withdrawing effect of the two carbonyl groups, anticipated in the 3.3-3.6 ppm region.

  • -CH₂- (Cyclooctane Ring): The 12 protons of the cyclooctane ring will produce a series of complex, overlapping multiplets in the upfield region, typically between 1.2-2.5 ppm . The protons on the carbon alpha to the ketone (C3) will be further downfield within this range compared to the other ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • C=O (Ketone and Ester): Two distinct signals in the downfield region (165-210 ppm ) are expected for the two carbonyl carbons. The ketone carbon (C2) will typically be more downfield (e.g., >200 ppm) than the ester carbon (C=O of the carboxylate group).

  • -OCH₃ (Methyl Ester): A signal for the methyl carbon will appear in the 50-55 ppm range.

  • -CH- (Methine): The C1 carbon will be found in the 55-65 ppm region.

  • -CH₂- (Cyclooctane Ring): The remaining six carbon atoms of the cyclooctane ring will produce signals in the aliphatic region, typically between 20-40 ppm .

Section 3: Experimental Protocol for NMR Sample Preparation and Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for the characterization of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Purity Assessment:

    • Rationale: Impurities can introduce extraneous signals, complicating spectral interpretation.

    • Procedure: Before preparing the NMR sample, assess the purity of the compound, for instance, by thin-layer chromatography (TLC) or gas chromatography (GC). A single spot or peak suggests sufficient purity for NMR analysis.

  • Solvent Selection:

    • Rationale: The solvent must fully dissolve the sample and should not contain protons that would obscure signals from the analyte. Deuterated solvents are the standard for this purpose.

    • Procedure: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[2]

  • Sample Preparation:

    • Rationale: An appropriate concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or shimming difficulties can occur.

    • Procedure for ¹H NMR: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.[2]

    • Procedure for ¹³C NMR: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[2]

  • Instrument Setup and Data Acquisition:

    • Rationale: Standard acquisition parameters are generally sufficient for a routine structural confirmation.

    • Procedure:

      • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

      • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

      • For ¹H NMR: Acquire data using a standard pulse sequence. A spectral width of ~12 ppm and an acquisition time of 2-4 seconds are typical.

      • For ¹³C NMR: Use a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing and Analysis:

    • Rationale: Proper processing is key to extracting meaningful information.

    • Procedure: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and integration values.

Section 4: Molecular Structure and Key Features

The interplay between the functional groups and the cyclic structure of this compound is key to its reactivity and physical properties. The diagram below illustrates the primary structural features.

G cluster_ring Cyclooctane Ring cluster_keto cluster_ester C1 C1 C2 C2 O_keto O C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C_ester C O_ester1 O O_ester2 O CH3 CH3 p1 p2 p1->p2 Ester Methyl Ester Group p1->Ester p3 p2->p3 Keto Ketone Group (C2=O) p2->Keto p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->p1 C1_label C1 (Methine) C2_label C2 O_keto_label =O Ester_carbonyl C=O Ester_O —O—CH₃

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Analysis of Methyl 2-oxocyclooctane-1-carboxylate

This compound is a cyclic β-keto ester, a class of organic compounds characterized by a ketone functional group positioned at the β-carbon relative to an ester group. Its molecular formula is C₁₀H₁₆O₃, and its structure features a robust eight-membered carbocyclic ring, which imparts unique conformational properties.[1] This bifunctional architecture makes it a valuable intermediate in organic synthesis, providing multiple reaction sites for constructing more complex molecular frameworks.

A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[2] This equilibrium is a pivotal aspect of the compound's reactivity and structure, influenced by factors such as solvent and temperature.[3] A thorough structural analysis, therefore, must not only confirm the primary covalent framework but also characterize this tautomeric behavior. This guide provides a comprehensive overview of the essential analytical techniques and field-proven insights required to fully characterize this compound, intended for researchers and professionals in drug discovery and chemical synthesis.

Foundational Synthesis: The Dieckmann Condensation

From a synthetic standpoint, the most logical and widely applied method for constructing cyclic β-keto esters like this compound is the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a base to induce cyclization.[4][5] For the synthesis of our target molecule, the starting material would be dimethyl nonanedioate (also known as dimethyl azelate).

The causality behind this choice is rooted in the mechanism. A strong base, typically an alkoxide like sodium methoxide, selectively deprotonates the α-carbon of one ester group to form a nucleophilic enolate.[6] This enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the second ester group, forming a new carbon-carbon bond and creating the eight-membered ring.[7] The reaction is driven to completion by the final deprotonation of the highly acidic α-hydrogen located between the two carbonyl groups in the newly formed β-keto ester product.[4] An acidic workup is then required to neutralize the enolate and yield the final product.[6]

G cluster_0 Dieckmann Condensation Mechanism start Dimethyl Nonanedioate + NaOMe enolate Enolate Formation (α-Deprotonation) start->enolate Base cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral alkoxide_elim Alkoxide Elimination (-OMe) tetrahedral->alkoxide_elim product_enolate Product Enolate (Deprotonation of α-H) alkoxide_elim->product_enolate Base workup Acidic Workup (H₃O⁺) product_enolate->workup final_product This compound workup->final_product G cluster_techniques Analytical Workflow cluster_info Derived Information Molecule Methyl 2-oxocyclooctane- 1-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Proton/Carbon Framework Connectivity, Tautomerism NMR->Connectivity FunctionalGroups Functional Group Identification (C=O, C-O) IR->FunctionalGroups Mass Molecular Weight & Fragmentation Pattern MS->Mass Structure Verified Structure Connectivity->Structure FunctionalGroups->Structure Mass->Structure

Caption: Workflow for Spectroscopic Structural Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule in solution. [2]It provides detailed information about the chemical environment, connectivity, and relative abundance of nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

The presence of keto-enol tautomerism means that the NMR spectrum may show two distinct sets of signals corresponding to each form. [2]The integration of these signals can be used to determine the equilibrium ratio. The position of this equilibrium is highly dependent on the solvent; deuterated chloroform (CDCl₃), a common choice, tends to favor the keto form, while solvents like DMSO-d₆ can stabilize the enol form through hydrogen bonding. [8]

Sources

An In-depth Technical Guide to Methyl 2-oxocyclooctane-1-carboxylate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-keto ester that serves as a versatile intermediate in organic synthesis. Its unique structural framework, featuring a medium-sized eight-membered ring, a ketone, and an ester functional group, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties, synthesis, and key reactions. The insights provided are intended to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science to harness the full potential of this valuable building block. While direct applications in drug development are not extensively documented, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor to novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound possesses the chemical formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol .[1] The structure consists of a cyclooctanone ring with a methoxycarbonyl group attached to the α-carbon (carbon-1). The presence of a chiral center at carbon-1 means the molecule can exist as a pair of enantiomers. Furthermore, the flexible nature of the eight-membered ring allows for multiple conformations, with the boat-chair conformation generally being the most stable for cyclooctane systems.[2] The molecule exists in a tautomeric equilibrium between the keto and enol forms, with the keto form typically predominating. This equilibrium is a key determinant of its reactivity.

Physical and Spectroscopic Properties

Table 1: Physical Properties of this compound
PropertyValueSource
CAS Number 5452-73-3[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Boiling Point 270.9 °C at 760 mmHg[1]
Density 1.046 g/cm³[1]
Flash Point 114.7 °C[1]
Table 2: Predicted and Comparative Spectroscopic Data
TechniquePredicted/Comparative Data for Methyl 2-oxocycloalkane-1-carboxylates
¹H NMR * ~3.7 ppm (s, 3H, -OCH₃) : A singlet for the methyl ester protons.[3] * ~3.4 ppm (t, 1H, -CH(C=O)CO₂Me) : A triplet for the proton at the α-position.[3] * ~1.2-2.5 ppm (m, 12H, -CH₂-) : A complex multiplet region for the methylene protons of the cyclooctane ring.[3]
¹³C NMR * ~205-215 ppm (C=O, ketone) : The ketone carbonyl carbon.[3] * ~170-175 ppm (C=O, ester) : The ester carbonyl carbon.[3] * ~55-60 ppm (-CH(C=O)CO₂Me) : The α-carbon.[3] * ~52 ppm (-OCH₃) : The methyl ester carbon.[3] * ~20-45 ppm (-CH₂-) : The methylene carbons of the cyclooctane ring.[3]
IR (Infrared) * ~1740-1750 cm⁻¹ (C=O, ester) : Strong absorption for the ester carbonyl stretch.[4][5] * ~1710-1720 cm⁻¹ (C=O, ketone) : Strong absorption for the ketone carbonyl stretch.[4][5] * ~1200-1300 cm⁻¹ (C-O, ester) : Strong absorption for the C-O single bond stretch of the ester.[5]
MS (Mass Spec) * m/z 184 ([M]⁺) : Molecular ion peak. * Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-CO₂CH₃, m/z 59).

Synthesis of this compound

The most common and efficient method for the synthesis of cyclic β-keto esters, including this compound, is the Dieckmann condensation .[6][7][8] This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a strong base. For the synthesis of the target molecule, the starting material is dimethyl nonanedioate (also known as dimethyl azelate).

Experimental Protocol: Dieckmann Condensation of Dimethyl Nonanedioate

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Dimethyl nonanedioate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Anhydrous methanol (for quenching)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous toluene.

  • Initiation: A small amount of anhydrous methanol is added to initiate the reaction.

  • Diester Addition: A solution of dimethyl nonanedioate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the evolution of hydrogen gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: The reaction mixture is cooled in an ice bath, and excess sodium hydride is cautiously quenched by the slow addition of anhydrous methanol. The mixture is then carefully acidified with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Dieckmann_Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried 3-neck flask under N₂ Base Suspend NaH in anhydrous toluene Start->Base Add_Diester Add dimethyl nonanedioate in toluene dropwise Base->Add_Diester Reflux Heat to reflux until H₂ evolution ceases Add_Diester->Reflux Quench Cool and quench with MeOH Reflux->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Et₂O, wash with NaHCO₃ and brine Acidify->Extract Purify Dry, concentrate, and vacuum distill Extract->Purify Product This compound Purify->Product

Key Reactions and Synthetic Utility

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The acidic α-proton, the ketone, and the ester moiety all provide handles for further molecular elaboration.

Alkylation

The α-proton of the β-keto ester is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then be alkylated by reacting with an alkyl halide, opening the door to a wide range of substituted cyclooctanone derivatives.

This is a general procedure for the alkylation of this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) or other suitable base

  • Anhydrous methanol or other suitable solvent

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere, add this compound (1.0 equivalent) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution. The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis and Decarboxylation

The β-keto ester functionality allows for the removal of the ester group through hydrolysis followed by decarboxylation. This two-step process yields a substituted cyclooctanone. The hydrolysis is typically carried out under basic conditions (saponification), followed by acidification and heating to induce decarboxylation. A more direct, one-pot method is the Krapcho decarboxylation , which is particularly useful for substrates that are sensitive to acidic or basic conditions.[9][10][11][12][13]

This protocol describes a general procedure for the decarboxylation of an alkylated this compound derivative.

Materials:

  • Alkylated this compound derivative

  • Lithium chloride (LiCl) or Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkylated this compound derivative in DMSO. Add a catalytic amount of water and a stoichiometric amount of lithium chloride.

  • Heating: Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 2-alkylcyclooctanone can be purified by column chromatography or distillation.

Synthetic_Utility cluster_alkylation Alkylation cluster_decarboxylation Hydrolysis & Decarboxylation Start This compound Enolate Enolate Formation (Base) Start->Enolate 1. Base Alkylated Alkylated Derivative Enolate->Alkylated 2. R-X Decarboxylated 2-Substituted Cyclooctanone Alkylated->Decarboxylated Heat, LiCl, DMSO/H₂O (Krapcho)

Applications in Drug Development and Medicinal Chemistry

While specific drugs containing the this compound scaffold are not prevalent, the cyclooctanone ring system is found in a number of biologically active compounds.[14][15] The functional handles present in this compound make it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted cyclooctanones have been investigated for their antimicrobial and anti-inflammatory activities.[14] The ability to introduce various substituents at the α-position through alkylation, followed by decarboxylation, provides a facile route to a library of 2-substituted cyclooctanones for structure-activity relationship (SAR) studies.

Conclusion

This compound is a synthetically valuable molecule that provides access to a range of substituted eight-membered ring systems. Its synthesis via the Dieckmann condensation is a robust and well-established method. The subsequent alkylation and decarboxylation reactions offer a versatile platform for the creation of diverse cyclooctanone derivatives. While its direct application in marketed pharmaceuticals is limited, its potential as a building block in the discovery of new bioactive compounds remains an area of interest for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its properties and reactivity, encouraging further exploration of this intriguing molecule.

References

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"tautomerism in Methyl 2-oxocyclooctane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of Methyl 2-oxocyclooctane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a significant β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is fundamental to its chemical reactivity and dictates its utility in synthetic chemistry and drug development. This guide provides a comprehensive exploration of the tautomeric phenomena in this specific molecule, delving into the structural nuances of the keto and enol forms, the factors governing their interconversion, and the spectroscopic techniques essential for their characterization. Detailed experimental protocols for synthesis and analysis are provided, underpinned by a discussion of the theoretical principles that inform these methodologies. This document serves as a technical resource for scientists aiming to understand and manipulate the tautomeric behavior of this compound in their research endeavors.

Introduction: The Duality of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, valued for the rich chemical reactivity stemming from their unique dicarbonyl structure. A key characteristic of these molecules is their existence as a mixture of two interconverting isomers, known as tautomers: the keto form and the enol form.[1][2] This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[3][4]

In the case of this compound, the equilibrium between the keto and enol forms is particularly intriguing due to the conformational flexibility of the eight-membered ring. The position of this equilibrium is not static; it is profoundly influenced by a variety of factors including the solvent, temperature, and concentration.[5][6][7] Understanding and controlling this equilibrium is paramount for leveraging the distinct reactivity of each tautomer in complex molecule synthesis and for predicting the behavior of drug candidates possessing this scaffold.

The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring-like structure.[8][9] Furthermore, the conjugated π-system in the enol form contributes to its stability.[3][8] This guide will dissect these stabilizing interactions within the context of the cyclooctane ring system.

Structural Analysis of Tautomeric Forms

The two tautomers of this compound possess distinct structural and electronic features that govern their spectroscopic signatures and chemical behavior.

The Keto Tautomer

The keto form is characterized by a ketone and an ester carbonyl group attached to the same carbon atom. The α-carbon is sp³ hybridized. The cyclooctane ring can adopt various conformations to minimize steric strain, which in turn can influence the reactivity of the α-proton.

The Enol Tautomer

The enol form features a carbon-carbon double bond (C=C) with a hydroxyl group (-OH) attached to one of the carbons, which is part of a conjugated system with the ester carbonyl group.[8] This tautomer is planar in the region of the enol moiety. The stability of the enol is significantly enhanced by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[8][9]

Logical Relationship: Keto-Enol Tautomerism

tautomerism Keto Keto Form (this compound) Enol Enol Form (Methyl 1-hydroxycyclooct-1-ene-2-carboxylate) Keto->Enol Enolization (Acid/Base Catalyzed) Enol->Keto Ketonization

Caption: The dynamic equilibrium between the keto and enol forms.

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is a sensitive function of both intramolecular and intermolecular factors.

Solvent Effects

The choice of solvent has a profound impact on the position of the tautomeric equilibrium.[5][7][10][11][12][13]

  • Non-polar solvents (e.g., hexane, carbon tetrachloride, benzene) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is a dominant stabilizing interaction, as there is minimal competition from solvent molecules.[5]

  • Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form through hydrogen bonding with the enolic proton.

  • Polar protic solvents (e.g., water, methanol) can stabilize both forms by acting as hydrogen bond donors and acceptors. However, they can disrupt the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium towards the more polar keto form.[13]

Intramolecular Hydrogen Bonding

As previously mentioned, the formation of a stable six-membered ring via an intramolecular hydrogen bond is a primary driver for the existence of the enol tautomer.[8][9] The strength of this bond is a key determinant of the enol's stability.

Conjugation

The extended π-system created by the C=C double bond and the ester carbonyl group in the enol form leads to electron delocalization, which is a stabilizing factor.[3][8]

Synthesis of this compound

Experimental Protocol: Acylation of Cyclooctanone

This protocol describes a general procedure for the synthesis of this compound via acylation of cyclooctanone with dimethyl carbonate.

Materials:

  • Cyclooctanone

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl carbonate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Add cyclooctanone (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux and add dimethyl carbonate (1.5 equivalents) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Workflow: Synthesis of this compound

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification NaH_THF Suspend NaH in anhydrous THF Add_Cyclooctanone Add Cyclooctanone dropwise NaH_THF->Add_Cyclooctanone Heat_Reflux Heat to reflux Add_Cyclooctanone->Heat_Reflux Add_DMC Add Dimethyl Carbonate Heat_Reflux->Add_DMC Reflux_Monitor Reflux and monitor by TLC Add_DMC->Reflux_Monitor Cool_Quench Cool and quench with 1M HCl Reflux_Monitor->Cool_Quench Extraction Extract with Ethyl Acetate Cool_Quench->Extraction Wash Wash with NaHCO3 and brine Extraction->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Vacuum Distillation or Column Chromatography Dry_Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are indispensable for identifying and quantifying the keto and enol forms of this compound.[1][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for studying keto-enol tautomerism, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2]

Expected ¹H NMR Spectral Data:

TautomerAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Ketoα-CH~3.5 - 3.8t
-OCH₃~3.7s
Ring CH₂~1.2 - 2.5m
EnolEnolic OH~12 - 14br s
-OCH₃~3.6s
Ring CH₂~1.2 - 2.4m

Expected ¹³C NMR Spectral Data:

TautomerAssignmentExpected Chemical Shift (δ, ppm)
KetoKetone C=O~200 - 210
Ester C=O~170 - 175
α-CH~50 - 55
-OCH₃~52
EnolEster C=O~175 - 180
Enolic C-OH~160 - 170
Vinylic C~90 - 100
-OCH₃~51
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[1]

Expected IR Absorption Bands:

TautomerFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
KetoKetone C=O stretch~1715 - 1725Strong
Ester C=O stretch~1740 - 1750Strong
EnolO-H stretch (intramolecular H-bond)~2500 - 3200Broad, Weak
C=C stretch (conjugated)~1600 - 1640Medium
Ester C=O stretch (conjugated)~1650 - 1670Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated system present in the enol tautomer.[15][16] The keto form typically exhibits a weak n→π* transition at a shorter wavelength, while the enol form shows a stronger π→π* transition at a longer wavelength due to conjugation.[16]

Expected UV-Vis Absorption Maxima (λ_max):

TautomerTransitionExpected λ_max (nm)Solvent
Keton→π~270 - 290Hexane
Enolπ→π~240 - 260Hexane

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol

Objective: To determine the keto-enol ratio of this compound in different solvents.

Procedure:

  • Prepare solutions of this compound (approx. 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Integrate the signals corresponding to unique protons of the keto and enol forms (e.g., the α-proton of the keto form and the enolic OH of the enol form).

  • Calculate the percentage of each tautomer using the integral values.

IR Spectroscopy Protocol

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Procedure:

  • For a neat liquid sample, place a drop between two NaCl or KBr plates.

  • For a solution, prepare a 5-10% solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the ketone C=O, ester C=O (conjugated and non-conjugated), C=C, and O-H functional groups.[1]

Workflow: Spectroscopic Analysis

analysis_workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_uv UV-Vis Analysis Sample This compound Prep_NMR Prepare solutions in deuterated solvents Sample->Prep_NMR Prep_IR Prepare neat or solution sample Sample->Prep_IR Prep_UV Prepare dilute solution in UV-transparent solvent Sample->Prep_UV Acquire_NMR Acquire 1H and 13C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Integrate signals & calculate tautomer ratio Acquire_NMR->Analyze_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_IR Identify functional group absorptions Acquire_IR->Analyze_IR Acquire_UV Acquire UV-Vis Spectrum Prep_UV->Acquire_UV Analyze_UV Determine λmax for conjugated system Acquire_UV->Analyze_UV

Caption: Workflow for the comprehensive spectroscopic analysis of tautomerism.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the keto-enol equilibrium is essential for researchers in organic synthesis and medicinal chemistry. By employing a combination of synthesis and spectroscopic techniques as outlined in this guide, scientists can effectively characterize and manipulate the tautomeric composition of this versatile molecule, thereby harnessing its full potential in their scientific pursuits.

References

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Introduction: The Strategic Value of a Versatile β-Keto Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-oxocyclooctane-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This compound is a cyclic β-keto ester, a class of organic compounds possessing both a ketone and an ester functional group where the ketone is at the β-position relative to the ester.[1] This structural arrangement confers unique reactivity that makes it a highly valuable intermediate in synthetic organic chemistry. The cyclooctane framework itself is a significant structural motif found in a variety of natural products and pharmacologically active molecules. The ability to functionalize this eight-membered ring with precision is paramount for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of this compound, presenting it as a key building block for constructing complex molecular architectures.

Core Synthesis: The Dieckmann Condensation

The most direct and industrially relevant method for synthesizing cyclic β-keto esters, including this compound, is the Dieckmann condensation.[2] This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to induce cyclization.[3]

Causality of the Reaction

The reaction is initiated by a strong base, such as sodium methoxide or potassium tert-butoxide, which deprotonates the α-carbon (the carbon adjacent to an ester carbonyl group).[2][4] This deprotonation is favorable because the resulting negative charge is stabilized by resonance delocalization onto the oxygen of the carbonyl, forming a reactive intermediate known as an enolate.[1] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide (e.g., methoxide), forming the cyclic β-keto ester.[2][5]

For the synthesis of this compound, the required starting material is a 1,9-diester, such as dimethyl nonanedioate (also known as dimethyl azelate).

Dieckmann_Condensation start Dimethyl Nonanedioate base Strong Base (e.g., NaOMe) start->base 1. Deprotonation enolate Enolate Intermediate start->enolate α-Proton Abstraction cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2. Cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Methoxide (MeO⁻) tetrahedral->elimination 3. Collapse product This compound elimination->product

Caption: Logical workflow of the Dieckmann Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Dieckmann condensations.[2][6]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents: In the flask, suspend sodium methoxide (1.1 equivalents) in a dry, aprotic solvent such as toluene or THF.

  • Addition of Diester: Dissolve dimethyl nonanedioate (1.0 equivalent) in the same dry solvent and add it dropwise to the stirred base suspension at room temperature under a nitrogen atmosphere.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the mixture to room temperature and carefully quench by pouring it into a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity: The Hub of Synthetic Utility

The synthetic power of this compound stems from the reactivity of the β-dicarbonyl system. The proton on the carbon situated between the ketone and ester carbonyls (the α-carbon) is particularly acidic (pKa ≈ 10-12 in DMSO) and can be easily removed by a moderately strong base to form a stabilized enolate.[1] This enolate is a soft nucleophile, poised for a variety of carbon-carbon bond-forming reactions.

Reactivity start This compound enolate Stabilized Enolate start->enolate Base (e.g., NaH, K₂CO₃) alkylation α-Alkylated Product enolate->alkylation Alkyl Halide (R-X) decarboxylation α-Substituted Cyclooctanone alkylation->decarboxylation Krapcho Decarboxylation (LiCl, DMSO, Heat)

Caption: Key synthetic transformations starting from the β-keto ester.

α-Alkylation

Alkylation at the α-position is one of the most important reactions of β-keto esters.[7] The enolate, generated by treating this compound with a base, readily participates in Sₙ2 reactions with alkyl halides or other electrophiles.[7] This allows for the introduction of a wide variety of substituents onto the cyclooctane ring.

Experimental Protocol: α-Alkylation

  • Enolate Formation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, THF, or acetone). Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.). Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) to the reaction mixture. The reaction may be stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive it to completion. Monitor by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting α-alkylated product can be purified by chromatography.

Decarboxylation: Accessing Substituted Cyclooctanones

While the α-alkylated β-keto ester is a useful molecule, the subsequent removal of the ester group is often the ultimate goal. This transformation, known as decarboxylation, provides access to α-substituted cyclooctanones, which are highly valuable scaffolds in medicinal chemistry.[8][9]

The most common method for this is the Krapcho decarboxylation , which involves heating the β-keto ester in a dipolar aprotic solvent (like DMSO) with a salt (like LiCl or NaCl) and a small amount of water.[10] The reaction proceeds via nucleophilic attack of the halide on the methyl group of the ester, followed by the loss of carbon dioxide from the resulting carboxylate intermediate.[10] This method is advantageous as it often proceeds in high yield and avoids harsh acidic or basic conditions that could cause side reactions.[10]

Experimental Protocol: Krapcho Decarboxylation

  • Setup: In a round-bottom flask, combine the α-alkylated this compound derivative (1.0 eq.), lithium chloride (LiCl, 2-3 eq.), and a small amount of water (2-3 eq.) in dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to a high temperature (typically 140-180 °C) and maintain it for several hours until the evolution of CO₂ ceases and TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract several times with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash thoroughly with water and brine to remove DMSO, dry over anhydrous sodium sulfate, and concentrate. The final α-substituted cyclooctanone can be purified by column chromatography or distillation.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile synthetic precursor. The ability to perform sequential alkylation and decarboxylation provides a robust and predictable route to a diverse library of α-substituted cyclooctanones.

Reaction Step Reagents & Conditions Purpose Typical Yield
Dieckmann Condensation Dimethyl nonanedioate, NaOMe, Toluene, RefluxRing formation to create the β-keto ester scaffoldGood to Excellent
α-Alkylation Base (K₂CO₃ or NaH), Alkyl Halide (R-X), DMFIntroduction of diverse side chains (R-group)Good to Excellent
Krapcho Decarboxylation LiCl, H₂O, DMSO, 150-180 °CRemoval of the ester to yield the final ketoneExcellent

These substituted cyclooctanone cores can be further elaborated using the vast toolkit of ketone chemistry to build complex molecules. Many biologically active compounds feature cyclic frameworks, and the ability to systematically modify the cyclooctane ring allows researchers to perform structure-activity relationship (SAR) studies, optimizing properties like potency, selectivity, and metabolic stability.[11] While specific drugs directly derived from this starting material are not broadly cited, the synthetic strategy it enables is fundamental in programs targeting various diseases, from inflammation to oncology, where novel cyclic scaffolds are continuously explored.[12][13]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular construction. Its efficient synthesis via the Dieckmann condensation and its predictable reactivity as a β-keto ester provide a reliable platform for creating functionalized eight-membered rings. For researchers, scientists, and drug development professionals, understanding the synthesis and manipulation of this intermediate opens the door to a vast chemical space, enabling the design and synthesis of novel therapeutic agents built upon the versatile cyclooctanone scaffold.

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Methodological & Application

Synthesis of Methyl 2-oxocyclooctane-1-carboxylate via Dieckmann Condensation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dieckmann Condensation

The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. At its core, it is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to yield a cyclic β-keto ester.[1][2] This reaction, first reported by the German chemist Walter Dieckmann, has become a cornerstone for the construction of five- and six-membered carbocyclic and heterocyclic frameworks.[1][3] While highly effective for these common ring sizes, its application to the synthesis of larger rings, such as the eight-membered ring of Methyl 2-oxocyclooctane-1-carboxylate, presents unique challenges, including the potential for competing intermolecular side reactions.[3][4]

This compound and other cyclic β-keto esters are highly valuable synthetic intermediates.[5][6] The presence of both a ketone and an ester functionality allows for a diverse range of subsequent chemical transformations, making them key building blocks in the synthesis of complex natural products, pharmaceuticals, and fragrances.[5][6][7] This application note provides a detailed protocol for the synthesis of this compound, delving into the mechanistic underpinnings, experimental considerations, and troubleshooting strategies to empower researchers in achieving successful and efficient cyclization.

Mechanistic Rationale: A Stepwise Intramolecular Cyclization

The Dieckmann condensation proceeds through a well-established, base-catalyzed mechanism analogous to the intermolecular Claisen condensation.[8][9] The entire process is a series of equilibrium steps, with the final deprotonation of the product driving the reaction to completion.[10][11]

The key mechanistic steps are as follows:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the starting diester (e.g., dimethyl sebacate) to form a resonance-stabilized enolate.[3][11] The choice of base is critical; sterically hindered, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over alkoxides like sodium ethoxide, especially in aprotic solvents, to minimize side reactions.[3][12]

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[13][14] This intramolecular cyclization step forms a tetrahedral intermediate.[15]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., methoxide).[10][11] This results in the formation of the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton located between the two carbonyl groups (pKa ≈ 11).[16][17] The alkoxide generated in the previous step, or any remaining base in the reaction mixture, rapidly deprotonates this position.[11][17] This irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the product.[10][18]

  • Acidic Workup: A final protonation step during the acidic workup neutralizes the enolate to yield the final this compound product.[3][15]

Dieckmann_Condensation cluster_main Dieckmann Condensation Pathway Diester Dimethyl Sebacate (Starting Diester) Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaH) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product_Enolate Product Enolate (Deprotonated) Cyclic_Intermediate->Product_Enolate Elimination of Methoxide & Deprotonation Final_Product This compound (Final Product) Product_Enolate->Final_Product Protonation Acid Acidic Workup (H₃O⁺)

Caption: Workflow of the Dieckmann Condensation for this compound Synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound from dimethyl sebacate using sodium hydride as the base in an anhydrous aprotic solvent.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Dimethyl sebacateC₁₂H₂₂O₄230.301.0 eqEnsure high purity.
Sodium hydride (60% dispersion in mineral oil)NaH24.001.2 eqHighly reactive; handle with care under inert atmosphere.[19]
Anhydrous TolueneC₇H₈92.14Sufficient volumeAprotic solvent; must be rigorously dried.[12]
Anhydrous HexanesC₆H₁₄86.18For washing NaHMust be anhydrous.[19]
1 M Hydrochloric acidHCl36.46For workupTo neutralize the reaction.[20]
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For workupTo neutralize excess acid.
Saturated Sodium Chloride Solution (Brine)NaCl58.44For workupTo aid in phase separation.[12]
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ / Na₂SO₄120.37 / 142.04For dryingTo remove residual water from the organic phase.[20]

Step-by-Step Procedure

  • Preparation of Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction to exclude moisture and oxygen.

  • Dispensing and Washing of Sodium Hydride:

    • Under an inert atmosphere, weigh the required amount of sodium hydride (60% dispersion in mineral oil) and transfer it to the reaction flask.

    • Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil.[19] Allow the NaH to settle, and carefully remove the hexane wash with a cannula or syringe.

  • Reaction Initiation:

    • Add anhydrous toluene to the flask containing the washed sodium hydride.

    • In the dropping funnel, prepare a solution of dimethyl sebacate in anhydrous toluene.

    • Begin vigorous stirring of the sodium hydride suspension in toluene.

    • Add the dimethyl sebacate solution dropwise to the reaction mixture at room temperature. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Progression and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene).[12]

    • Maintain the reflux for several hours (typically 4-20 hours, depending on the scale and substrate).[12]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting diester.[19]

  • Reaction Quenching and Workup:

    • Once the reaction is complete, cool the mixture to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by adding 1 M HCl to neutralize the excess sodium hydride and protonate the enolate product.[20] Caution: Vigorous hydrogen gas evolution will occur.

    • Continue adding the acid until the aqueous layer is acidic (test with pH paper).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (2-3 times).[20]

  • Purification:

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[12]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[12]

Troubleshooting and Considerations for Optimizing Yield

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield1. Inactive base due to moisture exposure.[19] 2. Insufficient amount of base.[19] 3. Non-anhydrous solvent or reagents.[12][22]1. Use freshly opened or properly stored NaH; ensure proper washing.[19] 2. Use at least a full equivalent of base to drive the equilibrium.[18] 3. Use freshly distilled, anhydrous solvents and dry reagents.[12]
Incomplete Reaction1. Reaction time is too short.[19] 2. Insufficient heating.[19]1. Monitor the reaction by TLC/GC-MS and extend the reaction time as needed.[19] 2. Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent.
Formation of Byproducts1. Intermolecular condensation (dimerization).[3] 2. Hydrolysis of the ester product.[12]1. Employ high-dilution conditions by adding the diester slowly to the base suspension. 2. Ensure strictly anhydrous conditions and perform the acidic workup at low temperatures.[18]

Conclusion

The Dieckmann condensation remains a powerful and indispensable tool for the synthesis of cyclic β-keto esters. The successful synthesis of this compound hinges on careful attention to experimental detail, particularly the rigorous exclusion of moisture and the use of an appropriate base and solvent system. By understanding the mechanistic principles and adhering to the detailed protocol and troubleshooting guidance provided, researchers can effectively leverage this classic reaction to access valuable cyclic intermediates for a wide range of applications in modern organic synthesis.

References

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press.
  • Fiveable. (n.d.). Methyl 2-oxocyclohexanecarboxylate Definition. Fiveable. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Retrieved from [Link]

  • University of Michigan. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]

  • Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Palkem India. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Alkylation of Methyl 2-Oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of α-Alkylated Cyclooctanone Derivatives

Methyl 2-oxocyclooctane-1-carboxylate is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of complex carbocyclic frameworks. As a β-keto ester, its α-proton is readily abstracted to form a stabilized enolate, rendering it a potent nucleophile for the formation of new carbon-carbon bonds. The alkylation of this substrate provides access to a diverse array of α-substituted cyclooctanone derivatives, which are valuable precursors in the development of pharmaceuticals, natural products, and advanced materials.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the alkylation reactions of this compound. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its efficiency and selectivity, and provide detailed, field-proven protocols for its practical execution.

Mechanistic Insights: The Enolate-Mediated Alkylation Pathway

The alkylation of this compound proceeds via a well-established two-step mechanism: enolate formation and nucleophilic substitution.

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. The choice of base is critical and dictates the extent and rate of enolate formation. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA).[1][2]

  • Nucleophilic Attack (SN2 Reaction): The resulting enolate anion is a powerful nucleophile that readily attacks an electrophilic alkylating agent, typically an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction.[3] This step forms the new carbon-carbon bond at the α-position.

G cluster_0 Enolate Formation cluster_1 Alkylation (SN2) Start This compound Enolate Cyclooctanone Enolate Start->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Product α-Alkylated Product Enolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product G AlkylatedEster α-Alkylated Methyl 2-oxocyclooctane-1-carboxylate Carboxylate β-Keto Carboxylate AlkylatedEster->Carboxylate 1. Saponification Saponification (e.g., NaOH, H₂O) Saponification->Carboxylate Product 2-Alkylcyclooctanone Carboxylate->Product 2. Acidification Acidification & Heat (e.g., HCl) Acidification->Product

Sources

The Strategic Application of Methyl 2-oxocyclooctane-1-carboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclooctane Motif and the Versatility of a β-Keto Ester Building Block

The synthesis of complex natural products bearing eight-membered carbocyclic rings presents a formidable challenge in organic chemistry. The inherent conformational flexibility and transannular strain of cyclooctane systems often complicate the stereocontrolled introduction of functional groups. Methyl 2-oxocyclooctane-1-carboxylate, a versatile β-keto ester, emerges as a powerful building block for the construction of such intricate molecular architectures. Its bifunctional nature, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, allows for a diverse range of chemical transformations crucial for the elaboration of natural product scaffolds.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in natural product synthesis. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and subsequent functionalization, and illustrate its application in the context of a total synthesis campaign.

Core Principles: The Power of the Dieckmann Condensation

The most direct and classical approach to this compound is through the intramolecular Dieckmann condensation of a C10 dicarboxylic acid ester, namely dimethyl sebacate.[1][2] This base-catalyzed cyclization is a cornerstone of cyclic β-keto ester synthesis and proceeds through the formation of a key enolate intermediate.

The mechanism, as depicted below, involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of a methoxide ion yields the stabilized enolate of the β-keto ester, which upon acidic workup, affords the desired this compound. The formation of the thermodynamically stable enolate is the driving force for this equilibrium-driven reaction.

Dieckmann_Condensation start Dimethyl Sebacate enolate Enolate Intermediate start->enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack enolate_product Cyclic Enolate tetrahedral->enolate_product Elimination of MeO- acid H3O+ enolate_product->acid Protonation product This compound base Base (e.g., NaH, NaOMe) base->start Deprotonation acid->product

Caption: The Dieckmann condensation mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound from dimethyl sebacate via a Dieckmann condensation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dimethyl sebacateReagentSigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
TolueneAnhydrousAcros Organics
MethanolAnhydrousAcros Organics
Hydrochloric acid (1 M)ACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Saturated sodium bicarbonate solutionLaboratory prepared
Saturated sodium chloride solution (brine)Laboratory prepared
Anhydrous magnesium sulfateLaboratory GradeVWR

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried under a stream of nitrogen.

  • Addition of Sodium Hydride: To the flask is added sodium hydride (4.8 g, 0.12 mol, 1.2 equivalents) as a 60% dispersion in mineral oil. The mineral oil is removed by washing with anhydrous toluene (3 x 20 mL) under a nitrogen atmosphere. Anhydrous toluene (200 mL) is then added to the flask.

  • Addition of Dimethyl Sebacate: A solution of dimethyl sebacate (23.0 g, 0.1 mol, 1.0 equivalent) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • Reaction: After the addition is complete, a small amount of anhydrous methanol (1 mL) is carefully added to initiate the reaction. The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is quenched by the slow, dropwise addition of methanol (10 mL), followed by the careful addition of water (50 mL). The mixture is then acidified to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford the pure product.

Expected Yield: 70-80%

Application in Natural Product Synthesis: A Case Study of the Pentalenene Core

The triquinane sesquiterpenes, such as pentalenene, represent a class of natural products characterized by a fused three five-membered ring system. The synthesis of these complex structures can be strategically approached from a cyclooctane precursor through a transannular cyclization. This compound serves as an excellent starting point for the elaboration of a suitably functionalized cyclooctane intermediate for such a transformation.[3]

The following workflow illustrates a conceptual synthetic strategy for accessing a key intermediate for pentalenene synthesis starting from this compound.

Pentalenene_Synthesis start This compound alkylation α-Alkylation start->alkylation 1. Base 2. MeI reduction Ketone Reduction & Ester Hydrolysis alkylation->reduction 1. NaBH4 2. LiOH functionalization Functional Group Interconversion reduction->functionalization e.g., Oxidation, Wittig cyclization_precursor Transannular Cyclization Precursor functionalization->cyclization_precursor cyclization Acid-catalyzed Transannular Cyclization cyclization_precursor->cyclization pentalenene_core Pentalenene Core Structure cyclization->pentalenene_core

Caption: Synthetic workflow from this compound to the pentalenene core.

Protocol: α-Methylation of this compound

This protocol describes a key transformation to introduce a methyl group at the α-position, a common structural motif in many terpenoids.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Methyl iodideReagentPlus®, 99.5%Sigma-Aldrich
Saturated ammonium chloride solutionLaboratory prepared
Diethyl etherACS GradeFisher Scientific
Saturated sodium chloride solution (brine)Laboratory prepared
Anhydrous magnesium sulfateLaboratory GradeVWR

Procedure:

  • Enolate Formation: To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous THF (50 mL) is added sodium hydride (1.1 g, 27.5 mmol, 1.1 equivalents) at 0 °C. A solution of this compound (4.6 g, 25 mmol, 1.0 equivalent) in anhydrous THF (20 mL) is added dropwise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes.

  • Alkylation: Methyl iodide (3.9 g, 27.5 mmol, 1.1 equivalents) is added dropwise to the enolate solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup and Extraction: The reaction is quenched by the slow addition of saturated ammonium chloride solution (30 mL). The mixture is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product, methyl 1-methyl-2-oxocyclooctane-1-carboxylate, is purified by flash column chromatography on silica gel.

Expected Yield: 85-95%

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile building block in the challenging field of natural product synthesis. Its straightforward preparation via the Dieckmann condensation provides access to a synthetically malleable scaffold. The strategic application of this β-keto ester, particularly in orchestrating transannular cyclizations, opens efficient pathways to complex polycyclic systems. The protocols detailed herein offer a practical guide for the synthesis and manipulation of this key intermediate, empowering researchers to explore novel synthetic routes to a wide array of cyclooctane-containing natural products and their analogues for further investigation in medicinal chemistry and drug discovery.

References

  • Paquette, L. A., & Annis, G. D. (1982). Total synthesis of (±)-pentalenene, the least oxidized neutral triquinane metabolite of Streptomyces griseochromogenes. Journal of the American Chemical Society, 104(17), 4504–4505. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Mehta, G., & Rao, K. S. (1986). A stereoselective total synthesis of (±)-pentalenene. Journal of the Chemical Society, Chemical Communications, (21), 1464-1466. [Link]

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Application Notes & Protocols: Methyl 2-Oxocyclooctane-1-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxocyclooctane-1-carboxylate is a pivotal β-keto ester that serves as a highly adaptable starting material in the synthesis of complex molecular architectures. The eight-membered carbocyclic scaffold is a recurring motif in various natural products and pharmaceutically active compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this precursor. We will explore its primary synthetic route, detail key chemical transformations, and provide validated protocols to facilitate its use in the generation of advanced pharmaceutical intermediates. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the Cyclooctane Scaffold

The cyclooctane ring system, while less common than five- or six-membered rings, offers unique conformational flexibility and a three-dimensional arrangement of functional groups that is of significant interest in medicinal chemistry. Its derivatives are key components in a range of biologically active molecules. This compound, by virtue of its bifunctional nature—a ketone and an ester in a 1,2-relationship—provides multiple reaction sites for controlled chemical modifications. This allows for the strategic introduction of various pharmacophores and the construction of more complex fused or bicyclic systems.

The primary utility of this precursor stems from three core reactive features:

  • The high acidity of the α-proton situated between the two carbonyl groups, enabling facile enolate formation and subsequent alkylation or condensation reactions.

  • The electrophilicity of the ketone and ester carbonyls, which are targets for nucleophilic attack.

  • The ability to undergo facile hydrolysis and decarboxylation to yield α-substituted cyclooctanones, which are themselves valuable synthetic building blocks.[1][2]

This guide will systematically detail the protocols for leveraging these features to synthesize advanced intermediates.

Synthesis of the Precursor: The Dieckmann Condensation

The most direct and efficient method for synthesizing cyclic β-keto esters like this compound is the intramolecular Dieckmann condensation.[3][4] This reaction involves the base-catalyzed cyclization of a linear diester. For the synthesis of the eight-membered ring, dimethyl sebacate is the ideal starting material.

Mechanism Insight: The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base (e.g., sodium methoxide) to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of the methoxide leaving group yields the cyclic β-keto ester.[5][6] The reaction is typically driven to completion by the deprotonation of the highly acidic α-proton of the product, followed by an acidic workup to neutralize the enolate.[5]

Dieckmann_Condensation cluster_0 Synthesis Workflow Start Dimethyl Sebacate + Sodium Methoxide Step1 Intramolecular Nucleophilic Attack (Enolate Formation) Start->Step1 Base Step2 Cyclization & Elimination of Methoxide Step1->Step2 Product_Enolate Product Enolate (Deprotonated β-Keto Ester) Step2->Product_Enolate Step3 Acidic Workup (e.g., HCl or H₂SO₄) Product_Enolate->Step3 Final_Product Methyl 2-Oxocyclooctane- 1-carboxylate Step3->Final_Product Protonation

Synthesis via Dieckmann Condensation.
Protocol 2.1: Synthesis of this compound

Materials:

  • Dimethyl sebacate

  • Sodium methoxide (or Sodium metal in dry methanol)

  • Anhydrous Toluene (or Xylene)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system should be under an inert atmosphere (Nitrogen or Argon).

  • Base Preparation: To the flask, add sodium methoxide (1.1 equivalents) suspended in 250 mL of anhydrous toluene.

  • Reactant Addition: Dissolve dimethyl sebacate (1.0 equivalent) in 150 mL of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over 1 hour.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain reflux for 4-6 hours. The reaction mixture will become thick and viscous as the sodium salt of the product precipitates.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Carefully add 200 mL of 10% hydrochloric acid dropwise to neutralize the excess base and protonate the product enolate. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.

Parameter Value
Typical Yield 75-85%
Boiling Point ~110-115 °C at 1 mmHg
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
¹H NMR (CDCl₃, δ) 3.74 (s, 3H, -OCH₃), 3.45 (t, 1H, -CH-CO₂Me), 1.20-2.50 (m, 12H, ring CH₂)
¹³C NMR (CDCl₃, δ) 209.5 (C=O, ketone), 171.0 (C=O, ester), 59.0, 52.0, 42.5, 29.0, 27.5, 25.0, 24.0
IR (neat, cm⁻¹) ~2930, 2860 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone)

Key Transformations for Pharmaceutical Intermediate Synthesis

The strategic value of this compound lies in its predictable reactivity, allowing for the stepwise construction of complex molecules.

A. α-Alkylation: Introducing Carbon Scaffolds

The most fundamental transformation is the alkylation at the α-carbon. The proton at this position is readily abstracted by a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction.[1] This provides a powerful method for installing alkyl, benzyl, or other functionalized side chains.

Alkylation_Workflow cluster_1 Alkylation Process Start Methyl 2-Oxocyclooctane- 1-carboxylate Step1 Enolate Formation Start->Step1 Step2 Nucleophilic Attack (Sₙ2 Reaction) Step1->Step2 Final_Product α-Alkylated Product Step2->Final_Product Base Base (e.g., NaH) Base->Step1 Electrophile Alkyl Halide (R-X) Electrophile->Step2

Workflow for α-Alkylation.
Protocol 3.1: Synthesis of Methyl 1-benzyl-2-oxocyclooctane-1-carboxylate

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Setup: Under an inert atmosphere, add NaH (1.2 equivalents, wash with hexanes to remove oil) to a flame-dried flask containing anhydrous THF (10 mL per 1 mmol of substrate). Cool the suspension to 0°C.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0°C. Add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated ammonium chloride solution. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

B. Hydrolysis and Decarboxylation: Accessing α-Substituted Cyclooctanones

Following alkylation, the β-keto ester can be converted into a ketone through a two-step hydrolysis and decarboxylation sequence.[1] Saponification of the ester with aqueous base (e.g., NaOH) followed by acidification yields the corresponding β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide upon gentle heating to produce the α-substituted cyclooctanone.[2][7][8] This sequence is a cornerstone of the acetoacetic ester synthesis and is directly applicable here.[2]

Decarboxylation_Pathway cluster_2 Hydrolysis & Decarboxylation Start α-Alkylated β-Keto Ester Step1 Ester Hydrolysis (Saponification) Start->Step1 1. NaOH, H₂O 2. H₃O⁺ Intermediate β-Keto Acid Intermediate Step1->Intermediate Step2 Decarboxylation (Loss of CO₂) Intermediate->Step2 Heat (Δ) Final_Product α-Substituted Cyclooctanone Step2->Final_Product

Pathway to α-Substituted Cyclooctanones.
Protocol 3.2: Synthesis of 2-Benzylcyclooctanone

Materials:

  • Methyl 1-benzyl-2-oxocyclooctane-1-carboxylate

  • Sodium hydroxide (5 M aqueous solution)

  • Hydrochloric acid (6 M)

  • Toluene

Procedure:

  • Hydrolysis: Dissolve the alkylated β-keto ester from Protocol 3.1 in a minimal amount of ethanol and add an excess of 5 M NaOH solution (3-4 equivalents). Heat the mixture to reflux for 4 hours to ensure complete saponification.

  • Acidification: Cool the reaction to room temperature and acidify carefully with 6 M HCl until the pH is ~1-2.

  • Decarboxylation: Add toluene to the mixture and heat to reflux using a Dean-Stark apparatus to remove water. The decarboxylation typically occurs between 80-110°C and can be monitored by the cessation of CO₂ evolution. Continue refluxing for 2-4 hours.

  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 2-benzylcyclooctanone can be purified by vacuum distillation or column chromatography.

C. Synthesis of Fused Heterocyclic Systems

The 1,2-dicarbonyl relationship in these cyclooctane derivatives makes them excellent precursors for building fused heterocyclic rings, which are prevalent in pharmaceuticals. For instance, oxidation of the α-carbon adjacent to the ketone in 2-substituted cyclooctanones can generate a 1,2-dione. This dione can then undergo condensation with ortho-diamines, such as o-phenylenediamine, to form cycloocta[b]quinoxalines, or with other 1,2-diamines to form pyrazine-fused systems.[9][10]

Heterocycle_Formation cluster_3 Fused Heterocycle Synthesis Start Substituted Cyclooctanone Step1 α-Oxidation (e.g., SeO₂) Start->Step1 Dione Cyclooctane-1,2-dione Derivative Step1->Dione Step2 Condensation Dione->Step2 Final_Product Fused Heterocycle (e.g., Quinoxaline) Step2->Final_Product Diamine 1,2-Diamine Diamine->Step2

General scheme for fused ring synthesis.

This strategy opens a pathway to novel heterocyclic scaffolds with a cyclooctane core, offering new avenues for exploring chemical space in drug discovery. The specific conditions for the α-oxidation and subsequent condensation would need to be optimized based on the substrate.

Case Study: A Potential Route to Bicyclic Amino-Alcohol Intermediates

Many pharmaceutical agents feature amino-alcohol motifs. The cyclooctane scaffold can be elaborated to incorporate these functionalities, potentially leading to bicyclic structures through transannular reactions.[11] The synthesis of aminocyclooctanetriol and related aziridines from cyclooctene derivatives highlights the feasibility of creating such complex structures on an eight-membered ring.[12]

A hypothetical but chemically sound pathway starting from our precursor could involve:

  • Reduction: Reduction of the ketone in this compound to a hydroxyl group.

  • Protection: Protection of the alcohol.

  • Functional Group Interconversion: Conversion of the ester to an amine or azide precursor.

  • Cyclization: An intramolecular reaction to form a bicyclic lactam or other fused system, a common strategy in natural product synthesis.

This demonstrates how the initial precursor can be systematically elaborated into architecturally complex and functionally dense intermediates suitable for advanced drug development programs.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of diverse pharmaceutical intermediates. Its straightforward synthesis via the Dieckmann condensation and the predictable reactivity of its β-keto ester moiety allow for controlled and strategic modifications. The core protocols of α-alkylation, hydrolysis/decarboxylation, and condensation to form fused heterocycles provide a robust toolbox for medicinal chemists. The unique conformational properties of the cyclooctane ring, combined with the synthetic accessibility provided by this precursor, make it an invaluable asset in the exploration of novel chemical entities for drug discovery.

References

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • National Center for Biotechnology Information (PMC). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. [Link]

  • ARKIVOC. Synthesis of some cyclooctane-based pyrazines and quinoxalines. [Link]

  • National Center for Biotechnology Information (PMC). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]

  • ResearchGate. (2008). Synthesis of some cyclooctane-based pyrazines and quinoxalines. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • LookChem. methyl 2-oxocyclohexanecarboxylate. [Link]

  • ChemBK. Methyl-2-oxocyclopentane carboxylate. [Link]

  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

Sources

Large-Scale Synthesis of Methyl 2-Oxocyclooctane-1-carboxylate: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the large-scale synthesis of Methyl 2-oxocyclooctane-1-carboxylate, a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and fragrance industries. This document offers an in-depth analysis of the synthetic strategy, emphasizing a highly efficient and scalable method over the classical, yet less effective, Dieckmann condensation for this specific medium-sized ring system.

Introduction: The Synthetic Challenge of Medium-Sized Rings

This compound, a β-keto ester, is a versatile building block in organic synthesis. Its bifunctional nature allows for a variety of subsequent chemical transformations, making it a key precursor for the synthesis of more complex molecular architectures. However, the formation of 8-membered ring systems presents a significant synthetic challenge. Intramolecular cyclization reactions for medium-sized rings (8-12 atoms) are often plagued by low yields due to competing intermolecular side reactions.[1]

While the Dieckmann condensation is a cornerstone for the synthesis of 5- and 6-membered cyclic β-keto esters, its application to the synthesis of 8-membered rings is less efficient.[2][3][4] Literature suggests that the Dieckmann cyclization of the corresponding C10 diester (dimethyl suberate) is a slow and low-yielding process.[5] Therefore, for a robust and economically viable large-scale synthesis, an alternative, more efficient methodology is paramount.

This application note details a superior approach: the direct carbethoxylation of cyclooctanone. This method offers significantly higher yields and a simpler experimental procedure, making it the preferred route for industrial-scale production.[5]

Recommended Synthetic Approach: Carbethoxylation of Cyclooctanone

The carbethoxylation of a pre-formed cyclooctanone ring with a carbonate source, such as diethyl carbonate, in the presence of a strong base, provides a direct and high-yielding route to the target molecule.[5] This method circumvents the challenges associated with the intramolecular cyclization of a long-chain diester.

Reaction Mechanism

The reaction proceeds via the formation of an enolate from cyclooctanone, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclooctanone Cyclooctanone Enolate Cyclooctanone Enolate Cyclooctanone->Enolate Deprotonation Base Strong Base (e.g., NaH) Base->Enolate DiethylCarbonate Diethyl Carbonate Tetrahedral_Intermediate Tetrahedral Intermediate DiethylCarbonate->Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product This compound (as sodium salt) Tetrahedral_Intermediate->Product Elimination of Ethoxide Byproduct Ethanol Tetrahedral_Intermediate->Byproduct

Caption: Mechanism of Cyclooctanone Carbethoxylation.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-kilogram scale, adapted from established procedures for analogous systems.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)MolesPurity
Cyclooctanone126.2038301.1≥98%
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)14.436060%
Diethyl Carbonate118.1371601.0≥99%
Benzene (Anhydrous)78.11As required-≥99.8%
Hydrochloric Acid (37%)36.46As required-37%
Sodium Chloride58.44As required--
Anhydrous Magnesium Sulfate120.37As required--
Equipment
  • Large-scale glass-lined reactor with mechanical stirring, reflux condenser, and dropping funnel.

  • Inert atmosphere system (Nitrogen or Argon).

  • Heating and cooling system for the reactor.

  • Large-scale separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator for solvent removal.

  • Vacuum distillation apparatus for purification.

Experimental Procedure

Safety Precaution: This reaction involves flammable solvents and a highly reactive base (sodium hydride). It should be performed in a well-ventilated area, under an inert atmosphere, and by personnel trained in handling such materials.

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

    • Purge the entire system with dry nitrogen or argon to establish an inert atmosphere.

  • Preparation of the Base Suspension:

    • Carefully charge the reactor with sodium hydride (14.4 kg, 360 mol) under a nitrogen blanket.

    • Wash the sodium hydride dispersion with anhydrous benzene to remove the mineral oil. Decant the benzene carefully.

    • Add 400 L of anhydrous benzene to the washed sodium hydride to create a suspension.

  • Addition of Diethyl Carbonate:

    • To the stirred sodium hydride suspension, add diethyl carbonate (71 kg, 601.0 mol).

  • Addition of Cyclooctanone:

    • Heat the mixture to reflux.

    • Slowly add a solution of cyclooctanone (38 kg, 301.1 mol) in 100 L of anhydrous benzene from the dropping funnel over a period of 3-4 hours. The rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion:

    • After the addition is complete, continue to reflux the reaction mixture until the evolution of hydrogen gas ceases (approximately 15-20 minutes).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a mixture of ice and water.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3.

    • Separate the organic (benzene) layer.

    • Extract the aqueous layer three times with 100 L portions of benzene.

    • Combine all the benzene extracts and wash them three times with 100 L portions of cold water, followed by a wash with saturated sodium chloride solution (brine).

  • Solvent Removal and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the benzene by distillation at atmospheric pressure.

    • Remove the excess diethyl carbonate under reduced pressure (water aspirator) with gentle heating.

    • The crude product is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.

Expected Yield and Purity
  • Expected Yield: 85-95%

  • Purity: ≥98% (as determined by GC analysis)

Alternative Approach: The Dieckmann Condensation

The Dieckmann condensation is a classical method for the synthesis of cyclic β-keto esters via the intramolecular cyclization of a diester.[6] For the synthesis of this compound, the starting material would be dimethyl suberate.

dieckmann_workflow cluster_starting_material Starting Material cluster_reaction Reaction cluster_process Process cluster_product Product DimethylSuberate Dimethyl Suberate Cyclization Intramolecular Cyclization DimethylSuberate->Cyclization Base Strong Base (e.g., NaH, NaOMe) Base->Cyclization Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Cyclization HighDilution High Dilution Conditions HighDilution->Cyclization Product This compound Cyclization->Product

Caption: Workflow for the Dieckmann Condensation.

Challenges and Considerations

While theoretically feasible, the Dieckmann condensation for the formation of an 8-membered ring is challenging for the following reasons:

  • Low Yields: The intramolecular cyclization of long-chain diesters is often inefficient, with intermolecular polymerization being a significant competing reaction.[1]

  • High Dilution Principle: To favor the intramolecular reaction, the synthesis must be carried out under high dilution conditions. This involves the slow addition of the diester to a large volume of solvent containing the base, which can be impractical for large-scale industrial production.

  • Reaction Time: The reaction can be very slow, potentially requiring several days to reach completion.[5]

Due to these significant drawbacks, the Dieckmann condensation is not the recommended method for the large-scale synthesis of this compound.

Conclusion

For the large-scale synthesis of this compound, the carbethoxylation of cyclooctanone is the superior and recommended method. It offers high yields, a straightforward procedure, and avoids the complications associated with the intramolecular cyclization of a long-chain diester via the Dieckmann condensation. This protocol provides a robust and scalable pathway for the efficient production of this valuable synthetic intermediate.

References

  • Organic Syntheses, Coll. Vol. 5, p.194 (1973); Vol. 42, p.28 (1962). Link

  • Organic Chemistry Portal. Dieckmann Condensation. Link

  • Alfa Chemistry. Dieckmann Condensation. Link

  • Grokipedia. Dieckmann condensation. Link

  • BenchChem. A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. Link

  • Wikipedia. Dieckmann condensation. Link

  • BenchChem. Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. Link

  • NROChemistry. Dieckmann Condensation. Link

  • BenchChem. Technical Support Center: Dieckmann Condensation of Dimethyl Adipate. Link

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Link

Sources

Application Note: High-Purity Isolation of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purification of Methyl 2-oxocyclooctane-1-carboxylate, designed for chemists and researchers in synthetic chemistry and drug discovery.

Introduction

This compound is a cyclic β-keto ester, a class of compounds that serve as versatile and valuable building blocks in organic synthesis. Analogous to its smaller ring counterparts like methyl 2-oxocyclopentanecarboxylate, which are pivotal in synthesizing prostaglandins and steroids, this eight-membered ring structure offers unique conformational properties and synthetic potential.[1] Achieving high purity of this compound is critical, as residual starting materials, solvents, or by-products can interfere with subsequent high-stakes applications, including natural product synthesis and the development of pharmaceutical intermediates.

This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound. We will address the specific challenges associated with this molecule, namely its high boiling point and its existence in a keto-enol tautomeric equilibrium, which can complicate certain purification and analytical techniques.[2][3]

Physicochemical Profile and Critical Handling Procedures

Understanding the fundamental properties of this compound is the first step toward designing a robust purification strategy. While specific experimental data for this exact compound is sparse, we can extrapolate key properties from its well-documented lower homologues.

Table 1: Estimated Physicochemical Properties

Property Estimated Value/Characteristic Rationale & Significance
Molecular Formula C₁₀H₁₆O₃ ---
Molecular Weight 184.23 g/mol Essential for calculating molar quantities and reaction yields.
Appearance Colorless to light yellow liquid Based on analogs like methyl 2-oxocyclohexanecarboxylate.
Boiling Point (BP) >100 °C at <1 mmHg High BP necessitates vacuum distillation to prevent thermal decomposition.[4]
Density ~1.08 g/mL Similar to other cyclic β-keto esters.[4]
Solubility Soluble in common organic solvents (EtOAc, CH₂Cl₂, Hexane); Insoluble in water. Dictates solvent choice for extraction and chromatography.

| Keto-Enol Tautomerism | Exists as an equilibrium mixture of keto and enol forms. | This equilibrium can affect chromatographic peak shape and NMR spectra.[2][3] |

Keto-Enol Tautomerism: A Core Challenge

Like all β-keto esters, the title compound exists in a dynamic equilibrium between its keto and enol forms.[1] This phenomenon is crucial to understand as it directly impacts purification and analysis.

Caption: Keto-enol equilibrium of the target molecule.

The interconversion rate between these tautomers can be slow on the timescale of a chromatographic separation, leading to broad or split peaks, particularly in reverse-phase HPLC.[3]

Safety & Handling: this compound is expected to be a combustible liquid with a high flash point, similar to its analogs. Standard laboratory safety protocols should be followed:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5] Handle in a well-ventilated fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[7]

Anticipating Impurities from Synthesis

The purification strategy must be designed to remove impurities commonly generated during its synthesis. A frequent route to cyclic β-keto esters is the Dieckmann condensation.

Common Impurities from Dieckmann Condensation:

  • Unreacted Starting Material: The corresponding C10 linear diester (e.g., dimethyl nonanedioate).

  • Catalyst: Residual base (e.g., sodium methoxide) or its salts after neutralization.

  • Solvents: High-boiling point solvents used in the reaction (e.g., toluene, DMF).

  • By-products: Products from hydrolysis and decarboxylation of the β-keto ester, or from intermolecular condensation.[8]

A Sequential Purification Strategy

A multi-step approach is most effective for achieving high purity. The strategy leverages the different physicochemical properties of the target compound and its impurities.

Sources

Application Note: A Detailed Protocol for the C-Acylation of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acylation of β-keto esters is a cornerstone transformation in organic synthesis, providing access to β,δ-diketo esters and other valuable 1,3-dicarbonyl moieties. These products are versatile intermediates in the construction of complex carbocyclic and heterocyclic systems, which are prevalent in natural products and pharmaceutical agents. Methyl 2-oxocyclooctane-1-carboxylate, a cyclic β-keto ester, serves as an excellent substrate for demonstrating this reaction. The key to this transformation lies in the generation of a stabilized enolate anion from the acidic α-carbon, which then acts as a potent nucleophile.[1][2] This document provides a comprehensive, field-tested protocol for the acylation of this compound, detailing the mechanistic rationale, experimental setup, and product validation techniques.

Pillar 1: Mechanistic Rationale and Causality

The acylation of a β-keto ester proceeds via a two-step mechanism: enolate formation and subsequent nucleophilic acyl substitution.

  • Enolate Formation: The proton on the carbon positioned between the two carbonyl groups (the α-carbon) of this compound exhibits significant acidity (pKa ≈ 11-13 in DMSO). This is due to the electron-withdrawing inductive effects of the adjacent carbonyls and the ability of the resulting conjugate base (the enolate) to delocalize its negative charge onto both oxygen atoms through resonance.[1][3] The use of a strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial for driving the equilibrium to the side of the enolate, ensuring complete deprotonation.[4][5][6]

  • C- vs. O-Acylation: The resulting enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the oxygen atom.[7] Reaction at the carbon center (C-acylation) yields the desired β,δ-diketo ester, while reaction at the oxygen (O-acylation) leads to an enol ester. The outcome is influenced by factors such as the counterion, solvent, and the nature of the electrophile (acylating agent). Generally, C-acylation is favored under conditions of thermodynamic control. The use of acyl chlorides or anhydrides as acylating agents typically results in the formation of the C-acylated product.[8][9]

The overall transformation is depicted below:

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack (C-Acylation) start This compound enolate Sodium Enolate Intermediate (Resonance Stabilized) start->enolate + NaH - H₂ (gas) acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) enolate->acyl_chloride - NaCl product Methyl 1-acetyl-2-oxocyclooctane-1-carboxylate acyl_chloride->product

Caption: Reaction mechanism for the acylation of a β-keto ester.

Pillar 2: Experimental Protocol

This protocol describes a reliable method for the acetylation of this compound using sodium hydride as the base and acetyl chloride as the acylating agent.

Materials & Equipment

  • Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Acetyl Chloride (CH₃COCl)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Two-neck round-bottom flask, flame-dried

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Nitrogen or Argon) with bubbler

    • Septa

    • Syringes and needles

    • Dropping funnel

    • Ice-water bath

    • Rotary evaporator

    • Standard glassware for workup and chromatography

Procedure

  • Reaction Setup:

    • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • In the flask, weigh sodium hydride (1.1 eq., 60% dispersion).

    • Add anhydrous THF (approx. 20 mL) via syringe to suspend the NaH.

  • Enolate Formation:

    • Cool the NaH suspension to 0 °C using an ice-water bath.

    • In a separate, dry flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 10 mL).

    • Slowly add the substrate solution to the stirred NaH suspension dropwise via syringe over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation and that the gas outlet leads to a bubbler.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Acylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add acetyl chloride (1.1 eq.) dropwise via syringe over 10 minutes. A precipitate (NaCl) may form.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. Visualize spots using a UV lamp and/or a potassium permanganate stain. The disappearance of the starting material indicates reaction completion.

  • Workup and Extraction:

    • Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash sequentially with water (1 x 40 mL) and brine (1 x 40 mL).[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure acylated product.[11]

Data Presentation and Visualization

Table 1: Representative Quantitative Reaction Parameters

ParameterValue/ReagentMolar Equiv.Notes
Substrate This compound1.0Starting β-keto ester.
Base Sodium Hydride (60% in oil)1.1Strong, non-nucleophilic base for enolate formation.[12][13]
Acylating Agent Acetyl Chloride1.1Electrophile for C-acylation.
Solvent Anhydrous THF-Anhydrous conditions are critical.
Temperature 0 °C to Room Temperature-Controlled temperature for safety and selectivity.
Reaction Time 2-4 hours-Monitor by TLC.
Typical Yield 75-90%-Yield after chromatographic purification.

Experimental Workflow Diagram

Caption: Workflow for the acylation of this compound.

Pillar 3: Self-Validating System & Characterization

Confirmation of the successful synthesis of Methyl 1-acetyl-2-oxocyclooctane-1-carboxylate is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the introduction of the acetyl group. Key expected signals include:

    • A singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).

    • A new singlet around δ 2.2 ppm for the three protons of the newly installed acetyl group (-COCH₃).

    • The disappearance of the singlet corresponding to the acidic α-proton of the starting material (which would typically appear around δ 3.5-4.0 ppm).

    • A series of multiplets in the δ 1.2-2.8 ppm range for the eight methylene protons of the cyclooctane ring.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the presence of three distinct carbonyl carbons:

    • The ester carbonyl carbon (~170 ppm).

    • The two ketone carbonyl carbons (~200-210 ppm).

    • The appearance of a new methyl carbon signal from the acetyl group (~30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the carbonyl region (1680-1750 cm⁻¹ ). The presence of multiple C=O stretches in this region is indicative of the β,δ-diketo ester product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₁₂H₁₈O₄) by identifying the correct molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

By correlating the data from these analytical methods, the structure and purity of the final compound can be authoritatively established, thus validating the success of the experimental protocol.

References

  • ResearchGate. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Available at: [Link]

  • McEwen, W. E., et al. (1961). Mechanisms of O-Acylation of β-Keto Esters. Journal of the American Chemical Society. Available at: [Link]

  • Hauser, C. R., & Swamer, F. W. (1951). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. In Organic Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • JoVE. (2024). Esters to β-Ketoesters: Claisen Condensation Mechanism. Available at: [Link]

  • Huckin, S. N., & Weiler, L. (1974). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Swamer, F. W., & Hauser, C. R. (1950). Claisen Acylations and Carbethoxylations of Ketones and Esters by Means of Sodium Hydride. Journal of the American Chemical Society. Available at: [Link]

  • Padwa, A., & Dehm, D. (1975). The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1977). Aliphatic β-keto esters.
  • Swetha, M., et al. (2014). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. Asian Journal of Chemistry.
  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

  • PubMed. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Available at: [Link]

  • University of Wisconsin-Madison. Overview of Enolate Alkylations. Available at: [Link]

  • Ohta, S., et al. (1983). Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. Chemical and Pharmaceutical Bulletin.
  • Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. Available at: [Link]

  • YouTube. (2018). C vs O acylation with question from csir-net exam. Available at: [Link]

  • Semantic Scholar. Acylation of Esters, Ketones and Nitriles. Available at: [Link]

  • YouTube. (2019). Formation of enolates from esters and other acid derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid. Available at: [Link]

  • University of Calgary. Ch21: Acylation of ketones. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]

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Application Notes & Protocols: Methyl 2-oxocyclooctane-1-carboxylate as a Cornerstone for Medium-Sized Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of medium-sized rings, typically defined as carbocycles and heterocycles containing 8 to 11 atoms, presents a formidable challenge in organic chemistry. These structures are often plagued by unfavorable enthalpic and entropic factors, including significant transannular strain, which complicates their formation through direct cyclization methods.[1][2] However, their prevalence in bioactive natural products and their potential in medicinal chemistry make the development of robust synthetic routes a high-priority endeavor.[2] This guide details the strategic application of Methyl 2-oxocyclooctane-1-carboxylate, a versatile and readily accessible building block, for the synthesis and functionalization of cyclooctane derivatives and the construction of larger, medium-sized ring systems. We will explore its utility in alkylation-decarboxylation sequences, conceptual ring-expansion strategies, and transannular reactions, providing detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Introduction: The Challenge and the Opportunity

The synthesis of medium-sized rings is notoriously difficult due to a combination of high angle strain and torsional strain, as well as destabilizing transannular interactions (non-bonding interactions between atoms across the ring).[3][4] These factors create a high activation barrier for ring-closing reactions, often leading to low yields and a preference for intermolecular polymerization over intramolecular cyclization.[1]

Ring expansion strategies offer a powerful alternative, bypassing the challenges of direct cyclization by starting with a more readily formed smaller ring and inserting atoms to arrive at the desired medium-sized scaffold.[2] this compound emerges as an ideal starting material for such strategies. Its key features include:

  • An Eight-Membered Ring Core: Already within the medium-sized ring category, it provides a solid foundation for further manipulation.

  • A β-Keto Ester Moiety: This versatile functional group offers multiple avenues for reaction. The α-proton is acidic and readily functionalized, while the entire methoxycarbonyl group can be removed when no longer needed.[5]

This document will provide both established and conceptually-driven protocols to leverage these features for advanced molecular design.

Core Synthetic Manipulations

The reactivity of this compound is dominated by its β-keto ester functionality. Understanding these core transformations is key to its strategic use.

α-Alkylation: Installing Complexity

The proton at the C1 position is flanked by two carbonyl groups, rendering it significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation with a suitable base to form a stabilized enolate, which can then act as a nucleophile in reactions with various electrophiles, most commonly alkyl halides. This provides a reliable method for introducing substituents at the C1 position.[5]

Decarboxylation: The "Traceless" Activating Group

After the methoxycarbonyl group has served its purpose of activating the C1 position for alkylation, it can be efficiently removed. This is typically achieved through a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by heating. The resulting β-keto acid undergoes facile decarboxylation through a cyclic 6-membered transition state to yield the corresponding substituted cyclooctanone and carbon dioxide.[6][7][8] This process makes the ester a "traceless" activating group, a powerful concept in multi-step synthesis.

G cluster_0 Alkylation-Decarboxylation Workflow Start Methyl 2-oxocyclooctane- 1-carboxylate Base 1. Base (e.g., NaH, NaOEt) 2. Alkyl Halide (R-X) Start->Base Deprotonation & SN2 Reaction Alkylated 1-Alkyl-2-oxocyclooctane- 1-carboxylate Base->Alkylated Hydrolysis Saponification (e.g., NaOH, H₂O) then Acidification (H₃O⁺) Alkylated->Hydrolysis KetoAcid 1-Alkyl-2-oxocyclooctane- 1-carboxylic Acid Hydrolysis->KetoAcid Heat Heat (Δ) - CO₂ KetoAcid->Heat Decarboxylation Product 2-Alkylcyclooctanone Heat->Product

Caption: Workflow for synthesis of 2-alkylcyclooctanones.

Protocol 1: Synthesis of 2-Benzylcyclooctanone

This protocol provides a detailed, two-step procedure for the synthesis of a substituted cyclooctanone, illustrating the alkylation-decarboxylation sequence.

Step A: Alkylation of this compound

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound184.225.00 g27.14
Sodium Hydride (60% in mineral oil)24.00 (as NaH)1.20 g30.0 (as NaH)
Anhydrous Tetrahydrofuran (THF)-100 mL-
Benzyl Bromide171.044.85 g (3.4 mL)28.35

Procedure:

  • Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil).

  • Solvent Addition: Add 50 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The formation of the sodium enolate will be observed.

  • Electrophile Addition: Add benzyl bromide to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 1-benzyl-2-oxocyclooctane-1-carboxylate. This is often used in the next step without further purification.

Step B: Hydrolysis and Decarboxylation

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Crude Product from Step A~274.35~7.4 gAssumed quantitative yield
Sodium Hydroxide40.005.4 g (135 mmol)In 50 mL H₂O
Hydrochloric Acid (conc.)36.46As neededTo acidify to pH ~1
Toluene-50 mLSolvent for decarboxylation

Procedure:

  • Hydrolysis: Dissolve the crude product from Step A in the aqueous sodium hydroxide solution and heat at reflux for 4 hours to ensure complete saponification.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the β-keto acid may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Decarboxylation: Dissolve the crude β-keto acid in 50 mL of toluene and heat at reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Causality Note: The high temperature facilitates the pericyclic elimination of CO₂, which is entropically favorable.[6]

  • Purification: Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-benzylcyclooctanone.

Application 2: Ring Expansion to Nine-Membered Rings (Conceptual)

While direct, published protocols starting from this compound are sparse, its structure is amenable to well-established ring expansion methodologies like the Tiffeneau-Demjanov rearrangement.[9] This reaction involves the diazotization of a β-amino alcohol, which generates an unstable diazonium species that loses N₂ to form a carbocation, triggering a rearrangement that expands the ring.[9]

G cluster_1 Conceptual Tiffeneau-Demjanov Ring Expansion Start Methyl 2-oxocyclooctane- 1-carboxylate Step1 1. KCN, AcOH 2. H₂, Raney Ni Start->Step1 Cyanohydrin formation & Reduction AminoAlcohol 1-(aminomethyl)cyclooctan-1-ol (ester also reduced) Step1->AminoAlcohol Step2 NaNO₂, HCl, H₂O 0 °C AminoAlcohol->Step2 Diazotization Diazonium Diazonium Intermediate (-N₂) Step2->Diazonium Carbocation Primary Carbocation Diazonium->Carbocation Rearrangement Ring Expansion (Alkyl Migration) Carbocation->Rearrangement Product Cyclononanone Rearrangement->Product

Caption: Plausible pathway for ring expansion to a cyclononanone.

Protocol Rationale:

  • Cyanohydrin Formation & Reduction: The ketone would first be converted to a cyanohydrin. Subsequent reduction of both the nitrile and the ester group (e.g., using catalytic hydrogenation or LiAlH₄) would yield the crucial 1-(aminomethyl)cyclooctan-1-ol precursor.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperature would convert the primary amine into a diazonium salt.

  • Rearrangement: This salt is unstable and readily loses nitrogen gas to form a primary carbocation. To alleviate this instability, a neighboring C-C bond from the cyclooctane ring migrates, breaking the C1-C8 bond and forming a new C8-exocyclic carbon bond. This expands the ring by one carbon, leading to a more stable secondary carbocation within a nine-membered ring.

  • Product Formation: The resulting carbocation is quenched by water to yield, after tautomerization, the final cyclononanone product. The driving force for this reaction is both the relief of strain in forming a larger ring and the formation of a more stable carbocation intermediate.[10]

Application 3: Accessing Bicyclic Systems via Transannular Reactions

The spatial proximity of atoms in cyclooctane rings (e.g., C1 and C5) allows for unique transannular reactions, where a reactive center on one side of the ring interacts with an atom on the other.[4][11] This can be exploited to form bicyclic systems, which are valuable scaffolds in drug discovery.

G cluster_2 Conceptual Transannular Cyclization Start 2-Cycloocten-1-one (from cyclooctanone) Step1 Protonation (H⁺) Start->Step1 Carbocation Allylic Carbocation Step1->Carbocation Step2 1,5-Hydride Shift (Transannular) Carbocation->Step2 Proximity-driven NewCarbocation Tertiary Carbocation at C5 Step2->NewCarbocation Step3 Intramolecular Attack (Enol Tautomer) NewCarbocation->Step3 Product Bicyclo[3.3.1]nonan-2-one Step3->Product

Caption: Transannular reaction pathway to a bicyclic ketone.

Protocol Rationale:

  • Precursor Synthesis: this compound would first be converted to cyclooctanone via decarboxylation.[12] Standard methods (e.g., α-bromination followed by elimination) could then be used to introduce a double bond, yielding 2-cycloocten-1-one.

  • Initiation: Treatment of 2-cycloocten-1-one with a strong acid would protonate the carbonyl oxygen, forming an allylic carbocation stabilized by resonance.

  • Transannular Hydride Shift: Due to the conformation of the eight-membered ring, a hydrogen atom from the C5 position is in close proximity to the C1 position of the carbocation. A transannular 1,5-hydride shift can occur, transferring the positive charge to the C5 position.

  • Cyclization: The resulting tertiary carbocation at C5 is now perfectly positioned to be attacked by the enol tautomer of the ketone. This intramolecular cyclization forms a new C-C bond between C1 and C5, yielding the thermodynamically stable bicyclo[3.3.1]nonane skeleton. This demonstrates how the inherent strain of a medium ring can be strategically channeled to build molecular complexity.

Conclusion

This compound is more than just a simple cyclic ketone; it is a strategic platform for accessing complex molecular architectures. Its β-keto ester functionality provides a reliable handle for controlled alkylation, which, when combined with efficient decarboxylation, allows for the synthesis of a wide array of substituted cyclooctanones. Furthermore, its eight-membered ring structure makes it a prime candidate for sophisticated bond-reorganization strategies, including ring expansions to larger medium-sized rings and transannular cyclizations to build intricate bicyclic systems. The protocols and concepts outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel chemical entities.

References

  • Ashenhurst, J. (n.d.). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Pellissier, H. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • (n.d.). Synthesis of Functionalized Cyclooctynes as Building Blocks for Non‐covalent Surface‐Orthogonal Chemistry. ResearchGate. Retrieved from [Link]

  • (n.d.). An evaluation of methyl 2-oxocyclopentanecarboxylate as an iron(III) trap: Food perspectives | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Ring Expansion Rearrangements. Chemistry Steps. Retrieved from [Link]

  • Wang, D. H., & Yu, J. Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. White Rose Research Online. Retrieved from [Link]

  • (n.d.). Mechanism for ring contraction from 2-methylenecyclobutanol to 1-methylcyclopropanecarbaldehyde. Chemistry Stack Exchange. Retrieved from [Link]

  • Kappe, C. O. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. PMC - NIH. Retrieved from [Link]

  • Maier, M. E. (2000). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Sci-Hub. Retrieved from [Link]<2073::aid-anie2073>3.0.co;2-0

  • (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Retrieved from [Link]

  • (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

  • (n.d.). Alicyclic Chemistry. Lecture 2 3. Transannular Strain (Medium, 8 – 11 membered, rings) In cyclooctane the preferred conformati. Retrieved from [Link]

  • (n.d.). Ring expansion and contraction. Wikipedia. Retrieved from [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. Retrieved from [Link]

  • Foley, D. J., & O'Duill, M. L. (n.d.). the synthesis of medicinally important medium-sized rings via ring expansion. PMC - NIH. Retrieved from [Link]

  • (2012). Hydride Shift, Ring Expansion, Carbocation Rearrangement, ALL IN ONE Example. Retrieved from [Link]

  • (n.d.). (continued) Dynamics of Eight-Membered Rings in the Cyclooctane Class. ResearchGate. Retrieved from [Link]

  • (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

  • (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. Retrieved from [Link]

  • (2022). Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. YouTube. Retrieved from [Link]

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Strategic Synthesis of Fused Heterocyclic Scaffolds from Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: Methyl 2-oxocyclooctane-1-carboxylate is a highly versatile and valuable starting material in modern synthetic organic chemistry. Its unique structural architecture, featuring a cyclic β-keto ester system within an eight-membered ring, provides a powerful platform for the construction of complex, fused heterocyclic compounds. The inherent reactivity of the 1,3-dicarbonyl moiety allows for a diverse range of cyclocondensation and multicomponent reactions, leading to novel molecular scaffolds of significant interest in medicinal chemistry and drug discovery. This guide provides detailed application notes and validated protocols for the synthesis of key heterocyclic systems derived from this precursor, offering researchers a practical toolkit for generating libraries of potential therapeutic agents.

Section 1: Synthesis of Tetrahydropyrimidine-Fused Cyclooctanes

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs. By utilizing this compound, chemists can readily access pyrimidine rings fused to a cyclooctane core, creating rigid, three-dimensional structures that are highly sought after in drug design.

Protocol: Biginelli-Type Multicomponent Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic one-pot, three-component reaction between an aldehyde, a β-keto ester, and urea to form dihydropyrimidinones (DHPMs).[1] This acid-catalyzed reaction is renowned for its efficiency and atom economy.[2] Adapting this for a cyclic β-keto ester directly yields a fused bicyclic system.

Causality and Experimental Rationale: The reaction mechanism is believed to proceed through an initial acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate.[3] The β-keto ester, in its enol form, then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization via intramolecular attack of the amine on the ester carbonyl, followed by dehydration, affords the final DHPM product. The choice of an acid catalyst, such as hydrochloric acid or a Lewis acid, is crucial for activating the aldehyde and facilitating the condensation steps.[1]

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Starting Materials Reagents This compound Aldehyde (e.g., Benzaldehyde) Urea Start->Reagents Solvent Add Solvent (e.g., Ethanol) Reagents->Solvent Catalyst Add Acid Catalyst (e.g., conc. HCl) Solvent->Catalyst Reflux Reflux Mixture Heat to ~78-80°C Monitor by TLC (6-12h) Catalyst->Reflux Cool Cool to RT Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (e.g., from Ethanol) Dry->Recrystallize End Pure Fused DHPM Recrystallize->End

Figure 1: General workflow for the Biginelli-type synthesis of fused dihydropyrimidinones.

Detailed Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the desired aryl aldehyde (e.g., benzaldehyde, 1.1 eq.), and urea (1.5 eq.).

  • Solvent and Catalyst Addition: Add absolute ethanol (25 mL) to the flask to dissolve the reactants. To this solution, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 to 12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (~50 g) with stirring. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove unreacted urea and catalyst. The crude product can be purified by recrystallization from ethanol to yield the pure fused dihydropyrimidinone.

Reactant/ProductRoleMolar Eq.Typical Yield
This compoundβ-Keto Ester1.0-
Aryl AldehydeElectrophile1.1-
UreaNitrogen Source1.5-
Fused DihydropyrimidinoneProduct-65-85%

Section 2: Synthesis of Tetrahydrobenzo[b]thiophene-fused Cyclooctanes

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in various anti-inflammatory, anti-cancer, and anti-microbial agents. The Gewald aminothiophene synthesis provides a straightforward, multicomponent route to these valuable heterocycles.[4]

Protocol: Gewald Aminothiophene Synthesis

This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5] In this application, the ketone functionality of this compound serves as the carbonyl component, reacting with an activated nitrile like malononitrile and sulfur.

Causality and Experimental Rationale: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (our starting material) and the active methylene compound (e.g., malononitrile) to form a stable ylidene intermediate.[4] Elemental sulfur then adds to this intermediate. The exact mechanism of sulfur addition is debated but is followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[6] A base, typically a secondary amine like morpholine or diethylamine, is essential to catalyze the initial condensation and facilitate the subsequent steps.

Gewald_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 This compound Knoevenagel Knoevenagel Condensation R1->Knoevenagel Ketone R2 Malononitrile R2->Knoevenagel Active Methylene R3 Sulfur (S₈) Sulfur_Add Sulfur Addition R3->Sulfur_Add R4 Base (e.g., Morpholine) R4->Knoevenagel Catalyst Intermediate1 Ylidene Intermediate Knoevenagel->Intermediate1 Intermediate1->Sulfur_Add Intermediate2 Thiolate Intermediate Sulfur_Add->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Fused 2-Aminothiophene Cyclization->Product

Figure 2: Mechanistic pathway of the Gewald aminothiophene synthesis.

Detailed Experimental Protocol:

  • Reagent Preparation: To a 100 mL three-necked flask fitted with a condenser and a thermometer, add this compound (1.0 eq.), malononitrile (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).

  • Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent. Add morpholine (0.5 eq.) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction Execution: Gently heat the mixture to 45-50 °C with continuous stirring for 2-3 hours. Monitor the reaction's completion using TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Filter the solid product, wash with a small amount of cold ethanol to remove impurities, and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like isopropanol or by column chromatography.

ReagentFunctionMolar Eq.Typical Yield
This compoundKetone Component1.0-
MalononitrileActive Methylene Cmpd.1.0-
Elemental SulfurSulfur Source1.1-
MorpholineBase Catalyst0.5-
Fused 2-AminothiopheneProduct-70-90%

Section 3: Synthesis of Fused Pyridine Scaffolds

Fused pyridines are prevalent motifs in pharmaceuticals, valued for their ability to engage in hydrogen bonding and π-stacking interactions. An adaptation of the Hantzsch pyridine synthesis offers a reliable method for constructing these scaffolds.[7]

Protocol: Modified Hantzsch-Type Pyridine Synthesis

The classical Hantzsch synthesis involves the condensation of two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia.[8][9] To create a fused system from a cyclic β-keto ester, the reaction is modified to a four-component reaction involving the β-keto ester, an aldehyde, an active methylene compound (like ethyl acetoacetate), and ammonium acetate as the nitrogen source.

Causality and Experimental Rationale: This one-pot synthesis proceeds through a series of condensations and additions.[10] Initially, a Knoevenagel condensation occurs between the aldehyde and the active methylene compound. Concurrently, an enamine is formed from this compound and ammonia (from ammonium acetate).[11] A Michael addition between these two intermediates, followed by cyclization and dehydration, yields a dihydropyridine intermediate. The final step is an oxidation to achieve the stable aromatic pyridine ring. This oxidation often occurs in situ or can be promoted by adding an oxidizing agent like nitric acid or allowing exposure to air.[10]

Detailed Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, mix this compound (1.0 eq.), an aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq.), ethyl acetoacetate (1.0 eq.), and ammonium acetate (1.2 eq.).

  • Solvent Addition: Add glacial acetic acid (15 mL) as the solvent and catalyst.

  • Reaction Execution: Heat the mixture to reflux (around 110-120 °C) for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a concentrated ammonium hydroxide solution, which will cause the product to precipitate.

  • Purification: Collect the crude solid by vacuum filtration, wash with water, and dry. Purify the product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure fused pyridine derivative.

ReagentFunctionMolar Eq.Typical Yield
This compoundβ-Keto Ester1.0-
AldehydeC4-substituent source1.0-
Ethyl AcetoacetateActive Methylene Cmpd.1.0-
Ammonium AcetateNitrogen Source1.2-
Fused PyridineProduct-50-70%

References

  • Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Available at: [Link]

  • ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. (2010). Available at: [Link]

  • PubMed. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. (2010). Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022). Available at: [Link]

  • Grok. Hantzsch pyridine synthesis. Available at: [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. (2004). Available at: [Link]

  • Scribd. Hantzsch Pyridine Synthesis. Available at: [Link]

  • American Chemical Society. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. (2010). Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Fiveable. Hantzsch Pyridine Synthesis Definition. Available at: [Link]

  • ACS Publications. Pyridine Syntheses. I. Some Reactions of “Ene Amines” with 1,3-Dicarbonyl Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • YouTube. Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. (2020). Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). Available at: [Link]

  • J&K Scientific LLC. Gewald Reaction. Available at: [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. Available at: [Link]

  • ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. Available at: [Link]

  • Course Hero. Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Available at: [Link]

  • Wikipedia. Biginelli reaction. Available at: [Link]

  • ScienceDirect. Reactions of cyclic β-keto esters.... Available at: [Link]

  • ACS Publications. Mastering .beta.-Keto Esters. Available at: [Link]

  • YouTube. Biginelli Reaction. (2021). Available at: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. (2011). Available at: [Link]

  • ChemSynthesis. methyl 2-oxocyclohexanecarboxylate. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Der Pharma Chemica. A Revision of the Biginelli Reaction.... (2022). Available at: [Link]

  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl).... (2017). Available at: [Link]

  • IJPSR. A Review on Green Synthesis of Biginelli Reaction. (2014). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction outcomes. The primary synthetic route discussed is the Dieckmann condensation, an intramolecular cyclization of a diester, which is a powerful method for forming cyclic β-keto esters.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established and widely used method is the Dieckmann condensation of a C9 diester, such as dimethyl nonanedioate (dimethyl azelate).[3][5] This intramolecular base-catalyzed reaction is the internal equivalent of the Claisen condensation and is particularly effective for forming 5- and 6-membered rings.[3][6][7] While it can be used for 7- and 8-membered rings, the yields can be lower due to competing side reactions.[8][9]

Q2: Why is a full equivalent of base necessary for the Dieckmann condensation?

A2: A full equivalent of base is crucial because the final step of the reaction mechanism involves the deprotonation of the newly formed β-keto ester.[7] The α-proton of the β-keto ester is highly acidic, and its removal by the base forms a stable enolate. This final, essentially irreversible deprotonation step is what drives the reaction equilibrium towards the desired cyclized product.[7]

Q3: Can I use sodium hydroxide as the base for this reaction?

A3: It is highly discouraged. Using a hydroxide base like NaOH or KOH will lead to saponification (hydrolysis) of the ester functional groups in the starting material and the product, forming carboxylate salts. This side reaction will prevent the desired condensation from occurring. The appropriate bases are non-nucleophilic alkoxides, such as sodium methoxide or potassium tert-butoxide, or strong, non-nucleophilic amide bases like lithium diisopropylamide (LDA).[1][9]

Q4: What are the primary differences between the Dieckmann and Claisen condensations?

A4: The core mechanism is the same, involving the formation of an enolate from one ester which then acts as a nucleophile towards another ester carbonyl.[2][6] The key difference is that the Dieckmann condensation is an intramolecular reaction where both ester groups are part of the same molecule, leading to a cyclic product.[2][3] The Claisen condensation is an intermolecular reaction between two separate ester molecules.[3]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of this compound via the Dieckmann condensation.

Issue 1: Low Yield of the Desired Product with Formation of a High Molecular Weight, Viscous Substance
  • Probable Cause: Intermolecular Condensation and Polymerization. For the formation of medium to large rings (like the 8-membered cyclooctane), the reactive ends of the diester can react with other diester molecules (intermolecularly) instead of with each other (intramolecularly).[9] This leads to the formation of linear dimers, trimers, and polymers, which often present as a viscous oil or an intractable solid.

  • Solutions:

    • High Dilution Conditions: The most critical factor to favor intramolecular cyclization is to perform the reaction under high dilution. By slowly adding the diester to a large volume of solvent containing the base, the concentration of the starting material is kept low at all times. This minimizes the probability of two different molecules reacting with each other.

    • Choice of Base and Solvent: Employing sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF) or toluene can enhance the rate of intramolecular cyclization and reduce side reactions.[9] These conditions are often run at lower temperatures, which also helps control reactivity.

Issue 2: Recovery of Unreacted Starting Material or Low Conversion
  • Probable Cause 1: Inactive Base. The base (e.g., sodium methoxide, sodium hydride) may have degraded due to improper storage and exposure to moisture or air.

    • Solution: Use freshly opened or properly stored reagents. If using sodium hydride, ensure the mineral oil is washed away with a dry solvent (like hexane) under an inert atmosphere before use.

  • Probable Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.

    • Solution: While higher temperatures can promote side reactions, ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If using a milder base/solvent system, a longer reaction time or gentle heating may be necessary.

  • Probable Cause 3: Reverse Dieckmann Condensation. Although less likely for this product which has an acidic proton, the reverse reaction can deplete the product if the final deprotonation step is not efficient.[6]

    • Solution: Ensure a full stoichiometric equivalent of a strong base is used to completely deprotonate the product and drive the reaction forward.[7]

Issue 3: Product is Contaminated with a Carboxylic Acid Impurity
  • Probable Cause: Hydrolysis of the Ester. The presence of water in the reaction mixture will lead to the hydrolysis of either the starting diester or the product β-keto ester, resulting in the corresponding carboxylic acid.

  • Solutions:

    • Rigorous Drying of Reagents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Proper Work-up Procedure: During the acidic work-up, minimize the time the product is in contact with the aqueous acid. Prompt extraction into an organic solvent is recommended.

Experimental Protocol: Dieckmann Condensation of Dimethyl Azelate

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Dimethyl azelate (C11H20O4)

  • Sodium methoxide (CH3ONa)

  • Anhydrous Toluene

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (N2 or Ar).

  • Base Suspension: To the flask, add anhydrous toluene and sodium methoxide (1.1 equivalents). Stir to create a suspension.

  • Diester Addition: Dissolve dimethyl azelate (1 equivalent) in a volume of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred base suspension over several hours. This slow addition under high dilution is critical to favor intramolecular cyclization.

  • Reaction: After the addition is complete, gently heat the mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice and 3 M HCl, ensuring the aqueous layer is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash successively with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Data Summary

ParameterStarting Material (Dimethyl Azelate)Product (this compound)Common Side Product (Dimer)
Molecular Formula C11H20O4C10H16O3C20H34O6
Molecular Weight 216.28 g/mol 184.23 g/mol 370.48 g/mol
Boiling Point ~265 °C (atm)Varies (vacuum distillation)High, often non-volatile
Appearance Colorless liquidColorless to pale yellow oilViscous oil or solid

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

Dieckmann_Condensation Start Dimethyl Azelate Enolate Enolate Intermediate Start->Enolate  Base (e.g., NaOMe) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of MeO- Final_Product This compound Product_Enolate->Final_Product Acidic Work-up

Caption: Mechanism of the Dieckmann Condensation.

Competing Reaction Pathways

Side_Reactions cluster_main Desired Intramolecular Path cluster_side Undesired Intermolecular Path A Dimethyl Azelate B Cyclization A->B E Dimerization A->E High Concentration C Target Product B->C D Dimethyl Azelate D->E F Linear Dimer / Polymer E->F

Caption: Intramolecular vs. Intermolecular Condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Reaction Complete | Low Yield? Start->Check_Yield Polymer High MW Polymer Formed? Check_Yield->Polymer Yes Success Successful Synthesis Check_Yield->Success No Unreacted Unreacted Starting Material? Polymer->Unreacted No Solution_Dilution Solution: - Use High Dilution - Slow Addition Polymer->Solution_Dilution Yes Acid Acid Impurity Present? Unreacted->Acid No Solution_Base Solution: - Check Base Activity - Use Fresh Reagents Unreacted->Solution_Base Yes Solution_Dry Solution: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere Acid->Solution_Dry Yes Acid->Success No

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Purechemistry. (2023, February 22). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

  • Alkylation of enolates. (n.d.). Retrieved from [Link]

  • SynArchive. Dieckmann Condensation. Retrieved from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • 18: Reactions of Enolate Ions and Enols. (n.d.). Retrieved from [Link]

  • Wikipedia. Dieckmann condensation. Retrieved from [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, May 27). Dieckmann condensation. Retrieved from [Link]

Sources

Technical Support Center: Alkylation of Sterically Hindered β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of sterically hindered β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Challenge of Steric Hindrance

The alkylation of β-keto esters is a cornerstone of organic synthesis, providing a powerful method for constructing complex molecular architectures.[1][2][3] The reaction proceeds through the formation of a nucleophilic enolate, which then attacks an alkylating agent.[4][5] However, when the β-keto ester is sterically hindered, this seemingly straightforward transformation can be plagued by a host of issues, including low yields, and competing side reactions.[6] Steric hindrance around the acidic α-proton can impede the approach of the base, while bulkiness on the ester or keto side can obstruct the incoming alkylating agent.[7][8] This guide provides a structured approach to understanding and overcoming these challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No C-Alkylation Product

Q: I'm seeing very low conversion of my starting material, or no desired C-alkylated product at all. What's going wrong?

A: This is a common issue when dealing with sterically hindered substrates. The root cause often lies in inefficient deprotonation to form the enolate.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The pKa of the α-proton in a β-keto ester is typically around 10-13.[9][10] For efficient and complete deprotonation, the conjugate acid of your base should have a pKa significantly higher than this.[5] If you are using weaker bases like alkoxides (e.g., NaOEt), they may not be strong enough to fully deprotonate a sterically hindered β-keto ester, leading to an equilibrium with a low concentration of the enolate.[11][12]

    • Solution: Switch to a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice as its bulky isopropyl groups prevent it from acting as a nucleophile, and its high basicity (pKa of diisopropylamine is ~36) ensures irreversible and complete enolate formation.[13][14][15] Sodium hydride (NaH) is another strong base that can be effective.[5][14]

  • Poor Reagent Quality: Anhydrous conditions are critical. Any moisture will quench your strong base and the enolate as it forms.

    • Solution: Ensure your solvent is rigorously dried. Use freshly distilled solvents and titrate strong bases like LDA before use to determine their exact molarity.[5]

  • Reaction Temperature Too Low: While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate, especially with hindered substrates.[5]

    • Solution: If using a strong base like LDA, which provides kinetic control, you can often start at a low temperature (e.g., -78 °C) for enolate formation and then allow the reaction to slowly warm to room temperature after adding the alkylating agent to drive the alkylation to completion.[5][15]

Issue 2: My Main Product is the O-Alkylated Byproduct

Q: I'm getting a significant amount of an O-alkylated product (a vinyl ether) instead of my desired C-alkylated product. How can I favor C-alkylation?

A: The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom.[16][17] The competition between C- and O-alkylation is a classic challenge influenced by several factors.[16][18]

Factors Influencing C- vs. O-Alkylation and How to Control Them:

FactorTo Favor C-Alkylation (Thermodynamic Control)To Favor O-Alkylation (Kinetic Control)Rationale
Counter-ion Use smaller, "harder" cations (Li+, Na+).[19]Use larger, "softer" cations (K+, Cs+).Smaller cations like Li+ coordinate tightly with the oxygen atom of the enolate, making it less available for alkylation and promoting reaction at the carbon.[19][20]
Solvent Use less polar, non-coordinating solvents (e.g., Toluene, THF).[5][17]Use polar aprotic solvents (e.g., DMF, DMSO, HMPA).[17][19]Less polar solvents promote ion pairing and aggregation, which favors C-alkylation.[19] Polar aprotic solvents solvate the cation, leading to a "naked," more reactive enolate where the site of highest electron density (oxygen) reacts faster.[20]
Alkylating Agent Use "softer" electrophiles (e.g., alkyl iodides, bromides).[5][21]Use "harder" electrophiles (e.g., alkyl sulfates, tosylates, or silyl chlorides).[16][17][21]According to Hard-Soft Acid-Base (HSAB) theory, the "soft" α-carbon of the enolate prefers to react with soft electrophiles, while the "hard" oxygen atom prefers hard electrophiles.[21]
Temperature Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.Lower temperatures generally favor the kinetically controlled O-alkylation.O-alkylation is often faster, but the resulting C-C bond in the C-alkylated product is typically stronger and more stable.[16][20]

Troubleshooting Flowchart for C- vs. O-Alkylation

G start High O-Alkylation Observed base Using K+ or Cs+ base? start->base solvent Using polar aprotic solvent (DMF, DMSO)? base->solvent No sol_base Switch to Li+ or Na+ base (LDA, NaH) base->sol_base Yes electrophile Using hard electrophile (R-OTs, R2SO4)? solvent->electrophile No sol_solvent Switch to less polar solvent (THF, Toluene) solvent->sol_solvent Yes sol_electrophile Switch to softer electrophile (R-I, R-Br) electrophile->sol_electrophile Yes G cluster_0 Step 1: LDA Preparation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Work-up & Purification a Cool THF to -78 °C b Add Diisopropylamine a->b c Add n-BuLi b->c d Stir for 30 min c->d e Add β-Keto Ester Solution d->e f Stir for 1 hr at -78 °C e->f g Add Alkyl Halide f->g h Stir for 2-4 hrs at -78 °C g->h i Quench with aq. NH4Cl h->i j Extract & Concentrate i->j k Column Chromatography j->k

Sources

Technical Support Center: Preventing Side Products in the Decarboxylation of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the decarboxylation of Methyl 2-oxocyclooctane-1-carboxylate. This process, aimed at synthesizing the valuable building block cyclooctanone, is a cornerstone transformation in synthetic chemistry. While seemingly straightforward, the reaction can be prone to side product formation, leading to reduced yields and complex purification challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these issues effectively. We will delve into the mechanistic underpinnings of the reaction, provide solutions to common problems, and offer optimized protocols grounded in established chemical principles. The primary focus will be on the Krapcho decarboxylation, a robust and widely used method for this type of transformation due to its mild, near-neutral conditions.[1][2]

Section 1: Understanding the Core Reaction: The Krapcho Decarboxylation

The Krapcho decarboxylation is a dealkoxycarbonylation reaction that efficiently converts β-keto esters into their corresponding ketones.[3] The reaction is typically performed by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt like lithium chloride (LiCl) and a controlled amount of water.[1][4]

The Role of Each Component:

  • Methyl Ester: The reaction works best with methyl esters because the methyl group is highly susceptible to SN2 attack by the halide ion.[5]

  • Polar Aprotic Solvent (DMSO/DMF): These high-boiling solvents are necessary to achieve the required reaction temperatures (often 140-190 °C) and to dissolve the salts and stabilize the ionic intermediates formed during the reaction.[1][5]

  • Salt (LiCl, NaCl): The halide anion (Cl⁻) acts as the nucleophile, attacking the ester's methyl group. The cation (Li⁺) can also act as a Lewis acid, activating the ester's carbonyl group.[2] The salt significantly accelerates the reaction compared to heating with water alone.[5]

  • Water: Water serves as the proton source to quench the enolate intermediate formed after the loss of CO₂, yielding the final ketone product.

Reaction Mechanism: The process involves a nucleophilic attack by the chloride ion on the methyl group of the ester, followed by the elimination of CO₂ and subsequent protonation of the resulting enolate.

Krapcho_Mechanism sub This compound ts1 SN2 Transition State sub->ts1 Cl⁻ attack on Me int1 Carboxylate Intermediate ts1->int1 MeCl leaves int2 Enolate Intermediate int1->int2 - CO₂ (gas) prod Cyclooctanone int2->prod + H⁺ (from H₂O) reagents LiCl, H2O DMSO, Δ Pathways cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start Enolate Intermediate prod Cyclooctanone start->prod  Protonation (H₂O) (Fast, Desired) side_prod Aldol Condensation Products (High MW Impurities) start->side_prod  Nucleophilic Attack on C=O (Slow, Undesired) Troubleshooting start Problem: Low Yield or Incomplete Reaction tlc Analyze reaction by TLC/GC-MS start->tlc q1 Is starting material (SM) present? tlc->q1 q2 Are there new, non-polar spots (higher Rf)? q1->q2 No res1 Incomplete Reaction: • Increase Temp • Increase Time • Check Reagents q1->res1 Yes q3 Are there new, polar spots (lower Rf)? q2->q3 No res2 Possible Degradation: • Lower Temperature • Ensure Inert Atmosphere q2->res2 Yes res3 Possible Condensation: • Check H₂O Stoichiometry • Avoid Overheating q3->res3 Yes res4 Reaction OK. Optimize Workup & Purification. q3->res4 No

Sources

Technical Support Center: Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also build a robust and high-yielding process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the main challenges?

The principal and most established method for synthesizing this compound, a cyclic β-keto ester, is the Dieckmann Condensation .[1][2] This is an intramolecular Claisen condensation of a diester, which in this case is a derivative of nonanedioic acid (also known as azelaic acid), such as dimethyl nonanedioate.

The core challenge lies in forming the 8-membered ring. While the Dieckmann condensation is highly effective for creating 5- and 6-membered rings, its efficiency decreases for medium-sized rings (7-12 members).[1][2][3] The primary competing side reaction is intermolecular condensation, where two different diester molecules react with each other, leading to dimers and polymers instead of the desired cyclic product.[1] Therefore, achieving a high yield requires carefully controlled conditions to favor the intramolecular pathway.

Troubleshooting Guide: Common Experimental Issues

Q2: My reaction has a very low yield or has failed completely. What are the most probable causes?

This is a common issue, often attributable to a few critical parameters. Let's break down the likely culprits.

  • Insufficient Base Strength or Stoichiometry: The Dieckmann condensation is base-catalyzed and requires the formation of an enolate. The pKa of the α-proton on the ester is approximately 25, necessitating a strong base.[4] Furthermore, the reaction requires a full stoichiometric equivalent of the base. This is because the resulting β-keto ester product is more acidic (pKa ≈ 11) than the starting alcohol byproduct and is immediately deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[4][5] Using only a catalytic amount of base will result in a stalled reaction.

  • Presence of Protic Impurities: Water or alcohol impurities in the reaction mixture will quench the strong base and the enolate intermediate, halting the condensation.[4] It is imperative to use anhydrous solvents and flame-dried glassware to ensure a water-free environment.

  • Unfavorable Reaction Conditions: For medium-ring formation, concentration is a critical factor. Running the reaction at high concentrations will favor the intermolecular side reactions. High-dilution conditions are essential to promote the desired intramolecular cyclization.

Troubleshooting Workflow: Diagnosing a Failed Reaction

Below is a logical workflow to diagnose the root cause of a failed or low-yielding reaction.

troubleshooting_workflow start Low or No Product check_base Verify Base Stoichiometry & Strength (>=1 equivalent, pKa > 25) start->check_base check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity base_ok Base is Correct check_base->base_ok Yes base_issue Incorrect Base/Amount (Use NaH, t-BuOK, etc.) check_base->base_issue No conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_issue Sub-optimal Conditions (e.g., high concentration) check_conditions->conditions_issue No purity_ok SM is Pure & Dry check_purity->purity_ok Yes purity_issue Contaminants Present (H2O, protic solvents) check_purity->purity_issue No base_ok->conditions_ok If all correct... conditions_ok->purity_ok If all correct... investigate_further Investigate High-Dilution Setup & Temperature Profile purity_ok->investigate_further If all correct...

Caption: A workflow for troubleshooting low yields.

Q3: I'm getting a lot of a high-molecular-weight, sticky byproduct instead of my cyclic product. What is it and how do I prevent it?

The byproduct you are describing is almost certainly a polymer formed via intermolecular Dieckmann condensation. As mentioned, this is the primary competing reaction pathway, especially for medium-sized rings.

Causality: In a concentrated solution, the enolate of one diester molecule is more likely to encounter and react with the carbonyl of a different molecule rather than the other ester group on its own chain. This chain reaction leads to linear polymers.

Solution: High-Dilution Conditions

To favor the intramolecular reaction, you must employ high-dilution techniques. The principle is to maintain an extremely low concentration of the starting diester so that the reactive ends of a single molecule are, in effect, "closer" to each other than they are to another molecule.

This is typically achieved by the slow addition of the diester solution via a syringe pump to a large volume of refluxing solvent containing the base. This ensures the instantaneous concentration of the unreacted diester is always negligible.

Optimization Strategies

Q4: How do I select the optimal base and solvent for this cyclization?

The choice of base and solvent is critical and interdependent. The goal is to maximize enolate formation while minimizing side reactions.

BaseSolventTemperatureAdvantages & Considerations
Sodium Hydride (NaH) Toluene, THFRefluxA strong, non-nucleophilic base. The reaction is heterogeneous. Generates H₂ gas, requiring a proper setup (e.g., bubbler). Often a reliable choice.
Potassium tert-butoxide (t-BuOK) Toluene, THFRefluxA strong, sterically hindered base that promotes clean reactions.[6] It is soluble in THF and toluene, allowing for a homogeneous reaction. Often gives higher yields than sodium ethoxide.[6]
Sodium Ethoxide (NaOEt) or Methoxide (NaOMe) Ethanol or MethanolRefluxThe "classic" Dieckmann base.[1][7] Crucially, the alkoxide must match the ester group (e.g., use NaOMe for a dimethyl ester) to prevent transesterification, which would complicate the product mixture.[7]
Lithium diisopropylamide (LDA) THF-78 °C to RTA very strong, non-nucleophilic base. Can be used to pre-form the enolate at low temperatures before warming to effect cyclization.[1] Useful for sensitive substrates but requires careful handling.

Recommendation: For an 8-membered ring synthesis, Potassium tert-butoxide in refluxing, anhydrous toluene under high-dilution conditions is an excellent starting point due to its high efficacy and tendency to produce cleaner reactions.[6]

Experimental Protocol & Mechanism

Detailed Protocol: High-Dilution Synthesis of this compound

This protocol is adapted for a high-dilution setup to maximize the yield of the intramolecular cyclization product.

Materials:

  • Dimethyl nonanedioate (Dimethyl azelate)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Three-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, syringe pump.

Procedure:

  • Setup: Assemble a flame-dried three-neck flask with a reflux condenser, nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Base Preparation: To the flask, add anhydrous toluene (e.g., 500 mL for a 10 mmol scale) and potassium tert-butoxide (1.1 equivalents). Heat the mixture to reflux with vigorous stirring.

  • High-Dilution Addition: Prepare a solution of dimethyl nonanedioate (1.0 equivalent) in a significant volume of anhydrous toluene (e.g., 100 mL). Using a syringe pump, add this solution to the refluxing base suspension over a long period (e.g., 8-12 hours). The slow addition is critical to maintain high dilution.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 3M HCl dropwise until the mixture is acidic (pH ~2). This protonates the enolate to form the final β-keto ester.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with saturated brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify it via vacuum distillation to obtain the final this compound.

Reaction Mechanism

The mechanism proceeds through several key steps, beginning with the formation of an enolate and culminating in the cyclized, protonated product.[2][9]

dieckmann_mechanism cluster_reaction Dieckmann Condensation Mechanism diester Dimethyl Nonanedioate enolate Enolate Intermediate diester->enolate Base (B⁻) step1 1. Deprotonation (Base) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack step2 2. Intramolecular Attack cyclic_enol Cyclic Enolate tetrahedral->cyclic_enol Elimination step3 3. Elimination of MeO⁻ product This compound cyclic_enol->product H₃O⁺ Workup step4 4. Deprotonation (Drives Rxn) step5 5. Acidic Workup (H₃O⁺)

Caption: The mechanism of the Dieckmann Condensation.

References

  • How to minimize byproduct formation in beta-keto ester synthesis. 4

  • Dieckmann Condensation. 1

  • A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. 6

  • Dieckmann condensation. 7

  • Illustrated Glossary of Organic Chemistry - Dieckmann condensation. 10

  • Dieckmann Condensation. 11

  • Dieckmann condensation. 2

  • Methyl 2-oxocyclohexanecarboxylate Definition. 12

  • Dieckmann Condensation Mechanism, Examples and Application. 3

  • Claisen Condensation and Dieckmann Condensation. 5

  • Diesters Compound Intramolecular Condensation and Its Applications. 13

  • Dieckmann Condensation. 9

  • Dieckmann Condensation. 14

  • Claisen Condensation and Dieckmann Condensation. 5

  • Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9.

  • methyl 2-oxocyclohexanecarboxylate. 15

  • Dieckmann Condensation. 8

Sources

Technical Support Center: Purification of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2-oxocyclooctane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of this valuable β-keto ester intermediate. We will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC, crude ¹H NMR) of the reaction mixture shows multiple products. What are the most likely impurities from a Dieckmann condensation synthesis?

A: The complexity of your crude product mixture is common when synthesizing an eight-membered ring via Dieckmann condensation. The primary impurities typically arise from the starting materials and competing reaction pathways.

The most common synthesis for this molecule is the intramolecular Dieckmann condensation of dimethyl nonanedioate (dimethyl azelate).[1][2][3] Based on this, you should look for:

  • Unreacted Starting Material: Dimethyl nonanedioate.

  • Intermolecular Condensation Products: High concentrations can favor the reaction between two different diester molecules, leading to high molecular weight dimeric or polymeric by-products.

  • Decarboxylation Product: β-keto esters can be sensitive to the reaction workup conditions.[4][5][6] Exposure to heat or residual acid/base can cause hydrolysis of the ester followed by the loss of CO₂, resulting in 2-methylcyclooctanone.[7][8]

Table 1: Common Impurities and Diagnostic Signals

Impurity Origin Typical ¹H NMR Signal TLC Rf vs. Product
Dimethyl Nonanedioate Unreacted starting material Sharp singlet ~3.67 ppm (two -OCH₃) Often higher (less polar)
Intermolecular By-products Side reaction Complex, broad signals in the aliphatic region Very low (highly polar or high MW)

| 2-Methylcyclooctanone | Decarboxylation | Disappearance of the ester methoxy singlet (~3.7 ppm) | Variable, may be close to product |

Q2: I'm observing a single, but very broad and tailing, spot on my TLC plate. Is this an impurity?

A: This is a classic characteristic of β-keto esters and is typically not an impurity. The broadening is caused by keto-enol tautomerism, an equilibrium between two constitutional isomers of your product.[9][10]

  • Causality: The keto form and the enol form have different polarities. The enol is often less polar due to intramolecular hydrogen bonding, which masks the polar hydroxyl group. On a polar stationary phase like silica gel, the two tautomers interact differently and can separate slightly, leading to a broadened or elongated spot.[10] This effect is also observed as peak broadening or tailing in column chromatography and HPLC.[9][10]

Decarboxylation Compound This compound Intermediate β-Keto Acid (unstable intermediate) Compound->Intermediate Hydrolysis (catalyzed by acidic silica) Product 2-Methylcyclooctanone (impurity) Intermediate->Product Decarboxylation (Heat) CO2 CO₂ Intermediate->CO2 TroubleshootingWorkflow start Crude Product Analysis (TLC, ¹H NMR) check_spots How does the TLC look? start->check_spots multiple_spots Multiple Discrete Spots check_spots->multiple_spots Multiple Spots broad_spot One Broad/Tailing Spot check_spots->broad_spot Broad/Tailing Spot identify_impurities Identify Impurities: - Starting Material - Dimer - Decarboxylation Product (See Table 1) multiple_spots->identify_impurities purify_column Purify via Optimized Flash Column Chromatography (See Protocol 1) identify_impurities->purify_column check_tautomerism Likely Keto-Enol Tautomerism. Is recovery from column low? broad_spot->check_tautomerism recovery_ok No, recovery is good. check_tautomerism->recovery_ok No recovery_low Yes, recovery is poor. check_tautomerism->recovery_low Yes proceed_analysis Proceed to Purity Analysis. Broad peak is acceptable. recovery_ok->proceed_analysis degradation Product is degrading on column. (See Q3) recovery_low->degradation deactivate_silica Use Deactivated Silica or Neutral Alumina (See Protocol 1) degradation->deactivate_silica

Sources

"alternative bases for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions regarding the selection of alternative bases for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate via the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this cyclic β-keto ester is typically achieved through an intramolecular Claisen condensation known as the Dieckmann condensation.[1][2] This reaction involves the cyclization of a linear diester, in this case, a derivative of decanedioic acid (e.g., dimethyl decanedioate), using a strong base to form the eight-membered ring.

Q2: Why is the choice of base so critical in this specific synthesis?

The choice of base is paramount as it dictates reaction efficiency, yield, and the profile of side products.[3] The Dieckmann condensation is an equilibrium process. A full equivalent of a strong base is required to deprotonate the resulting β-keto ester, forming a stabilized enolate.[4][5] This final, irreversible acid-base step drives the reaction to completion. For larger rings like the eight-membered cyclooctane system, the reaction can be sluggish, making side reactions such as intermolecular condensation more competitive.[6]

Q3: What are the most common "traditional" bases, and what are their limitations?

Traditionally, sodium alkoxides like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent have been used.[7][8] However, they have limitations:

  • Transesterification: If the alkoxide base does not match the alkyl group of the ester (e.g., using sodium ethoxide with a methyl ester), a mixture of products can form.[9][10]

  • Reversibility: The alcohol byproduct generated can participate in the reverse reaction, reducing the overall yield.[5]

Q4: What are the primary alternative bases to consider for this reaction?

For challenging cyclizations, especially for medium-to-large rings, stronger, non-nucleophilic, and sterically hindered bases are often superior. Key alternatives include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that avoids transesterification.[11][12]

  • Potassium tert-Butoxide (KOtBu): A bulky, powerful base that can improve yields and is effective in aprotic solvents or even solvent-free conditions.[3][7][13]

  • Lithium Diisopropylamide (LDA) & Lithium Hexamethyldisilazide (LHMDS): Very strong, sterically hindered bases often used at low temperatures for reactions involving sensitive functional groups.[7][9]

Comparative Analysis of Alternative Bases

The selection of a base should be guided by the specific requirements of the substrate and desired outcome. The following table summarizes the performance and characteristics of common and alternative bases.

BaseTypical Solvent(s)Key AdvantagesPotential Issues & Mitigation
Sodium Hydride (NaH) Toluene, THF, DMFStrong, non-nucleophilic; avoids transesterification; reaction driven by H₂ evolution.[9][12]Highly reactive with water/protic solvents (use anhydrous conditions); mineral oil dispersion requires washing.[5]
Potassium tert-Butoxide (KOtBu) Toluene, THF, Solvent-FreeVery strong and sterically hindered, minimizing intermolecular reactions; high yields reported.[3][13]Can be hygroscopic; commercial sources may be partially hydrolyzed.[14] Use freshly sublimed or high-purity commercial grade.
Sodium Methoxide (NaOMe) Methanol, TolueneInexpensive and effective for simple cyclizations.Risk of transesterification if ester is not also a methyl ester; equilibrium can be unfavorable.[10]
LDA / LHMDS THFExtremely strong and hindered; useful for complex substrates and controlling regioselectivity.[7]Requires low temperatures and strictly anhydrous/inert conditions; more expensive.
Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product.

  • Potential Cause A: Inactive Base.

    • Diagnosis: Strong bases like NaH and KOtBu can degrade upon exposure to moisture and air.[5][14]

    • Solution: Use a fresh bottle of the base. For NaH, wash the mineral oil dispersion with dry hexanes immediately before use. For KOtBu, consider using a freshly opened container or subliming it.[14]

  • Potential Cause B: Insufficient Base.

    • Diagnosis: The Dieckmann condensation requires at least one full stoichiometric equivalent of base to drive the equilibrium by deprotonating the product.[5][10]

    • Solution: Ensure you are using at least 1.0 to 1.1 equivalents of active base.

  • Potential Cause C: Presence of Water.

    • Diagnosis: Trace amounts of water in the solvent or on the glassware will quench the strong base.[5]

    • Solution: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.

Issue 2: Formation of Polymeric or Oligomeric Byproducts.

  • Potential Cause: Intermolecular Condensation.

    • Diagnosis: At standard concentrations, the enolate from one diester molecule can react with another, leading to chain-like products. This is a significant issue for the formation of larger rings.[9][10]

    • Solution 1 (High-Dilution Conditions): Favor the intramolecular pathway by performing the reaction at very low concentrations (e.g., <0.1 M). This is typically done by the slow, syringe-pump addition of the diester solution to a stirring solution of the base.[10]

    • Solution 2 (Use a Bulky Base): Sterically hindered bases like Potassium tert-Butoxide (KOtBu) can physically discourage intermolecular reactions, favoring the desired cyclization.[3]

Issue 3: Transesterification Side Products are Observed.

  • Potential Cause: Mismatched Alkoxide Base and Ester.

    • Diagnosis: Using a base like sodium ethoxide with your dimethyl ester substrate will result in a mixture of methyl and ethyl esters in both the starting material and the product.[10]

    • Solution: Either match the base to the ester (e.g., use Sodium Methoxide for a methyl ester) or, preferably, switch to a non-alkoxide, non-nucleophilic base like Sodium Hydride (NaH) or KOtBu.[5][9]

Visualizations: Mechanism & Workflow

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common experimental issues.

Dieckmann_Condensation Figure 1: Generalized Mechanism of the Dieckmann Condensation Diester Linear Diester (e.g., Dimethyl Decanedioate) Enolate Enolate Intermediate Diester->Enolate 1. Deprotonation     (Base) Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral 2. Intramolecular     Nucleophilic Attack BetaKetoEster β-Keto Ester (Initial Product) Tetrahedral->BetaKetoEster 3. Elimination     of Methoxide EnolateProduct Stabilized Enolate (Driving Force) BetaKetoEster->EnolateProduct 4. Deprotonation     (Base) FinalProduct This compound (Final Product) EnolateProduct->FinalProduct 5. Acidic Workup     (H₃O⁺)

Caption: Figure 1: Generalized Mechanism of the Dieckmann Condensation.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Dieckmann Cyclization start Start: Low Yield or Side Products q1 Issue Polymeric Byproducts? start->q1 q2 Issue Hydrolysis or Starting Material? start->q2 q3 Issue No Reaction? start->q3 sol1 Action: • Use High-Dilution Conditions • Switch to Bulky Base (KOtBu) q1:f1->sol1 Yes sol2 Action: • Ensure Anhydrous Solvents • Flame-Dry Glassware q2:f1->sol2 Yes sol3 Action: • Use Freshly Opened/Purified Base • Check Base Stoichiometry (≥1 eq) q3:f1->sol3 Yes

Caption: Figure 2: Troubleshooting Workflow for Dieckmann Cyclization.

Experimental Protocols

Protocol 1: Cyclization using Sodium Hydride (NaH) in Toluene

This protocol is adapted from standard procedures for Dieckmann condensations using NaH.[12][15]

Materials:

  • Dimethyl decanedioate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol (catalytic amount, for initiation)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (Argon or N₂).

  • Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous toluene, followed by the weighed amount of sodium hydride.

  • Initiation: To the stirred suspension, add a solution of dimethyl decanedioate in anhydrous toluene via a dropping funnel over 30-60 minutes. After the addition begins, carefully add a few drops of anhydrous methanol to initiate the reaction (indicated by hydrogen gas evolution). Caution: Hydrogen gas is flammable. Ensure proper ventilation.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 110°C for toluene). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically several hours).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to afford this compound.

Protocol 2: Cyclization using Potassium tert-Butoxide (KOtBu) under Solvent-Free Conditions

This protocol is an adaptation of an environmentally friendly alternative that has shown high efficiency for other diesters.[3]

Materials:

  • Dimethyl decanedioate (1.0 eq)

  • Potassium tert-butoxide (powdered, high purity, 1.1 eq)

  • Mortar and pestle or a high-torque mechanical stirrer

  • Dilute Hydrochloric Acid (HCl) for workup

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Ensure all reagents are dry. In a dry mortar, add the dimethyl decanedioate and powdered potassium tert-butoxide.

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. For larger scales, use a high-torque mechanical stirrer in a suitable reaction vessel. The mixture may become a thick paste or solid.

  • Standing: Allow the reaction mixture to stand in a desiccator for 1-2 hours to ensure completion.

  • Workup: Carefully add the reaction mixture to ice-cold dilute HCl. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography to yield the final product.

References
  • Wikipedia. Dieckmann condensation. [URL: https://en.wikipedia.org/wiki/Dieckmann_condensation][1]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/23%3A_The_Alpha_Carbon_and_Carbonyl_Condensation_Reactions/23.05%3A_The_Dieckmann_Condensation][2]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [URL: https://www.chemistrysteps.com/dieckmann-condensation/][4]

  • NROChemistry. Dieckmann Condensation. [URL: https://www.nrochemistry.com/name-reactions/dieckmann-condensation/][15]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [URL: https://www.pw.live/chemistry-concepts/dieckmann-reaction][11]

  • BenchChem. (2025). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-bases-in-dieckmann-condensation-for-the-synthesis-of-cyclic-b-keto-esters/][3]

  • BenchChem. (2025). Dieckmann Condensation Technical Support Center: Solvent Effects. [URL: https://www.benchchem.com/blog/dieckmann-condensation-technical-support-center-solvent-effects/][5]

  • Organic Chemistry Portal. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. [URL: https://www.organic-chemistry.org/abstracts/lit3/062.shtm][13]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-catalysts-for-dieckmann-condensation-a-guide-for-researchers/][12]

  • Alfa Chemistry. Dieckmann Condensation. [URL: https://www.alfa-chemistry.com/solution/dieckmann-condensation.html][7]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield. [URL: https://www.benchchem.com/blog/technical-support-center-catalyst-selection-for-optimizing-dieckmann-condensation-yield/][9]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [URL: https://www.researchgate.net/post/How_to_prevent_B-ketoester_Hydrolysis_in_Dieckmann_Condensation_Reaction][14]

  • BenchChem. (2025). Technical Support Center: Dieckmann Condensation of Dimethyl Adipate. [URL: https://www.benchchem.com/blog/technical-support-center-dieckmann-condensation-of-dimethyl-adipate/][10]

  • Organic Chemistry Portal. Dieckmann Condensation. [URL: https://www.organic-chemistry.org/namedreactions/dieckmann-condensation.shtm][8]

  • Cambridge University Press. Dieckmann Reaction. [URL: https://www.cambridge.org/us/files/5813/6431/5412/8175968295_frontmatter.pdf][6]

Sources

Technical Support Center: Solvent Effects on the Dieckmann Condensation of Dimethyl Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Dieckmann Condensation. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the intramolecular cyclization of dimethyl suberate. Here, we will dissect the critical role of the solvent, a parameter that significantly influences reaction efficiency, yield, and purity. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding solvent selection for the Dieckmann condensation of dimethyl suberate to form methyl 2-oxocycloheptanecarboxylate.

Q1: What is the fundamental role of the solvent in the Dieckmann condensation?

A1: The solvent is not a passive medium; it actively participates in the reaction environment. Its primary functions are to:

  • Dissolve Reactants : Ensure the dimethyl suberate and the base are in the same phase to allow for effective interaction.[1]

  • Mediate Reactivity : Influence the basicity and nucleophilicity of the base and the stability of the crucial enolate intermediate.[1][2]

  • Control Temperature : Facilitate efficient heat transfer to maintain optimal reaction temperatures.[1]

  • Influence Equilibrium : The choice of solvent can help drive the reaction forward, for instance, by allowing the removal of the alcohol byproduct.[1]

Q2: Which solvent classes are typically employed for the Dieckmann condensation of dimethyl suberate?

A2: Solvents for this reaction are generally categorized into three main classes:

  • Non-polar aprotic solvents : Toluene and benzene are common choices.[1][2] They are particularly useful for minimizing certain side reactions.[1][2]

  • Polar aprotic solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used.[1][2] These solvents are known to enhance reaction rates and yields by stabilizing the enolate intermediate.[2]

  • Protic solvents : Alcohols like ethanol are used, typically with their corresponding alkoxide base (e.g., sodium ethoxide in ethanol) to prevent transesterification.[1][3]

Q3: How does the polarity of the solvent affect the enolate intermediate and overall reaction?

A3: The stability of the enolate intermediate is paramount for a successful Dieckmann condensation. Polar aprotic solvents like THF and DMF can effectively solvate the counter-ion of the enolate (e.g., Na⁺) without strongly hydrogen-bonding with the enolate itself.[4][5] This "naked" and more reactive enolate leads to a faster rate of intramolecular cyclization. In contrast, protic solvents can form a solvent cage around the enolate through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[5]

Q4: I'm using sodium methoxide as a base. What is the best solvent choice?

A4: When using sodium methoxide, it is crucial to match the alkoxide to the ester to prevent transesterification.[1][3] Therefore, using anhydrous methanol as a solvent would be a traditional choice. However, the equilibrium can be unfavorable. A more common and often higher-yielding approach is to use a non-protic solvent like toluene or THF.[6] In these cases, the methanol generated as a byproduct can be removed, for instance by distillation if using a higher boiling solvent like toluene, to drive the reaction to completion.[1][7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Dieckmann condensation of dimethyl suberate, with a focus on solvent-related issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Base : The base (e.g., NaH, NaOMe) may have degraded due to moisture. 2. Solvent Not Anhydrous : Water in the solvent will quench the strong base.[1] 3. Reverse Reaction Favored : The presence of methanol byproduct can push the equilibrium back to the starting materials.[1] 4. Insufficient Base : A full equivalent of base is required to deprotonate the β-keto ester product and drive the reaction to completion.[1]1. Use a fresh batch of base or wash NaH with dry hexanes before use. 2. Use freshly distilled, anhydrous solvents. Consider adding molecular sieves.[8] 3. If using a non-protic solvent like toluene, consider a setup that allows for the removal of methanol by distillation.[1][7] 4. Ensure at least one full equivalent of a strong base is used.
Incomplete Reaction 1. Poor Solubility : The substrate or base may not be fully soluble in the chosen solvent. 2. Insufficient Heating : The reaction may require a higher temperature to proceed at a reasonable rate.[1] 3. Reaction Time Too Short : The reaction may not have reached equilibrium.[1]1. Switch to a solvent that provides better solubility, such as THF or DMF.[1] 2. Ensure adequate heating. If necessary, switch to a higher-boiling solvent, ensuring compatibility with the base and substrate stability.[1] 3. Monitor the reaction progress using TLC or GC and extend the reaction time as needed.[1]
Formation of Byproducts 1. Transesterification : Using an alkoxide base with a different alkyl group from the ester in a non-alcoholic solvent.[1] 2. Product Hydrolysis : Presence of water during the reaction or acidic workup can lead to hydrolysis of the ester.[1] 3. Thorpe-Ziegler Dimerization : At higher concentrations, intermolecular condensation can compete with the desired intramolecular reaction, especially for larger rings.[9][10][11]1. Match the alkoxide base to the alkyl group of the ester (e.g., use sodium methoxide for dimethyl suberate).[1][3] Alternatively, use a non-nucleophilic base like sodium hydride (NaH).[6] 2. Ensure all reagents and solvents are rigorously dried. Perform the acidic workup at low temperatures.[1] 3. Employ high-dilution conditions to favor the intramolecular cyclization.

Experimental Protocols & Workflows

Below are detailed protocols for performing the Dieckmann condensation of dimethyl suberate in different solvent systems.

Protocol 1: Using Sodium Hydride in Anhydrous Toluene

This protocol is advantageous as sodium hydride is a non-nucleophilic base, avoiding transesterification, and toluene allows for the potential removal of the methanol byproduct.

Materials:

  • Dimethyl suberate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

  • Carefully add sodium hydride (1.1 equivalents) to the toluene.

  • To this suspension, add a solution of dimethyl suberate (1.0 equivalent) in anhydrous toluene.

  • Add a few drops of anhydrous methanol to initiate the reaction. Caution: Hydrogen gas will be evolved.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude β-keto ester can be purified by vacuum distillation or column chromatography.

Protocol 2: Using Sodium Methoxide in Anhydrous Tetrahydrofuran (THF)

This protocol utilizes a polar aprotic solvent to potentially increase the reaction rate.

Materials:

  • Dimethyl suberate

  • Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous THF.

  • Add a solution of dimethyl suberate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by TLC or GC.

  • After completion, cool the mixture in an ice bath and acidify with 3M HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed Dieckmann condensation.

Dieckmann_Mechanism cluster_main Dieckmann Condensation Mechanism A Dimethyl Suberate + Base (B:) B Enolate Formation A->B Deprotonation at α-carbon C Intramolecular Attack (Cyclization) B->C Nucleophilic attack D Tetrahedral Intermediate C->D E Elimination of Methoxide D->E Collapse F β-Keto Ester E->F G Deprotonation by Methoxide F->G Equilibrium H Stabilized Enolate (Driving Force) G->H I Acidic Workup (H3O+) H->I Protonation J Final Product: Methyl 2-oxocycloheptanecarboxylate I->J

Caption: Key mechanistic steps of the Dieckmann condensation.

Solvent Selection Workflow

This workflow provides a logical approach to selecting the optimal solvent for your experiment.

Solvent_Selection start Start: Define Reaction Goal (High Yield, Purity, etc.) solvent_type Choose Solvent Class start->solvent_type protic Protic (e.g., Methanol) solvent_type->protic Prevent Transesterification aprotic_polar Polar Aprotic (e.g., THF, DMF) solvent_type->aprotic_polar Enhance Rate/Yield aprotic_nonpolar Non-Polar Aprotic (e.g., Toluene) solvent_type->aprotic_nonpolar Minimize Side Reactions base_choice Select Base protic->base_choice aprotic_polar->base_choice aprotic_nonpolar->base_choice alkoxide Alkoxide (e.g., NaOMe) base_choice->alkoxide Match to Ester non_nucleophilic Non-Nucleophilic (e.g., NaH) base_choice->non_nucleophilic run_reaction Perform Experiment alkoxide->run_reaction non_nucleophilic->run_reaction troubleshoot Troubleshoot Issues (Low Yield, Byproducts) run_reaction->troubleshoot optimize Optimize Conditions (Temp, Concentration) troubleshoot->optimize Problem Identified end Successful Synthesis troubleshoot->end No Issues optimize->run_reaction

Caption: A decision-making workflow for solvent and base selection.

References

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • JoVE. Video: Regioselective Formation of Enolates. [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. [Link]

  • chemeurope.com. Thorpe reaction. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • University of Calgary. Reactions of Enolate Ions and Enols. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • SynArchive. Thorpe-Ziegler Reaction. [Link]

  • Organic Syntheses. 2-carbethoxycyclooctanone. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Semantic Scholar. A Convenient Synthesis OF 2-Carbomethoxycyclohexanone. [Link]

  • University of Calgary. Ch 8 : Solvent Effects. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • SciSpace. A Convenient Synthesis OF 2-Carbomethoxycyclohexanone (1975). [Link]

  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • The Royal Society of Chemistry. Supplementary Information for. [Link]

  • ResearchGate. Synthesis of 2,5,5-trimethylcycloheptanone. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. Sodium Methoxide. [Link]

  • University of Calgary. Ch21: Dieckmann condensation. [Link]

  • YouTube. Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction. [Link]

  • USP-NF. 0.1 N Sodium Methoxide in Toluene VS. [Link]

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Technical Support Center: Managing Reaction Temperature for Selective Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Selective Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on one of the most critical parameters in selective alkylation: reaction temperature. Proper temperature management is paramount for achieving high yields, desired regioselectivity, and ensuring the safety of your experiments.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.

The Crucial Role of Temperature in Alkylation Selectivity

Temperature is not merely a condition but a powerful tool to steer the course of an alkylation reaction. It directly influences reaction rates, equilibria, and the activation energies of competing reaction pathways.[2][3] In many cases, the choice between a kinetically or thermodynamically favored product can be dictated by the reaction temperature.[3][4]

Kinetic vs. Thermodynamic Control: A Fundamental Choice

Many selective alkylation challenges boil down to the competition between the kinetic and thermodynamic products.

  • Kinetic Control is favored at lower temperatures.[5] The product that is formed fastest (the one with the lower activation energy) will be the major product.[3] These reactions are often irreversible under these conditions.[6]

  • Thermodynamic Control is favored at higher temperatures.[5] With sufficient energy, the reaction becomes reversible, allowing equilibrium to be established.[3] The most stable product (the one with the lowest Gibbs free energy) will be the major product.[3][5]

Understanding this principle is fundamental to troubleshooting and optimizing your selective alkylation reactions.

Troubleshooting Guide

This section addresses common issues encountered during selective alkylation experiments, with a focus on temperature-related causes and solutions.

Issue/SymptomPotential Temperature-Related CauseRecommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met.[1]Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable technique like TLC or GC.[1]
Decomposition of reactants or catalyst: Excessive heat can degrade sensitive substrates or deactivate the catalyst.[1]Ensure uniform heating and efficient stirring. Consider slower addition of reagents to manage any exotherm.[1]
Poor Regio- or Stereoselectivity Incorrect temperature for desired control: The reaction is favoring the undesired kinetic or thermodynamic product.For the kinetic product , lower the reaction temperature. Common choices include an ice bath (0°C) or a dry ice/acetone bath (-78°C).[1][7] For the thermodynamic product , increase the reaction temperature to allow for equilibrium to be reached.[8]
Carbocation rearrangement: Higher temperatures can provide the energy for carbocation intermediates to rearrange to more stable forms, leading to a mixture of products.[1]Conduct the reaction at a lower temperature to suppress rearrangements.[1]
Excessive Polyalkylation High reaction temperature: The initially alkylated product may be more reactive than the starting material, and higher temperatures can accelerate subsequent alkylations.[1]Lowering the reaction temperature can help control the rate of further alkylation.[1]
Reaction Runaway/Exotherm Inadequate heat removal: The heat generated by an exothermic reaction is not being dissipated effectively, leading to a rapid and uncontrolled temperature increase.[9]Immediately cease the addition of reagents.[1] Enhance cooling by using a larger or colder cooling bath. For future experiments, ensure a more robust cooling system is in place and add reagents dropwise to maintain a stable internal temperature.[1][10]
Inconsistent Results Between Batches Poor temperature control and monitoring: Fluctuations in the reaction temperature profile between different runs can lead to variability in yield and selectivity.[1]Utilize a reliable temperature monitoring system, such as a thermocouple placed directly in the reaction mixture, and a controlled heating/cooling system like a cryostat or a temperature-controlled oil bath.[1][11]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting temperature for my alkylation reaction?

A1: There is no universal optimal temperature, as it is highly dependent on the specific substrates, reagents, and catalyst used.[1] However, for many exothermic reactions, such as Friedel-Crafts alkylations, it is common practice to start at a low temperature (e.g., 0°C) to control the initial rate and minimize side reactions.[1] The temperature can then be gradually increased to drive the reaction to completion. For reactions where kinetic vs. thermodynamic control is a factor, the choice of starting temperature is a deliberate strategy to favor one product over the other.[12][13]

Q2: I'm trying to achieve kinetic control for the alkylation of an unsymmetrical ketone, but I'm still getting the thermodynamic product. What am I doing wrong?

A2: Achieving kinetic control in enolate alkylation requires specific conditions. Merely lowering the temperature might not be sufficient. Here are key factors to consider:

  • Base Selection: A strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial.[7] Its bulkiness favors the deprotonation of the less sterically hindered α-proton, leading to the kinetic enolate.[6][7]

  • Low Temperature: The reaction should be conducted at a very low temperature, typically around -78°C (a dry ice/acetone bath).[5][7] This minimizes the rate of equilibration to the more stable thermodynamic enolate.[7]

  • Solvent: Aprotic solvents like THF are commonly used.

  • Reaction Time: Shorter reaction times are generally preferred for kinetic control.[5]

Q3: My alkylation reaction is highly exothermic. What are the best practices for managing the temperature?

A3: Managing exothermic reactions is critical for both safety and selectivity.[14][15] Key strategies include:

  • Efficient Cooling: Use a cooling bath with a large thermal mass and good heat transfer properties. For industrial applications, specialized reactors with cooling coils or jackets are employed.[10][16]

  • Slow Reagent Addition: Add the limiting reagent dropwise or via a syringe pump. This allows the cooling system to dissipate the heat as it is generated, preventing a dangerous temperature spike.[1]

  • Dilution: Using an appropriate solvent can help to absorb and dissipate the heat generated.[14]

Q4: Can changing the temperature switch the regioselectivity of my alkylation?

A4: Yes, in certain systems, temperature can be a powerful tool for switching regioselectivity. For example, in some nickel-catalyzed hydroalkylation reactions, a simple change in temperature can lead to the formation of different constitutional isomers from the same starting materials.[12][13] Similarly, in the alkylation of 1-phenyl tetrazole-5-thione, S-alkylation occurs at room temperature, while N-alkylation is favored at 70°C.[19]

Q5: How does temperature affect catalyst performance and selectivity in heterogeneous catalytic alkylations?

A5: In heterogeneous catalysis, temperature influences not only the reaction kinetics but also the catalyst's activity and stability. For instance, in the alkylation of phenol with methanol over a zeolite catalyst, increasing the temperature can affect both the conversion of phenol and the selectivity towards a specific isomer like p-cresol.[20] In some cases, higher temperatures can lead to catalyst deactivation.[21] Therefore, it is crucial to find an optimal temperature range that balances high catalytic activity with catalyst longevity and desired product selectivity.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Kinetic vs. Thermodynamic Control in Enolate Alkylation

This protocol provides a general framework for selectively alkylating an unsymmetrical ketone at either the kinetic or thermodynamic position.

Materials:

  • Unsymmetrical ketone

  • Anhydrous aprotic solvent (e.g., THF)

  • Base (LDA for kinetic, NaH or KH for thermodynamic)

  • Alkylating agent (e.g., alkyl halide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Cooling baths (dry ice/acetone for -78°C, ice/water for 0°C)

Kinetic Alkylation Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent and cool the flask to -78°C.

  • Add the unsymmetrical ketone to the flask.

  • Slowly add a solution of LDA (typically 1.05-1.1 equivalents) to the cooled ketone solution.

  • Stir the mixture at -78°C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the kinetic enolate.[5]

  • Add the alkylating agent dropwise to the enolate solution at -78°C.

  • Allow the reaction to proceed at -78°C until completion (monitor by TLC).

  • Quench the reaction by slowly adding the quenching solution.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Thermodynamic Alkylation Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add the anhydrous solvent and the base (e.g., NaH, typically 1.1 equivalents).

  • Add the unsymmetrical ketone to the slurry.

  • Heat the reaction mixture to a higher temperature (e.g., room temperature or reflux) and stir for a sufficient time to allow for equilibration to the thermodynamic enolate.[5]

  • Cool the reaction to a suitable temperature (e.g., 0°C or room temperature).

  • Slowly add the alkylating agent.

  • Stir the reaction until completion (monitor by TLC).

  • Carefully quench the reaction (e.g., by slowly adding water or a saturated aqueous solution).

  • Proceed with standard aqueous workup and purification.

Visualization of Key Concepts

G cluster_0 Reaction Conditions cluster_1 Control Pathway cluster_2 Product Outcome Low_Temp Low Temperature (-78°C) Kinetic Kinetic Control Low_Temp->Kinetic Favors High_Temp High Temperature (e.g., 25°C or higher) Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Favors Kinetic_Product Kinetic Product (Less Substituted/Faster Formation) Kinetic->Kinetic_Product Leads to Thermodynamic_Product Thermodynamic Product (More Substituted/More Stable) Thermodynamic->Thermodynamic_Product Leads to

G Start Exothermic Reaction Detected (Temperature Rise) Cease_Addition Cease Reagent Addition Start->Cease_Addition Enhance_Cooling Enhance Cooling System (e.g., add more dry ice) Cease_Addition->Enhance_Cooling Monitor_Temp Monitor Internal Temperature Enhance_Cooling->Monitor_Temp Temp_Stable Temperature Stabilized? Monitor_Temp->Temp_Stable Quench Emergency Quench Temp_Stable->Quench No Resume Resume Slow Addition Temp_Stable->Resume Yes Review Review Protocol for Next Run (Slower addition, more dilution) Quench->Review Resume->Review

References

  • Benchchem Technical Support Team. (2025).
  • Unknown. (n.d.). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media.
  • ResearchGate. (n.d.).
  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Organic Chemistry Key Term.
  • ResearchGate. (n.d.).
  • Organic Chemistry Academy. (2023, June 26).
  • MDPI. (2022, November 17).
  • Master Organic Chemistry. (2022, August 19).
  • Chemistry LibreTexts. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs.
  • Unknown. (n.d.). Kinetic vs.
  • Stratford Engineering. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • Unknown. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Jack Westin. (n.d.).
  • Google Patents. (n.d.).
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Technobis Crystallization Systems. (2025, July 3). Contactless, real-time thermal profiling and control of exothermic and endothermic reactions.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • YouTube. (2021, October 20).
  • Arundo Analytics. (n.d.).
  • HWS Labortechnik Mainz. (2025, July 18). AI-Assisted Reaction Monitoring: Smarter Synthesis in Glass Reactors.
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.

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Technical Support Center: Quenching & Work-up for Methyl 2-oxocyclooctane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and work-up stages of the Dieckmann condensation for forming this valuable eight-membered ring β-keto ester. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is a thick, viscous slurry after adding the quenching acid. How should I proceed with the extraction?

Answer:

This is a common observation, especially if the reaction was performed at a high concentration. The slurry is likely a mixture of the deprotonated β-keto ester salt, the quenching acid salt (e.g., sodium chloride if HCl was used to quench sodium methoxide), and the product in the organic solvent.

Root Cause Analysis:

  • High Concentration: Running the reaction at a very high concentration can lead to the product and salts precipitating upon neutralization.

  • Insufficient Solvent: Not using enough solvent during the initial extraction can lead to a thick mixture that is difficult to handle.

Troubleshooting Protocol:

  • Dilution is Key: Add more of the extraction solvent (e.g., diethyl ether, ethyl acetate) to the slurry and stir vigorously. This should help to dissolve the organic product and break up the solid mass.

  • Add Water Judiciously: Slowly add deionized water to dissolve the inorganic salts. Be mindful that adding too much water can sometimes lead to emulsion formation (see FAQ 2).

  • Mechanical Agitation: Gentle mechanical stirring or swirling in a separatory funnel will aid in the dissolution of all components into their respective phases.

Workflow for Handling a Viscous Slurry:

start Viscous Slurry in Reaction Flask add_solvent Add more extraction solvent (e.g., Diethyl Ether) Stir vigorously start->add_solvent add_water Slowly add deionized water to dissolve salts add_solvent->add_water transfer Transfer to Separatory Funnel add_water->transfer extract Perform Liquid-Liquid Extraction transfer->extract

Caption: Handling a viscous work-up mixture.

FAQ 2: I'm observing a persistent emulsion during the aqueous work-up. How can I break it?

Answer:

Emulsion formation is a frequent challenge in the extraction of β-keto esters, which can act as surfactants to some extent.[1] This is particularly true when using strongly basic aqueous solutions during the wash steps.[2]

Root Cause Analysis:

  • Surfactant-like Molecules: The product itself or partially hydrolyzed intermediates can stabilize the interface between the organic and aqueous layers.[1]

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion.[3]

  • Similar Densities: If the densities of the organic and aqueous layers are too similar, separation will be slow and prone to emulsification.[3]

Troubleshooting Protocol:

Method Description Reference
Patience Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[4]
Brine Wash Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[1][3]
Gentle Swirling Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[1]
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by disrupting the interface.[4]
Solvent Addition Adding more of the organic extraction solvent can sometimes help to break the emulsion.[4]

Logical Flow for Emulsion Breaking:

emulsion Persistent Emulsion Formed patience Wait 10-20 minutes emulsion->patience brine Add Saturated Brine patience->brine If not resolved swirl Gentle Swirling brine->swirl If not resolved filter Filter through Celite® swirl->filter Last resort

Caption: Stepwise approach to breaking emulsions.

FAQ 3: I suspect my product is hydrolyzing and decarboxylating during the work-up. What are the signs and how can I prevent this?

Answer:

β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate, especially if heated under acidic or basic conditions.[5][6] This is a significant pathway for yield loss.

Signs of Hydrolysis and Decarboxylation:

  • Gas Evolution (CO₂): You may observe bubbling upon acidification if decarboxylation is occurring.[7]

  • Presence of Cyclooctanone: The final byproduct after hydrolysis and decarboxylation would be cyclooctanone. This can be detected by GC-MS or NMR analysis of the crude product.

  • Lower than Expected Yield: This is the most common indicator that these side reactions are taking place.

Preventative Measures:

  • Low Temperature Work-up: Perform the acidic quench and all aqueous washes at a low temperature (0-5 °C) using an ice bath.[6] This significantly slows down the rate of both hydrolysis and decarboxylation.

  • Avoid Strong Acids/Bases: Use a mild acidic solution (e.g., dilute HCl or saturated ammonium chloride) for quenching. Avoid prolonged contact with strong acids or bases.

  • Minimize Water Contact Time: Perform the aqueous extractions as quickly as possible.

  • Prompt Drying and Solvent Removal: After the final wash, immediately dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure at a low temperature.

Chemical Pathway to Avoid:

product This compound intermediate 2-oxocyclooctane-1-carboxylic acid (β-keto acid) product->intermediate Hydrolysis (H₃O⁺ or OH⁻) byproduct Cyclooctanone + CO₂ intermediate->byproduct Decarboxylation (Heat)

Sources

Validation & Comparative

A Spectroscopic Guide to the Analysis of Methyl 2-oxocyclooctane-1-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the precise characterization of molecular structures is paramount. Methyl 2-oxocyclooctane-1-carboxylate, a versatile β-keto ester, presents a compelling case study in structural analysis due to its existence in a dynamic equilibrium between keto and enol tautomers. This guide offers an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, provides a comparative overview with alternative analytical techniques, and furnishes detailed experimental protocols to empower researchers in their analytical endeavors.

The Dynamic Nature of β-Keto Esters: Keto-Enol Tautomerism

β-Keto esters, such as this compound, exhibit keto-enol tautomerism, a chemical equilibrium between a ketone and an enol (an alkene with a hydroxyl group). The interconversion between these two forms is a dynamic process, and the position of the equilibrium is influenced by factors like solvent, temperature, and concentration.[1][2] The ability to distinguish and quantify these tautomers is crucial for understanding the compound's reactivity and behavior in various chemical environments.

G cluster_0 Keto-Enol Tautomerism Keto Keto Tautomer (this compound) Enol Enol Tautomer Keto->Enol [ H⁺ ] or [ OH⁻ ] G cluster_0 NMR Sample Preparation and Analysis Workflow A 1. Sample Preparation - Dissolve 5-20 mg in 0.6-0.7 mL CDCl₃. - Add TMS as internal standard. B 2. Instrument Setup - Insert sample into spectrometer. - Lock and shim the magnetic field. A->B C 3. Data Acquisition - Acquire ¹H and ¹³C spectra. - Use appropriate pulse sequences and parameters. B->C D 4. Data Processing - Fourier transform the FID. - Phase and baseline correct the spectrum. C->D E 5. Spectral Analysis - Calibrate chemical shifts to TMS. - Assign signals and integrate peaks. D->E

Caption: A streamlined workflow for NMR analysis.

1. Sample Preparation [3]* Ensure the sample of this compound is of high purity.

  • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For ¹³C NMR, a higher concentration of 20-100 mg in the same volume of solvent is recommended.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Parameters (¹H NMR) [3]* Pulse Sequence: Standard single-pulse.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

3. Instrument Parameters (¹³C NMR) [3]* Pulse Sequence: Standard single-pulse with proton decoupling.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

[4]

  • Method: For a liquid sample, the neat liquid method using salt plates (KBr or NaCl) is suitable.

  • Procedure:

    • Record a background spectrum of the clean salt plates.

    • Place a small drop of the neat liquid sample onto one plate.

    • Cover with the second plate to form a thin film.

    • Acquire the IR spectrum.

Mass Spectrometry (GC-MS) Protocol

[4]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

  • GC Parameters:

    • Column: A nonpolar column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to ensure good separation.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-300.

Conclusion

The comprehensive analysis of this compound necessitates a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the cornerstones for unambiguous structure elucidation and tautomer quantification, techniques like IR and MS provide valuable complementary data for a holistic understanding. The predicted spectral data and detailed protocols within this guide serve as a robust resource for researchers, enabling accurate characterization and fostering deeper insights into the chemical behavior of this important synthetic intermediate.

References

  • Juen, M. A., et al. (2016). Dispersion NMR Spectroscopy.
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  • Wiley SpectraBase. (n.d.). 13C NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester. Retrieved from [Link]

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A Tale of Two Cyclizations: Synthesizing Cyclooctanone via Dieckmann and Thorpe-Ziegler Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of medium-sized rings, such as the eight-membered carbocycle of cyclooctanone, presents a unique challenge in organic chemistry. The entropic and enthalpic barriers to forming these structures often lead to competitive intermolecular polymerization over the desired intramolecular cyclization. Two classical named reactions, the Dieckmann condensation and the Thorpe-Ziegler reaction, offer venerable pathways to such cyclic ketones. This guide provides an in-depth comparison of these two methods for the synthesis of cyclooctanone, supported by experimental data and protocols, to assist researchers in selecting the optimal strategy for their synthetic endeavors.

The Challenge of Medium-Ring Synthesis: The High-Dilution Principle

Before delving into the specifics of each reaction, it is crucial to understand a foundational concept in macrocycle synthesis: the high-dilution principle.[1] To favor the intramolecular reaction of a linear precursor over intermolecular chain growth, the reaction must be carried out at a very low concentration. This is typically achieved by the slow addition of the substrate to a large volume of solvent, ensuring that at any given moment, a molecule is more likely to react with its other end than with another molecule.[1] Both the Dieckmann and Thorpe-Ziegler reactions, when applied to the synthesis of cyclooctanone, rely heavily on this principle for acceptable yields.

The Dieckmann Condensation: An Intramolecular Claisen Approach

The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester.[2] For the synthesis of cyclooctanone, the logical precursor is a ten-carbon α,ω-diester, such as diethyl sebacate. The reaction proceeds via the formation of an enolate at one α-carbon, which then attacks the carbonyl of the other ester group to form a cyclic β-keto ester, 2-carbethoxycyclooctanone. Subsequent hydrolysis and decarboxylation yield the target cyclooctanone.

Mechanistic Overview

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation. A strong base, typically an alkoxide, deprotonates the α-carbon of the diester to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, forming a tetrahedral intermediate. Elimination of an alkoxide leaving group yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-proton of the β-keto ester product.

G cluster_0 Dieckmann Condensation Mechanism start Diethyl Sebacate enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate elimination Elimination of Alkoxide intermediate->elimination product 2-Carbethoxycyclooctanone (β-Keto Ester) elimination->product hydrolysis Hydrolysis & Decarboxylation product->hydrolysis H3O+, Δ final_product Cyclooctanone hydrolysis->final_product

Mechanism of Cyclooctanone Synthesis via Dieckmann Condensation.

Performance and Limitations

While highly effective for the synthesis of five- and six-membered rings, the Dieckmann condensation is notoriously less efficient for medium-sized rings like cyclooctanone.[3] The conformational strain in the transition state leading to the eight-membered ring significantly hinders the reaction, often resulting in low yields.

The Thorpe-Ziegler Reaction: A Dinitrile Cyclization Strategy

The Thorpe-Ziegler reaction is the intramolecular cyclization of an α,ω-dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine.[4] This intermediate is then hydrolyzed and decarboxylated to afford the desired cyclic ketone. For cyclooctanone synthesis, the starting material is sebaconitrile (1,8-dicyanooctane).

Mechanistic Overview

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong, non-nucleophilic base (e.g., lithium N-ethylanilide or LHMDS), generating a carbanion.[5] This carbanion then attacks the electrophilic carbon of the other nitrile group in an intramolecular fashion. The resulting cyclic imine anion tautomerizes to the more stable enamine. Subsequent acidic workup hydrolyzes the enamine and the nitrile group, followed by decarboxylation to yield cyclooctanone.

G cluster_1 Thorpe-Ziegler Reaction Workflow start Sebaconitrile carbanion Carbanion Formation start->carbanion Strong Base (e.g., LHMDS) cyclization Intramolecular Nucleophilic Attack carbanion->cyclization intermediate Cyclic α-Cyanoenamine cyclization->intermediate hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis H3O+, Δ final_product Cyclooctanone hydrolysis->final_product

Workflow for Cyclooctanone Synthesis via Thorpe-Ziegler Reaction.

Performance and Advantages

The Thorpe-Ziegler reaction is generally considered a more robust and higher-yielding method for the synthesis of medium and large-ring ketones compared to the Dieckmann condensation. The use of dinitriles as substrates and strong, sterically hindered bases often leads to cleaner reactions and improved yields, particularly under high-dilution conditions.

Head-to-Head Comparison: Dieckmann vs. Thorpe-Ziegler for Cyclooctanone

FeatureDieckmann CondensationThorpe-Ziegler Reaction
Starting Material Diethyl sebacateSebaconitrile (1,8-dicyanooctane)
Key Intermediate 2-Carbethoxycyclooctanone (β-keto ester)Cyclic α-cyanoenamine
Typical Base Sodium ethoxide, Potassium t-butoxideLithium N-ethylanilide, LHMDS, NaH
Yield for Cyclooctanone Generally low to moderateModerate to good
Key Challenges Low yields for medium rings due to strain.Handling of cyanide-containing compounds and strong, air-sensitive bases.
Advantages Readily available starting materials (diesters).Generally higher yields for medium and large rings.

Experimental Protocols

Synthesis of Cyclooctanone via Dieckmann Condensation

This two-step procedure involves the initial cyclization of diethyl sebacate to 2-carbethoxycyclooctanone, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of 2-Carbethoxycyclooctanone

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl sebacate in a dry, non-polar solvent (e.g., toluene or xylene) is prepared.

  • This solution is added dropwise over an extended period (e.g., 8-12 hours) to a refluxing suspension of a strong base, such as sodium ethoxide or potassium t-butoxide, in the same solvent. The principle of high dilution must be strictly followed.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • The mixture is cooled to room temperature and quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-carbethoxycyclooctanone.

Step 2: Hydrolysis and Decarboxylation to Cyclooctanone

  • The purified 2-carbethoxycyclooctanone is refluxed with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) until the hydrolysis of the ester and subsequent decarboxylation are complete (monitored by TLC or GC).

  • If basic hydrolysis is used, the reaction mixture is acidified after cooling.

  • The product, cyclooctanone, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated.

  • The crude cyclooctanone is purified by vacuum distillation.

Synthesis of Cyclooctanone via Thorpe-Ziegler Reaction

This procedure also involves a cyclization step followed by hydrolysis and decarboxylation.

Step 1: Synthesis of the Cyclic α-Cyanoenamine

  • Under a strictly inert atmosphere, a solution of sebaconitrile in a dry aprotic solvent (e.g., THF or diethyl ether) is prepared.

  • This solution is added very slowly, under high-dilution conditions, to a solution of a strong, non-nucleophilic base, such as lithium N-ethylanilide (prepared in situ from N-ethylaniline and butyllithium) or LHMDS, at a suitable temperature (often elevated).

  • After the addition is complete, the reaction is stirred at the same temperature for several hours to ensure complete cyclization.

  • The reaction is then cooled and carefully quenched with a proton source, such as water or a saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude cyclic α-cyanoenamine may be used directly in the next step or purified by chromatography or distillation.

Step 2: Hydrolysis and Decarboxylation to Cyclooctanone

  • The crude or purified cyclic α-cyanoenamine is subjected to vigorous acidic hydrolysis by refluxing with a strong aqueous acid (e.g., a mixture of sulfuric acid and water).

  • The hydrolysis of both the enamine and the nitrile functionalities, followed by decarboxylation, leads to the formation of cyclooctanone.

  • The reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and the solvent is removed.

  • Purification of the final product, cyclooctanone, is achieved by vacuum distillation.

Conclusion and Outlook

Both the Dieckmann condensation and the Thorpe-Ziegler reaction represent classical and valuable methods for the synthesis of cyclic ketones. For the specific target of cyclooctanone, the Thorpe-Ziegler reaction generally offers a more efficient and higher-yielding pathway, albeit with the requirement of handling more hazardous reagents. The Dieckmann condensation, while conceptually straightforward, often struggles to provide satisfactory yields for medium-sized rings.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and the chemist's comfort level with the required techniques. For researchers in drug development and other fields requiring access to substituted cyclooctanone derivatives, the Thorpe-Ziegler reaction, despite its challenges, often proves to be the more reliable and versatile tool for constructing this important carbocyclic scaffold.

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A Comparative Guide to the Spectroscopic Identification of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous identification of novel chemical entities is paramount. Methyl 2-oxocyclooctane-1-carboxylate, a β-keto ester, presents a unique analytical challenge due to its functional group proximity and cyclic structure. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques for the characterization of this specific molecule. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough and trustworthy analysis.

The Analytical Challenge: Characterizing a Cyclic β-Keto Ester

This compound contains both a ketone and an ester functional group, with the ketone at the β-position relative to the ester. This arrangement can lead to keto-enol tautomerism, where the molecule exists in equilibrium between its keto and enol forms.[1] Spectroscopic techniques must be able to distinguish between these forms and provide clear structural information.

FTIR Spectroscopy: A Rapid and Insightful First Pass

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2][3] By measuring the absorption of infrared radiation, we can identify the functional groups present in a sample, providing a molecular "fingerprint".[3]

Interpreting the FTIR Spectrum of this compound

For a β-keto ester like this compound, the most informative region of the FTIR spectrum is the carbonyl stretching region (1650-1800 cm⁻¹). The presence of two carbonyl groups (ketone and ester) will result in distinct absorption bands.

Key Predicted Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)Rationale
Ester C=O Stretch ~1735Saturated esters typically show a strong absorption band in this region.[4]
Ketone C=O Stretch ~1715Eight-membered cyclic ketones, being relatively strain-free, absorb similarly to open-chain ketones.[4][5]
C-O Stretch 1300-1000Two strong absorptions are expected from the C-O bonds of the ester group.[4][6]
sp³ C-H Stretch 2850-3000Characteristic of the methylene groups in the cyclooctane ring and the methyl group of the ester.

It is important to note that the presence of the enol tautomer would introduce additional peaks, notably a broad O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.[7] The absence or weakness of these peaks would suggest the compound exists predominantly in the keto form under the analytical conditions.

Experimental Protocol: FTIR Analysis of a Liquid Sample

A straightforward and effective method for analyzing a liquid sample like this compound is using a thin film between two salt plates (e.g., NaCl or KBr).[1][8]

Step-by-Step Methodology:

  • Sample Preparation: Place a single drop of the neat liquid sample onto the center of a clean, polished salt plate.

  • Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Background Scan: Ensure the spectrometer's sample compartment is empty and run a background scan to account for atmospheric CO₂ and water vapor.[1]

  • Sample Analysis: Place the assembled salt plates into the spectrometer's sample holder.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[1]

  • Data Processing: The instrument software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.

The choice of a neat liquid sample preparation is ideal for its simplicity and for avoiding solvent interference.[9][10]

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Prep Place a drop of neat liquid on a salt plate Assemble Cover with a second salt plate to form a thin film Prep->Assemble Background Perform Background Scan Assemble->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Ratio sample spectrum against background Acquire->Process Interpret Identify characteristic absorption bands Process->Interpret

Caption: Workflow for FTIR analysis of a liquid sample.

Alternative Analytical Techniques: A Comparative Overview

While FTIR provides valuable initial information, a comprehensive identification of this compound requires complementary techniques.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms.[1][13] Both ¹H and ¹³C NMR are indispensable for the analysis of β-keto esters.[14][15]

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
O-CH₃~3.7SingletTypical for methyl ester protons.
α-CH~3.5TripletAdjacent to the ester and ketone carbonyls.
Ring CH₂1.2 - 2.5MultipletsComplex signals from the cyclooctane ring protons.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
Ketone C=O~200-210Ketone carbonyls are typically found in this downfield region.[16]
Ester C=O~170Ester carbonyls are generally upfield from ketone carbonyls.[16]
O-CH₃~52Characteristic of a methyl ester carbon.
α-C~50-60The carbon between the two carbonyl groups.
Ring CH₂20-40Aliphatic carbons of the cyclooctane ring.
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[17] For this compound (C₁₀H₁₆O₃), the expected molecular weight is 184.23 g/mol .[18]

Predicted Mass Spectrometry Fragmentation:

m/zFragment IonRationale
184[M]⁺Molecular ion peak.
153[M - OCH₃]⁺Loss of the methoxy group from the ester.
125[M - COOCH₃]⁺Loss of the carbomethoxy group.
59[COOCH₃]⁺Carbomethoxy fragment.

The fragmentation patterns of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[19][20]

Comparative Analysis of Techniques

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Measures absorption of IR radiation by molecular bonds.[17]Measures the interaction of atomic nuclei with a magnetic field.[13]Measures the mass-to-charge ratio of ionized molecules.[17]
Information Provided Functional groups present, bonding information.[17]Detailed atomic connectivity and stereochemistry.[13]Molecular weight, elemental composition, and structural information from fragmentation.[17]
Sample State Solid, liquid, or gas.[17]Typically solution.Gas phase or ionized from solid/liquid.[17]
Destructive? No.[17]No.Yes.[17]
Primary Use Rapid identification of functional groups.[17]Unambiguous structure elucidation.Determination of molecular formula and structure.[17]

Conclusion: An Integrated Approach for Unambiguous Identification

FTIR spectroscopy serves as an excellent initial screening tool for the identification of this compound, rapidly confirming the presence of the key ketone and ester functional groups. However, for complete and unambiguous structural elucidation, an integrated approach utilizing FTIR, NMR, and Mass Spectrometry is essential.[11] The combined data from these techniques provides a self-validating system, ensuring the highest level of confidence in the identity and purity of the compound, a critical requirement in research and drug development.

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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Methyl 2-oxocyclooctane-1-carboxylate, a cyclic beta-keto ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that govern analytical choices. We will explore how different ionization methods and instrument configurations can be strategically employed to answer specific scientific questions, from structural elucidation to sensitive quantification.

The Analyte: Structural Considerations for Mass Spectrometry

This compound presents several key structural features that dictate its behavior in a mass spectrometer:

  • A Cyclooctanone Ring: A large, flexible cyclic ketone structure.

  • A Methyl Ester Group (-COOCH₃): Susceptible to characteristic fragmentation.

  • A β-Keto Ester System: The ketone and ester functionalities are separated by a single carbon, influencing electronic properties and fragmentation pathways.

  • A Quaternary α-Carbon: The carbon atom between the two carbonyl groups is fully substituted, which sterically influences certain fragmentation reactions.

The choice of analytical technique fundamentally depends on which of these features is of primary interest and whether the goal is to preserve the intact molecular structure or to induce fragmentation for structural characterization.

Electron Ionization (EI) for Structural Elucidation: A GC-MS Approach

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the classic approach for identifying volatile and semi-volatile organic compounds. The high-energy (70 eV) electron beam used in EI induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is ideal for structural confirmation and library matching.

Causality Behind EI Fragmentation

In EI, the molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a high-energy molecular ion (M⁺•). This radical cation is unstable and rapidly undergoes a series of predictable fragmentation reactions to dissipate its excess energy. For this compound, the fragmentation is dominated by cleavages initiated at the sites of the lone-pair electrons (the carbonyl oxygens) and the breaking of carbon-carbon bonds to form stable carbocations.[1]

The primary fragmentation pathways are dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[2][3][4]

Predicted EI Fragmentation Pathways:

  • α-Cleavage at the Ketone: The bond between the carbonyl carbon and an adjacent carbon in the ring is broken. This is a hallmark of cyclic ketones and results in the formation of a stable acylium ion.[5][6][7] The larger alkyl chain is preferentially lost.[7]

  • Ester-Specific Fragmentation:

    • Loss of the Methoxy Radical (•OCH₃): A common pathway for methyl esters, leading to a fragment at M-31.[8]

    • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the ring and the ester group results in a fragment at M-59.

  • McLafferty Rearrangement: This classic rearrangement involves the transfer of a gamma-hydrogen atom to a carbonyl oxygen through a six-membered transition state, followed by beta-cleavage.[2][3][4] The large, flexible cyclooctane ring provides multiple gamma-hydrogens, making this a highly probable event.

  • Ring Cleavage and Elimination: Cyclic ketones are known to undergo complex ring-opening fragmentations, often involving the loss of small neutral molecules like ethene (C₂H₄).[5]

EI_Fragmentation cluster_frags Primary Fragments M This compound Molecular Ion (M+•) m/z 184 frag1 [M - •OCH3]+ m/z 153 M->frag1 Loss of methoxy radical frag2 [M - •COOCH3]+ m/z 125 M->frag2 Loss of carbomethoxy radical frag3 Acylium Ion via α-Cleavage M->frag3 Ring α-cleavage frag4 McLafferty Rearrangement Ion M->frag4 γ-H transfer

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol is designed to provide robust separation and a characteristic mass spectrum.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This non-polar phase provides excellent separation for a wide range of analytes.

  • Inlet:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Mode: Split (50:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole.

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400. This range covers the molecular ion and all significant predicted fragments.

Electrospray Ionization (ESI) for Sensitive Detection: An LC-MS/MS Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a "soft" ionization technique that excels at analyzing compounds in complex matrices and is the gold standard for quantification.[9][10] Unlike EI, ESI imparts very little energy to the analyte, preserving the intact molecule as a protonated [M+H]⁺ or adducted ion (e.g., [M+Na]⁺).[11][12]

Causality Behind ESI and Tandem MS (MS/MS)

ESI generates ions from a liquid phase. As the analyte solution is sprayed through a high-voltage capillary, the solvent evaporates, and the charge density on the resulting droplets increases until ions are desorbed into the gas phase. This gentle process avoids fragmentation.

To gain structural information, tandem mass spectrometry (MS/MS) is required. In a triple quadrupole or ion trap instrument, the [M+H]⁺ ion is selectively isolated, accelerated into a collision cell filled with an inert gas (like argon or nitrogen), and fragmented through Collision-Induced Dissociation (CID). The resulting product ions are then analyzed. This process is highly specific and sensitive.

Predicted ESI-MS/MS Fragmentation Pathways for [M+H]⁺:

The fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI. The pathways are typically charge-directed and involve the loss of stable, neutral molecules.

  • Loss of Methanol (CH₃OH): Protonation likely occurs on one of the carbonyl oxygens. A subsequent rearrangement can lead to the elimination of a neutral methanol molecule (loss of 32 Da).

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting structure may lose carbon monoxide (loss of 28 Da).

  • Loss of Water (H₂O): If the protonated molecule undergoes keto-enol tautomerization in the gas phase, the loss of water (18 Da) becomes a possible pathway.

LCMSMS_Workflow cluster_LC LC System cluster_MS Tandem Mass Spectrometer Sample Sample Injection LC_Column C18 Column (Separation) Sample->LC_Column ESI ESI LC_Column->ESI Q1 Q1 Precursor Ion Selection (m/z 185) ESI->Q1 Q2 Q2 Q1->Q2 Q3 Q3 Product Ion Scan Q2->Q3 Detector Detector Q3->Detector

Caption: A typical workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

This protocol is optimized for the sensitive detection and quantification of the target analyte.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm). A C18 column is a standard choice for retaining moderately polar compounds.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes protonation for positive mode ESI).

    • B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • Time 0.0 min: 5% B.

    • Time 0.5 min: 5% B.

    • Time 4.0 min: 95% B.

    • Time 5.0 min: 95% B.

    • Time 5.1 min: 5% B (re-equilibration).

    • Time 6.0 min: End run.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters:

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

  • MS/MS Method:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 185.1 ([M+H]⁺).

    • Product Ions (Q3): Optimize transitions for the most intense fragments (e.g., m/z 153.1 from loss of methanol, m/z 125.1 from subsequent loss of CO). Collision energy should be optimized empirically for each transition.

Comparison Guide: Selecting the Optimal Technique

The choice between GC-MS and LC-MS/MS is not about which is "better," but which is the most appropriate tool for the research question at hand.

FeatureGC-MS with Electron Ionization (EI) LC-MS/MS with Electrospray Ionization (ESI)
Primary Application Structural Elucidation & Identification Quantification & Analysis in Complex Matrices
Ionization Principle Hard Ionization (70 eV electrons)Soft Ionization (High voltage, solvent evaporation)
Typical Ions Observed Molecular ion (M⁺•), extensive fragment ionsProtonated [M+H]⁺ or adducted [M+Na]⁺ ions
Fragmentation In-source, extensive, and reproducibleCollision-Induced Dissociation (CID) in a collision cell
Sample Requirements Volatile and thermally stableSoluble in LC mobile phase
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Moderate; relies on chromatographic separation and spectral matchingVery High; relies on specific precursor-to-product ion transitions (MRM)
Pros - Rich, library-searchable spectra- Robust and reliable- Excellent for unknown identification- Highest sensitivity and specificity- Handles non-volatile and thermally labile compounds- Ideal for complex biological or environmental samples
Cons - Requires sample volatility- Potential for thermal degradation in the inlet- Lower sensitivity than LC-MS/MS- Limited in-source fragmentation- Susceptible to matrix effects and ion suppression- Requires MS/MS for structural information

Conclusion

The mass spectrometric analysis of this compound is a tale of two techniques, each providing a different and valuable perspective.

  • For definitive structural identification , the rich, reproducible fragmentation pattern generated by GC-MS with Electron Ionization is unparalleled. Its spectral "fingerprint" provides a high degree of confidence in assigning the compound's structure.

  • For trace-level quantification , particularly in challenging matrices like plasma or environmental samples, the superior sensitivity and specificity of LC-MS/MS with Electrospray Ionization is the necessary choice. The ability to monitor specific MRM transitions filters out chemical noise, allowing for accurate measurement at extremely low concentrations.

A comprehensive analytical strategy may involve using both techniques: GC-MS to initially confirm the identity and structure of a synthesized standard, followed by a validated LC-MS/MS method for its quantification in subsequent experiments. The ultimate decision rests on a clear understanding of the analytical goals, thereby enabling the researcher to select the most powerful and appropriate tool for discovery.

References

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"yield comparison of different Methyl 2-oxocyclooctane-1-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic synthesis of key intermediates is a cornerstone of innovation. Methyl 2-oxocyclooctane-1-carboxylate, a β-keto ester embedded in an eight-membered ring, represents a challenging yet valuable scaffold in complex molecule synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform methodological choices in both research and development settings.

Introduction: The Challenge of Medium-Sized Rings

The synthesis of eight-membered carbocycles, such as the cyclooctane core of the target molecule, presents unique challenges. Intramolecular cyclization reactions are often hampered by entropic factors and transannular strain, making the formation of these medium-sized rings less favorable than their five- and six-membered counterparts. This guide will explore the classic Dieckmann condensation and a more efficient alternative, the carboxylation of cyclooctanone, providing a clear rationale for the selection of a given synthetic strategy.

Method 1: The Dieckmann Condensation of Dimethyl Azelate

The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis, involving the intramolecular cyclization of a diester in the presence of a strong base.[1][2] For the synthesis of this compound, the logical precursor is dimethyl nonanedioate, also known as dimethyl azelate.[3][4]

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, such as sodium hydride, to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[2][5] The final deprotonation of the acidic α-hydrogen between the two carbonyl groups drives the reaction to completion.[6]

However, the formation of an eight-membered ring via this method is known to be kinetically and thermodynamically challenging. The long carbon chain of dimethyl azelate has a lower probability of adopting the required conformation for cyclization, leading to longer reaction times and lower yields compared to the synthesis of smaller rings.[2][7]

Experimental Protocol: Dieckmann Condensation of Dimethyl Azelate

This protocol is adapted from a reported synthesis of the corresponding carbomethoxy derivative.[3]

Materials:

  • Dimethyl azelate

  • Sodium hydride (NaH)

  • Solvent (e.g., high-boiling ether or benzene)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • A solution of dimethyl azelate in a dry, high-boiling solvent is prepared in a flask equipped with a reflux condenser and under an inert atmosphere.

  • Sodium hydride is carefully added to the solution.

  • The reaction mixture is heated to reflux for an extended period (e.g., up to 9 days) to drive the cyclization.[3]

  • After cooling, the reaction is quenched by the slow addition of aqueous acid.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Yield and Limitations

The Dieckmann cyclization of dimethyl azelate is reported to yield approximately 48% of 2-carbomethoxycyclooctanone.[3] The primary limitations of this method are the prolonged reaction time and the modest yield, which are direct consequences of the difficulty in forming the eight-membered ring.

Method 2: Carboxylation of Cyclooctanone

An alternative and more efficient approach involves the direct carboxylation of a pre-formed cyclooctanone ring. This method circumvents the challenges of an intramolecular cyclization of a long-chain diester.

Mechanistic Rationale

This synthesis proceeds by first forming an enolate from cyclooctanone using a strong base, such as sodium amide. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent like diethyl carbonate. The resulting intermediate then collapses to form the β-keto ester. This approach is generally more efficient for medium-sized rings as it avoids the entropically disfavored intramolecular cyclization.[3]

Experimental Protocol: Carboxylation of Cyclooctanone

This protocol is adapted from a reported synthesis of the corresponding carbethoxy derivative.[3]

Materials:

  • Cyclooctanone

  • Sodium amide (NaNH₂) or sodium hydride (NaH)

  • Diethyl carbonate or dimethyl carbonate

  • Benzene or other suitable aprotic solvent

  • Aqueous acid for workup

  • Organic solvent for extraction

Procedure:

  • A suspension of the base (e.g., sodium hydride) and diethyl carbonate in benzene is heated to reflux.[3]

  • A solution of cyclooctanone in benzene is added dropwise to the refluxing mixture.

  • The reaction is refluxed until the evolution of hydrogen gas ceases.[3]

  • After cooling, the reaction is worked up by adding aqueous acid.

  • The organic layer is separated, and the aqueous layer is extracted.

  • The combined organic extracts are washed, dried, and the solvent is removed.

  • The crude product is purified by vacuum distillation to yield the target β-keto ester.

Yield and Advantages

This method is reported to provide a significantly higher yield of approximately 70% for the corresponding ethyl ester.[3] The primary advantages are the shorter reaction time and the improved yield, making it a more practical choice for the synthesis of 2-alkoxycarbonyl-cyclooctanones.

Yield Comparison Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldKey Advantages & Disadvantages
Dieckmann Condensation Dimethyl azelateSodium hydride~48%[3]Advantages: Classic, well-understood reaction. Disadvantages: Very long reaction time (9 days), modest yield for 8-membered rings.[3]
Carboxylation of Ketone CyclooctanoneSodium amide or NaH, Diethyl/Dimethyl carbonate~70%[3]Advantages: Higher yield, shorter reaction time.[3] Disadvantages: Requires the corresponding cycloalkanone as a starting material.

Visualizing the Synthetic Pathways

To further clarify the discussed methodologies, the following diagrams illustrate the logical flow of each synthetic route.

dieckmann_condensation start Dimethyl Azelate reagents NaH, Heat (9 days) start->reagents process Intramolecular Cyclization reagents->process product This compound process->product

Caption: Workflow for the Dieckmann Condensation.

ketone_carboxylation start Cyclooctanone reagents 1. NaNH₂ or NaH 2. Diethyl Carbonate start->reagents process Enolate Formation & Carboxylation reagents->process product Ethyl 2-oxocyclooctane-1-carboxylate (High Yield) process->product

Caption: Workflow for the Carboxylation of Cyclooctanone.

Conclusion and Recommendations

While the Dieckmann condensation is a fundamental reaction in organic synthesis, its application to the formation of eight-membered rings, as in the synthesis of this compound, is inefficient. The reported yield of 48% after a nine-day reaction period highlights the significant kinetic and thermodynamic barriers.[3]

In contrast, the carboxylation of cyclooctanone offers a more practical and higher-yielding alternative, with a reported yield of 70% and a considerably shorter reaction time.[3] For researchers and professionals requiring efficient access to this valuable β-keto ester, the carboxylation of the corresponding ketone is the demonstrably superior method. The choice of synthesis will ultimately depend on the availability of starting materials, desired scale, and timeline. However, based on the available data, the carboxylation approach is strongly recommended for its efficiency and higher throughput.

References

  • Organic Syntheses, Coll. Vol. 5, p.200 (1973); Vol. 41, p.18 (1961).

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  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

  • PubChem. Dimethyl azelate. [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

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  • Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. [Link]

  • YouTube. Intramolecular Aldol Condensation Reaction Mechanism + Trick. [Link]

  • Google Patents. US4525251A - Process for producing dimethyl esters of higher dibasic acid.
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Beyond Dieckmann: A Comparative Guide to the Synthesis of Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the cyclic β-keto ester is a cornerstone building block, a versatile intermediate on the path to complex molecular architectures found in pharmaceuticals and natural products. For decades, the Dieckmann condensation has been the textbook method for forging these valuable carbocycles. However, the constraints of its mechanism and, at times, harsh reaction conditions have spurred the development of a diverse arsenal of alternative strategies.

This guide offers a deep dive into the principal alternatives to the Dieckmann condensation, providing a comparative analysis grounded in mechanistic insights and experimental data. We will explore the nuances of each method, from the classical Thorpe-Ziegler reaction to modern radical and metathesis-based approaches, to empower researchers in selecting the optimal synthetic route for their specific target.

The Benchmark: Understanding the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, typically forming five- or six-membered rings.[1][2] The reaction is base-catalyzed, proceeding through the formation of an enolate which then attacks the second ester group within the same molecule.[3] A full equivalent of a strong base, such as an alkoxide, is required to drive the reaction to completion by deprotonating the resulting, more acidic, β-keto ester.[4]

While robust and widely utilized, the Dieckmann condensation is not without its limitations. It is generally inefficient for forming rings smaller than five or larger than eight members due to ring strain or competing intermolecular reactions.[3] Furthermore, the requisite strong base can be incompatible with sensitive functional groups elsewhere in the molecule.

Alternative Strategies: A Comparative Overview

Here, we will explore four powerful alternatives to the Dieckmann condensation, evaluating their mechanisms, scope, and practical considerations.

Thorpe-Ziegler Reaction: A Dinitrile Approach to Cyclic Ketones

Conceptually related to the Dieckmann condensation, the Thorpe-Ziegler reaction utilizes a dinitrile as the starting material to generate a cyclic α-cyano enamine, which is then hydrolyzed to the desired cyclic ketone.[5][6][7] Subsequent Krapcho decarboxylation can then yield the corresponding cyclic ketone.

Mechanism:

The reaction is initiated by a strong base, which deprotonates the α-carbon of one of the nitrile groups to form a carbanion. This carbanion then attacks the electrophilic carbon of the other nitrile group in an intramolecular fashion.[8][9] Tautomerization of the resulting imine yields a more stable enamine. Acidic hydrolysis of the enamine furnishes the cyclic ketone.[9]

Caption: Mechanism of the Thorpe-Ziegler Reaction.

Advantages:

  • Formation of Large Rings: The Thorpe-Ziegler reaction is particularly effective for the synthesis of medium and large rings (10-30 members), a significant advantage over the Dieckmann condensation.[8][9]

  • Alternative Substrate: It provides a viable alternative when the corresponding diester for a Dieckmann condensation is difficult to prepare.

Limitations:

  • Harsh Conditions: The use of strong bases like sodium amide or sodium hydride can limit functional group tolerance.[8]

  • Dinitrile Synthesis: The synthesis of the starting dinitrile can sometimes be challenging.

  • Hydrolysis Step: An additional hydrolysis step is required to obtain the ketone from the enamine intermediate.

Radical Cyclizations: A Modern Approach to Ring Formation

Radical cyclizations have emerged as a powerful and versatile method for constructing cyclic systems under mild conditions. These reactions proceed via radical intermediates and offer a distinct mechanistic pathway compared to the ionic processes of condensation reactions. Two prominent examples are Manganese(III)-mediated and photoredox-catalyzed cyclizations.

This method involves the oxidation of an unsaturated β-keto ester with a Manganese(III) salt, typically Mn(OAc)₃, to generate a radical intermediate that subsequently cyclizes.[10][11]

Mechanism:

Mn(III) acetate oxidizes the enol form of the β-keto ester to an enol radical. This radical then undergoes an intramolecular cyclization onto the tethered alkene or alkyne. The resulting cyclic radical can then be further oxidized by a co-oxidant like Cu(II) acetate to a cation, which eliminates a proton to form an unsaturated cyclic β-keto ester, or it can abstract a hydrogen atom to yield a saturated product.[10]

Caption: General workflow for Mn(III)-mediated radical cyclization.

Advantages:

  • Mild Conditions: The reaction often proceeds under milder conditions than traditional condensation reactions.

  • Functional Group Tolerance: Radical reactions are often tolerant of a wider range of functional groups.

  • Formation of Fused Systems: This method is particularly useful for the construction of bicyclic and more complex polycyclic systems.[10]

Limitations:

  • Stoichiometric Oxidant: The use of stoichiometric amounts of manganese salts can be a drawback, particularly on a large scale.

  • Over-oxidation: The product can sometimes be susceptible to further oxidation, leading to lower yields.[10]

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radicals under neutral conditions.[12][13]

Mechanism:

In a typical scenario, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the unsaturated β-keto ester to generate a radical intermediate. This radical then undergoes intramolecular cyclization. The resulting cyclic radical can be quenched by a hydrogen atom transfer (HAT) agent or undergo further redox processes to yield the final product.[12]

Advantages:

  • Extremely Mild Conditions: These reactions are often carried out at room temperature under visible light irradiation.

  • High Functional Group Tolerance: The neutral reaction conditions allow for the presence of a wide variety of sensitive functional groups.[12]

  • Catalytic Process: The use of a catalytic amount of a photocatalyst is a significant advantage over stoichiometric methods.

Limitations:

  • Substrate Scope: The scope of the reaction is dependent on the redox potentials of the substrate and the photocatalyst.

  • Specialized Equipment: Requires a light source, such as an LED lamp.

Ring-Closing Metathesis (RCM) followed by Oxidation

Ring-closing metathesis has become a go-to method for the formation of cyclic alkenes.[14] A two-step sequence of RCM of a diene-containing ester followed by oxidation of the resulting cyclic enol ether or allylic alcohol can provide access to cyclic β-keto esters.

Mechanism:

The first step involves the RCM of a suitable diene-containing substrate using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclic enol ether or a related unsaturated ring. Subsequent oxidation of the double bond, for instance, via ozonolysis or dihydroxylation followed by oxidative cleavage, can then install the ketone functionality at the β-position to the ester.

Caption: A two-step approach to cyclic β-keto esters via RCM.

Advantages:

  • Broad Scope for Ring Sizes: RCM is highly effective for the synthesis of a wide range of ring sizes, including macrocycles.

  • High Functional Group Tolerance: Modern RCM catalysts are tolerant of many functional groups.

  • Predictable and High Yields: RCM reactions are often high-yielding and predictable.

Limitations:

  • Multi-step Process: This is a two-step sequence, which can be less efficient than a one-pot cyclization.

  • Catalyst Cost: Ruthenium catalysts can be expensive, although catalyst loadings are typically low.

  • Substrate Synthesis: The synthesis of the diene precursor is an additional synthetic step.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[15][16] When a β-keto ester is used as the Michael donor, the product is a cyclic β-keto ester derivative.

Mechanism:

The reaction begins with the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone).[16] The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a six-membered ring containing a β-hydroxy ketone, which typically dehydrates to give the final α,β-unsaturated cyclic ketone product.

Caption: The Robinson annulation sequence.

Advantages:

  • Formation of Fused Rings: It is an excellent method for the construction of fused six-membered rings, which are common motifs in steroids and terpenes.[17]

  • Readily Available Starting Materials: The starting materials, β-keto esters and α,β-unsaturated ketones, are often commercially available or easily prepared.

Limitations:

  • Limited to Six-Membered Rings: The reaction is specifically designed for the formation of six-membered rings.

  • Potential for Side Reactions: The basic or acidic conditions can lead to side reactions, and the polymerization of the α,β-unsaturated ketone can be an issue.[17]

Quantitative Comparison of Methods

MethodStarting MaterialRing SizesTypical Yields (%)Key Reagents
Dieckmann Condensation Diester5-860-90Strong base (e.g., NaOEt, NaH)
Thorpe-Ziegler Reaction Dinitrile5-8, 10-30+50-80Strong base (e.g., NaH, NaNH₂)
Mn(III)-Mediated Cyclization Unsaturated β-Keto Ester5-750-80Mn(OAc)₃, Cu(OAc)₂
Photoredox Cyclization Unsaturated β-Keto Ester5-660-90Photocatalyst, light source
RCM-Oxidation Diene Ester5-30+70-95 (RCM step)Ru-catalyst, oxidant
Robinson Annulation β-Keto Ester & α,β-Unsaturated Ketone660-80Base or acid catalyst

Experimental Protocols

General Procedure for Thorpe-Ziegler Cyclization

To a solution of the dinitrile in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere is added a strong base (e.g., sodium hydride, lithium diisopropylamide) at a temperature ranging from 0 °C to reflux, depending on the substrate. The reaction is stirred until completion (monitored by TLC or GC-MS). The reaction is then quenched with a proton source (e.g., water, ammonium chloride) and the cyclic enamine is extracted. Subsequent hydrolysis with aqueous acid yields the cyclic ketone.[10]

General Procedure for Mn(III)-Mediated Oxidative Cyclization

A solution of the unsaturated β-keto ester, manganese(III) acetate (2-3 equivalents), and copper(II) acetate (0.1-1 equivalent) in a suitable solvent (e.g., acetic acid, acetonitrile) is heated to reflux until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to afford the cyclic β-keto ester.[10]

General Procedure for Photoredox-Catalyzed Radical Cyclization

A solution of the unsaturated β-keto ester, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye, 1-5 mol%), and any necessary additives (e.g., a HAT agent) in a degassed solvent is irradiated with a light source (e.g., blue LEDs) at room temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the residue is purified by column chromatography.[12]

Conclusion

While the Dieckmann condensation remains a valuable tool in the synthetic chemist's toolbox, a thorough understanding of the available alternatives is crucial for efficient and elegant molecular design. The Thorpe-Ziegler reaction offers a powerful solution for the synthesis of large rings. Radical cyclizations, particularly those enabled by photoredox catalysis, provide access to complex cyclic systems under exceptionally mild conditions with high functional group tolerance. The RCM-oxidation sequence is a reliable and versatile two-step approach for a wide range of ring sizes. Finally, the Robinson annulation remains a premier method for the construction of fused six-membered rings. The choice of method will ultimately depend on the specific target molecule, the desired ring size, the presence of other functional groups, and considerations of scalability and cost. By leveraging the strengths of each of these diverse synthetic strategies, researchers can navigate the challenges of cyclic β-keto ester synthesis with greater confidence and creativity.

References

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  • Grokipedia. (2026, January 8). Thorpe reaction. Grokipedia. Retrieved from [Link]

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  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Scribd. Retrieved from [Link]

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  • Xiao, M., Shang, Q., Pu, L., Wang, Z., Zhu, L., Yang, Z., & Huang, J. (2025). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. JACS Au. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. NROChemistry. Retrieved from [Link]

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  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Retrieved from [Link]

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  • Books. (n.d.). 4.2.4.1. Preparation of Chalcone and Its Further Robinson Annulation with Ethyl Acetoacetate. Books.
  • Royal Society of Chemistry. (n.d.). Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Royal Society of Chemistry. Retrieved from [Link]

  • Snider, B. B., & Kates, S. A. (1988). Termination of Mn(III)-based oxidative cyclizations by trapping with azide. Tetrahedron Letters, 29(35), 4341-4344. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Cyclooctanone vs. Cyclohexanone β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced reactivity of cyclic β-keto esters is a critical parameter in the rational design of synthetic pathways. The size of the carbocyclic ring appended to this versatile functional group imparts distinct stereoelectronic properties that can profoundly influence reaction outcomes. This guide provides an in-depth technical comparison of the reactivity of β-keto esters derived from cyclooctanone and cyclohexanone, supported by experimental data, to inform substrate selection and reaction optimization.

Introduction: The Tale of Two Rings

β-Keto esters are cornerstone building blocks in organic synthesis, prized for the acidity of their α-proton and the synthetic versatility of their enolates. When incorporated into a cyclic framework, the conformational constraints and inherent strain of the ring system introduce an additional layer of complexity and control over their chemical behavior.

This guide focuses on two archetypal systems: ethyl 2-oxocyclohexanecarboxylate, a derivative of the stable, strain-free six-membered ring, and ethyl 2-oxocyclooctanecarboxylate, which embodies the challenges and opportunities presented by medium-sized rings. We will explore how the fundamental differences in their ground-state conformations and transition-state energies manifest in their reactivity in key transformations such as enolate formation and alkylation.

Structural and Conformational Dichotomy: Strain as a Defining Feature

The divergent reactivity of these two β-keto esters is fundamentally rooted in the disparate conformational landscapes of their parent carbocycles.

Cyclohexanone System: The cyclohexanone ring adopts a stable, low-energy chair conformation, which effectively minimizes both angle strain and torsional strain.[1] This conformational rigidity provides a well-defined and predictable stereochemical environment for reactions occurring at the α-position.

Cyclooctanone System: In contrast, cyclooctanone is a medium-sized ring that is subject to significant conformational flexibility and inherent strain.[2] It exists as a mixture of several interconverting conformers, with the boat-chair form being predominant.[2] A key feature of cyclooctane rings is the presence of transannular strain , which arises from steric interactions between non-adjacent atoms across the ring.[3] These repulsive interactions raise the ground-state energy of the molecule and can influence the geometry and energy of reaction transition states.[4]

G cluster_0 Cyclohexanone β-Keto Ester cluster_1 Cyclooctanone β-Keto Ester a Chair Conformation b Low Strain a->b Leads to d High Strain (Transannular, Torsional) c Multiple Conformations (e.g., Boat-Chair) c->d Characterized by

Caption: Conformational differences between the two ring systems.

Comparative Reactivity: A Quantitative Look at Nucleophilicity

The reactivity of β-keto esters in many crucial C-C bond-forming reactions is dictated by the nucleophilicity of their corresponding enolates. A seminal study by Mayr and coworkers provides a quantitative comparison of the nucleophilic reactivities of various cyclic β-keto ester anions.[5] The study determined the second-order rate constants for the reactions of these enolates with benzhydrylium ions in DMSO at 20 °C.

Cyclic β-Keto Ester Anion Derived FromRing SizeSecond-Order Rate Constant (k) [M⁻¹s⁻¹][5]
Ethyl 2-oxocyclopentanecarboxylate5-membered1.58 x 10⁴
Ethyl 2-oxocyclohexanecarboxylate6-membered5.01 x 10³
Ethyl 2-oxocycloheptanecarboxylate7-membered1.29 x 10⁴
Ethyl 2-oxocyclooctanecarboxylate 8-membered Data not explicitly found for this electrophile system in the provided search results.
Ethyl 2-oxocyclododecanecarboxylate12-membered1.35 x 10⁴

Data from Mayr, H. et al. Eur. J. Org. Chem. 2015, 2015, 7493-7501.[5]

While the specific rate constant for the cyclooctanone derivative was not available in the summarized data, the study concluded that enolate ions derived from oxocycloalkanecarboxylic esters generally exhibit reactivities similar to their acyclic analogues.[5] The data for the other ring sizes show that the cyclohexanone-derived enolate is a slightly weaker nucleophile compared to its five, seven, and twelve-membered ring counterparts.

This somewhat counterintuitive result for the strain-free cyclohexyl system can be rationalized by considering the stability of the starting enolate. The well-organized, low-energy chair conformation of the cyclohexanone system provides a stable platform for the enolate, potentially lowering its ground-state energy and thus slightly increasing the activation barrier for subsequent reactions. Conversely, the inherent strain in the other ring systems, including the transannular strain in the cyclooctyl system, could lead to a higher ground-state energy for the enolate, making it more reactive.

Key Chemical Transformations: A Comparative Discussion

Enolate Formation and Acidity
Alkylation Reactions

Alkylation of the enolate is a fundamental C-C bond-forming reaction. The rate and stereochemical outcome of this S(_N)2 reaction are influenced by both the nucleophilicity of the enolate and steric hindrance around the α-carbon.

  • Cyclohexanone β-keto ester: Alkylation typically proceeds with high stereoselectivity, favoring axial attack on the chair-like transition state.[6][7] This is due to better orbital overlap and minimization of steric interactions during the approach of the electrophile.

  • Cyclooctanone β-keto ester: The flexible and sterically encumbered nature of the cyclooctanone ring presents a more complex scenario. Transannular interactions can shield one face of the enolate, leading to potential diastereoselectivity, but the multitude of low-energy conformations can also result in mixtures of products. The inherent strain of the eight-membered ring may lead to a more reactive, higher-energy enolate, potentially accelerating the rate of alkylation compared to the cyclohexanone system, as suggested by the nucleophilicity trends.[5]

G cluster_0 Alkylation Workflow start β-Keto Ester enolate Enolate Formation (Base) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation product α-Alkylated Product alkylation->product

Caption: General workflow for the alkylation of β-keto esters.

Hydrolysis and Decarboxylation

The hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a common synthetic sequence.[8] The decarboxylation proceeds through a cyclic, concerted transition state.[9] The rate of this reaction can be influenced by the ability of the molecule to adopt the required geometry for this transition state. The conformational rigidity of the cyclohexanone system allows for a well-defined transition state geometry. In the more flexible cyclooctanone system, achieving the optimal geometry for the cyclic transition state might be more or less facile depending on the specific conformations and the influence of transannular strain.

Experimental Protocols

The following are generalized, representative protocols for the alkylation of cyclic β-keto esters.

General Procedure for Alkylation of Ethyl 2-Oxocyclohexanecarboxylate

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Anhydrous Ethanol

  • Sodium Metal

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Diethyl Ether

  • Saturated Aqueous Ammonium Chloride Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol under an inert atmosphere.

  • The solution is cooled to 0 °C, and ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) is added dropwise.

  • The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

  • The alkyl halide (1.1 eq.) is added, and the reaction mixture is heated to reflux for 2-4 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Considerations for Alkylation of Ethyl 2-Oxocyclooctanecarboxylate

The same general protocol can be applied to the alkylation of ethyl 2-oxocyclooctanecarboxylate. However, due to the potential for multiple products arising from the conformational flexibility of the ring, careful monitoring of the reaction by TLC or GC-MS is recommended. Optimization of the base, solvent, and temperature may be necessary to achieve desired selectivity. The use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures could favor the formation of a single kinetic enolate, potentially improving the reaction's selectivity.[10][11][12]

Conclusion: A Balance of Stability and Strain

The comparative reactivity of cyclooctanone and cyclohexanone β-keto esters is a clear illustration of the profound impact of ring strain and conformation on chemical behavior.

  • Ethyl 2-oxocyclohexanecarboxylate offers a stable, predictable, and stereochemically well-defined platform for synthetic transformations. Its lower ground-state energy may result in slightly attenuated nucleophilicity of its enolate compared to strained systems.

  • Ethyl 2-oxocyclooctanecarboxylate , while more complex due to its conformational flexibility and inherent transannular strain, may exhibit enhanced reactivity due to its higher ground-state energy. This can be an advantage in facilitating certain reactions, but it may also present challenges in controlling selectivity.

Ultimately, the choice between these two valuable synthetic intermediates will depend on the specific goals of the synthesis. For applications requiring high stereocontrol and predictable outcomes, the cyclohexanone derivative is often the preferred choice. However, when enhanced reactivity is desired and the complexities of a flexible ring system can be managed or exploited, the cyclooctanone derivative presents unique opportunities.

References

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A Senior Application Scientist's Guide to the Validation of Methyl 2-oxocyclooctane-1-carboxylate Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and synthetic chemistry, establishing the purity of intermediates like Methyl 2-oxocyclooctane-1-carboxylate is not merely a procedural step; it is the foundation upon which the integrity of subsequent research and the quality of the final product are built. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for this purpose. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and defensible analytical strategy.

The Analytical Challenge: The Nuances of a β-Keto Ester

This compound, a versatile β-keto ester, presents a specific analytical challenge rooted in its chemical structure. Like many β-dicarbonyl compounds, it can exist in equilibrium between its keto and enol tautomeric forms. This dynamic equilibrium can be influenced by solvent, pH, and temperature, potentially leading to chromatographic artifacts like peak broadening or splitting if not properly controlled.[1][2] A successful purity method must be able to provide a consistent and accurate quantification of the compound, irrespective of this tautomerism.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Routine Purity Assessment

For routine quality control and purity determination of moderately polar, non-volatile compounds, Reverse-Phase HPLC (RP-HPLC) is the undisputed workhorse of the modern analytical laboratory. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the primary compound from process-related impurities and degradation products.[3][4]

Causality in Method Development: Why We Choose What We Choose

A robust HPLC method is not a matter of chance, but of deliberate, scientifically-grounded choices.

  • Column Selection: A C18 (octadecylsilyl) column is the logical starting point. The nonpolar stationary phase provides effective retention for the moderately polar this compound, allowing for separation from both more polar and less polar impurities.

  • Mobile Phase Optimization: The mobile phase is the primary tool for controlling retention and selectivity.

    • Solvent System: A gradient of acetonitrile and water is typically preferred over methanol due to acetonitrile's lower viscosity and superior UV transparency.

    • The Acidic Modifier: The inclusion of a small amount of acid (e.g., 0.1% formic or acetic acid) is critical. This maintains a low pH, suppressing the ionization of the enol form and ensuring the compound is analyzed in a single, consistent state. This simple addition is key to achieving sharp, symmetrical peaks, which are essential for accurate integration and quantification.[5]

  • Detector Selection: A UV-Vis detector is suitable as the carbonyl groups in the molecule provide chromophores. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This enables peak purity analysis, ensuring that the main analyte peak is not co-eluting with any hidden impurities. Wavelengths of 210 nm and 254 nm are common choices for this class of compounds.[5]

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow for validating an HPLC purity method in accordance with established regulatory guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development (Column, Mobile Phase, Detector) Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Method_Ready Method_Ready Robustness->Method_Ready

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

Experimental Protocol: Validated HPLC Purity Determination

This protocol is a self-validating system, designed for robustness and reproducibility.

  • Instrumentation and Conditions:

    • System: HPLC with a Diode Array Detector (DAD).

    • Column: C18, 5 µm particle size, 250 x 4.6 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm, with DAD scan from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock to a working concentration of approximately 100 µg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure (Abbreviated):

    • Specificity: Perform forced degradation studies by subjecting the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[4] The method is specific if the degradation product peaks are well-resolved from the main analyte peak.

    • Linearity: Prepare calibration standards at five concentrations ranging from 50% to 150% of the working concentration. Plot peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform spike recovery experiments by adding known amounts of the analyte to a placebo matrix at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be ≤ 2.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is approximately 10:1.[6]

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is often the preferred method, other techniques offer unique advantages in specific contexts. The choice of method should be driven by the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] It separates components in the gas phase followed by highly specific detection using a mass spectrometer.

  • When to Use GC-MS: GC-MS excels at identifying and quantifying volatile process impurities, such as residual solvents or volatile starting materials, that may not be well-retained by RP-HPLC.[9] Given its boiling point, this compound itself is amenable to GC analysis.

  • Expertise & Causality: The primary consideration is thermal stability. The high temperatures of the GC inlet (typically 250-300°C) can cause degradation of thermally labile compounds.[8][10] While our target analyte is likely stable, this must be verified. The mass spectrometer provides structural information from fragmentation patterns, making it invaluable for identifying unknown impurities without needing to synthesize them as standards.[11]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that provide a relative purity (e.g., area percent), qNMR can determine an absolute purity or mass fraction against a certified internal standard.[12][13]

  • When to Use qNMR: qNMR is the method of choice for certifying reference standards or for obtaining a highly accurate purity value without requiring a pre-certified standard of the analyte itself.[13][14] It is also excellent for resolving and quantifying isomers or tautomers if their signals are distinct.[1]

  • Expertise & Causality: The principle lies in the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[15] A carefully selected internal standard (e.g., maleic acid, dimethyl sulfone) with known purity and non-overlapping signals is co-dissolved with the analyte.[12][16] The purity of the analyte can then be calculated directly. The experiment must be conducted under specific quantitative conditions, such as ensuring full spin-lattice relaxation (long T1 delays), to be valid.[5]

Decision Matrix: Choosing the Right Tool for the Job

Decision_Tree Start What is the Analytical Goal? Goal_QC Routine QC & Purity Assay Start->Goal_QC Routine Check Goal_ImpurityID Identify Unknown Volatile Impurities Start->Goal_ImpurityID Investigation Goal_Standard Certify a Reference Standard Start->Goal_Standard Certification Method_HPLC Use Validated HPLC Method Goal_QC->Method_HPLC Method_GCMS Use GC-MS Goal_ImpurityID->Method_GCMS Method_qNMR Use qNMR Goal_Standard->Method_qNMR

Caption: Decision tree for selecting the appropriate analytical technique.

Part 3: Data-Driven Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-DAD GC-MS Quantitative NMR (qNMR)
Primary Use Routine Purity, Stability TestingVolatile Impurity Profiling & IDAbsolute Purity, Reference Standard Certification
Specificity High; demonstrated via forced degradation and peak purity analysis.Very High; separation by GC, identification by mass spectrum.High; based on unique chemical shifts for analyte and impurities.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995Excellent; signal is directly proportional to molar concentration.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (Method Dependent)
Precision (%RSD) < 1.0% (Repeatability)< 5.0%< 1.0%
Typical LOQ ~0.01 - 0.05%~0.01%~0.1%
Key Advantage Robust, versatile, and widely available for non-volatile and semi-volatile compounds."Gold standard" for identifying volatile unknowns.[8]Primary method; no need for analyte-specific reference standard.[13]
Key Limitation May not detect highly volatile impurities. Requires analyte-specific standard for quantification.Potential for thermal degradation of the analyte.[8][10] Misses non-volatile impurities.Lower sensitivity than chromatographic methods. Requires a certified internal standard.

Conclusion and Recommendations

For the comprehensive quality assessment of this compound, a multi-faceted approach is recommended.

  • For Routine Analysis: A validated RP-HPLC method, as detailed in this guide, is the most suitable technique. It provides a reliable, robust, and precise system for determining purity and assessing stability, which is essential for lot release and routine quality control in a drug development setting.

  • For Impurity Investigation: GC-MS should be employed as an orthogonal method, particularly during process development or when investigating out-of-spec results. Its strength lies in identifying unknown volatile or semi-volatile impurities that might be missed by HPLC.

  • For Reference Standard Certification: qNMR is the definitive technique for assigning an absolute purity value to a batch that will serve as a reference standard. This provides the ultimate anchor for the accuracy of all subsequent chromatographic analyses.

By understanding the fundamental principles and specific advantages of each technique, researchers and scientists can design and validate a comprehensive analytical strategy that ensures the quality and integrity of their work.

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  • Bhat, S. K., Puranik, S. B., & Mahabaleshwara, K. (2015). HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection. International Journal of Pharma and Bio Sciences, 4(2), 315-330.

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A Comparative Guide to the Characterization of Methyl 2-oxocyclooctane-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, cyclic β-keto esters are indispensable building blocks. Among these, derivatives of Methyl 2-oxocyclooctane-1-carboxylate hold significant potential due to the conformational flexibility and synthetic accessibility of the eight-membered ring system. This guide provides a comprehensive comparison of the characterization data for this compound and its derivatives, juxtaposed with well-characterized analogs possessing smaller ring systems. Furthermore, it offers detailed, field-proven experimental protocols for their synthesis and characterization, underpinned by a rationale grounded in established chemical principles.

Introduction: The Significance of Cyclic β-Keto Esters

Cyclic β-keto esters are prized intermediates in organic synthesis, primarily owing to the reactivity of the C-1 position, which is readily deprotonated to form a nucleophilic enolate. This reactivity allows for a wide array of carbon-carbon bond-forming reactions, including alkylation, arylation, and acylation, providing a powerful tool for the construction of intricate molecular frameworks. The resulting substituted cyclic ketones are precursors to a diverse range of natural products and pharmaceutically active compounds. The choice of the ring size, from the more rigid cyclopentane and cyclohexane systems to the more flexible cyclooctane ring, significantly influences the stereochemical outcome of subsequent reactions and the overall topology of the target molecule.

This guide will focus on the characterization of derivatives of this compound, a less-documented yet highly promising scaffold. By comparing its properties with those of the well-documented methyl and ethyl esters of 2-oxocyclopentanecarboxylic acid and 2-oxocyclohexanecarboxylic acid, we aim to provide a predictive framework for researchers working with these larger ring systems.

Comparative Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound and its better-characterized analogs. This comparative approach allows for the extrapolation of expected properties for novel derivatives.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Methyl 2-oxocyclopentanecarboxylateC₇H₁₀O₃142.15105 / 19 mmHg[1]1.145[1]1.456[1]
Ethyl 2-oxocyclopentanecarboxylateC₈H₁₂O₃156.18102-104 / 11 mmHg1.0541.452
Methyl 2-oxocyclohexanecarboxylateC₈H₁₂O₃156.1850 / 0.2 mmHg1.101.483
This compound C₁₀H₁₆O₃ 184.23 - - -
Spectroscopic Data: A Comparative Analysis

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of synthesized compounds. Below is a comparison of the key spectroscopic features of the parent compounds.

¹H NMR Spectral Data (CDCl₃)

Compound-OCH₃/ -OCH₂CH₃ (δ, ppm)-CH₂- (ring) (δ, ppm)
Methyl 2-oxocyclopentanecarboxylate~3.7 (s, 3H)~1.9 - 2.5 (m, 6H)
Ethyl 2-oxocyclopentanecarboxylate~4.2 (q, 2H), ~1.3 (t, 3H)~1.8 - 2.6 (m, 6H)
Methyl 2-oxocyclohexanecarboxylate~3.7 (s, 3H)~1.5 - 2.5 (m, 8H)
This compound ~3.7 (s, 3H) ~1.4 - 2.6 (m, 12H)

¹³C NMR Spectral Data (CDCl₃)

CompoundC=O (Ketone) (δ, ppm)C=O (Ester) (δ, ppm)-OCH₃/ -OCH₂CH₃ (δ, ppm)Ring Carbons (δ, ppm)
Methyl 2-oxocyclopentanecarboxylate~215~172~52~19, 30, 38
Ethyl 2-oxocyclopentanecarboxylate~215~171~61, 14~20, 30, 38
Methyl 2-oxocyclohexanecarboxylate~208~172~52~22, 27, 38, 41
This compound ~210 ~172 ~52 ~24, 25, 27, 29, 42

Infrared (IR) Spectral Data (neat, cm⁻¹)

CompoundC=O (Ester)C=O (Ketone)C-O Stretch
Methyl 2-oxocyclopentanecarboxylate~1750-1735~1725-1705~1300-1000
Ethyl 2-oxocyclopentanecarboxylate~1745~1715~1250-1000
Methyl 2-oxocyclohexanecarboxylate~1740~1710~1250-1000
This compound ~1740 ~1710 ~1250-1000

Mass Spectrometry (MS) Data (EI)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Methyl 2-oxocyclopentanecarboxylate142111, 83, 55
Ethyl 2-oxocyclopentanecarboxylate156[2]128, 111, 83, 55[2]
Methyl 2-oxocyclohexanecarboxylate156125, 97, 69, 55
This compound 184 153, 125, 97, 69, 55

Predicted data for this compound and its derivatives is based on established trends and fragmentation patterns of cyclic β-keto esters.

Synthetic Methodologies: A Practical Approach

The synthesis of the target compounds and their derivatives primarily relies on two key transformations: the Dieckmann condensation for the formation of the cyclic β-keto ester scaffold, and subsequent C-1 alkylation to introduce diversity.

Synthesis of the Core Scaffold: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which, in the presence of a strong base, yields a cyclic β-keto ester.[3] This method is highly effective for the synthesis of 5- and 6-membered rings and can be adapted for larger ring systems like the cyclooctane ring.

G cluster_synthesis Dieckmann Condensation Workflow Start Dimethyl Suberate (for Cyclooctanone Ring) Base Strong Base (e.g., Sodium Methoxide) Reaction Intramolecular Cyclization Workup Acidic Workup (e.g., HCl) Product This compound

Detailed Protocol: Synthesis of this compound

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: Charge the flask with a strong base, such as sodium methoxide (1.1 equivalents), and an anhydrous solvent like toluene.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Substrate Addition: Add a solution of dimethyl suberate (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over 1-2 hours.

  • Reaction Monitoring: Continue refluxing for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting diester.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Diversification: C-1 Alkylation of the β-Keto Ester

The acidic proton at the C-1 position is readily removed by a base to form an enolate, which can then be alkylated with various electrophiles.

G cluster_alkylation C-1 Alkylation Workflow Start This compound Base Base (e.g., NaH, K₂CO₃) Enolate Enolate Formation Electrophile Alkyl Halide (R-X) Alkylation Nucleophilic Attack Workup Aqueous Workup Product 1-Alkyl-Methyl 2-oxocyclooctane-1-carboxylate

Detailed Protocol: Synthesis of a 1-Alkyl-Methyl 2-oxocyclooctane-1-carboxylate Derivative

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable base, like sodium hydride (1.1 equivalents) or potassium carbonate (1.5 equivalents), and stir the mixture at room temperature until deprotonation is complete (typically 30-60 minutes).

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow: A Self-Validating System

A robust characterization workflow is essential to confirm the structure and purity of the synthesized derivatives. This typically involves a combination of spectroscopic and chromatographic techniques.

G cluster_characterization Characterization Workflow Crude Crude Product TLC TLC/GC Analysis (Purity Check) Purification Column Chromatography or Distillation Pure Purified Product NMR ¹H and ¹³C NMR (Structural Elucidation) IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight) Final Confirmed Structure & Purity

Expert Insights on Causality:

  • Choice of Base in Alkylation: The choice of base is critical. For simple alkylations, a weaker base like potassium carbonate in a polar aprotic solvent like DMF is often sufficient and simplifies the work-up. For less reactive alkylating agents or to ensure complete deprotonation, a stronger base like sodium hydride in THF is preferred. The use of a strong, non-nucleophilic base is crucial to avoid side reactions such as saponification of the ester.

  • Solvent Effects in NMR: The chemical shifts in NMR spectroscopy can be influenced by the choice of solvent. Deuterated chloroform (CDCl₃) is a standard choice for these compounds, but for molecules with the potential for keto-enol tautomerism, using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can reveal the presence of the enol form.

  • Fragmentation in Mass Spectrometry: In electron ionization mass spectrometry, cyclic β-keto esters typically exhibit characteristic fragmentation patterns. Common losses include the alkoxy group from the ester (-OR), the entire ester group (-COOR), and fragmentation of the cycloalkane ring. Understanding these patterns is key to confirming the structure.

Conclusion

This guide provides a comparative framework for the characterization of derivatives of this compound, leveraging data from more common smaller-ring analogs. The provided synthetic and characterization protocols are designed to be robust and adaptable, offering a solid foundation for researchers exploring the chemistry of these versatile building blocks. By understanding the interplay between ring size, substitution, and spectroscopic properties, scientists can more efficiently design and execute synthetic routes toward novel and complex molecular targets.

References

  • Ethyl 2-oxocyclopentanecarboxylate. PubChem. [Link]

  • Methyl 1-methyl-2-oxocyclohexane-1-carboxylate. PubChem. [Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic β-Keto Esters. Stoltz Group, Caltech. [Link]

  • Asymmetric Allylation of 2-Oxocycloalkanecarboxylates. ResearchGate. [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

  • General Experimental. The Royal Society of Chemistry. [Link]

  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. [Link]

  • Ethyl 2-oxo-1-pentylcyclopentanecarboxylate - Optional[13C NMR]. SpectraBase. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH. [Link]

  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclooctane Rings

Author: BenchChem Technical Support Team. Date: January 2026

The cyclooctane motif, an eight-membered carbocycle, is a privileged scaffold in a multitude of biologically active natural products and pharmaceuticals. Its inherent conformational flexibility and the spatial arrangement of its substituents present unique challenges and opportunities in medicinal chemistry and drug design. This guide provides a comparative overview of the principal synthetic strategies for accessing functionalized cyclooctane rings, offering insights into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to navigate the complex landscape of medium-sized ring synthesis.

The Strategic Importance of Cyclooctanes

The cyclooctane ring is a core structural feature in a variety of natural products with significant biological activities, including the antibacterial agent pleuromutilin and the anticancer compound taxol.[1][2] The construction of this eight-membered ring system is notoriously challenging due to unfavorable entropic and enthalpic factors associated with ring closure. However, a number of elegant synthetic strategies have been developed to overcome these hurdles, which can be broadly categorized into cycloaddition reactions, ring expansion strategies, and transannular cyclizations.

Cycloaddition Strategies: Building the Ring in a Single Step

Cycloaddition reactions offer a convergent and often stereocontrolled route to the cyclooctane core by combining two or more smaller fragments. These methods are particularly powerful for rapidly assembling molecular complexity.

[4+4] Photocycloaddition

The [4+4] photocycloaddition is a photochemical process where two 1,3-diene systems react to form a cyclooctadiene ring.[2] This reaction is particularly appealing as it can forge two new carbon-carbon bonds and up to four new stereocenters in a single step.[2]

Mechanism and Causality: The reaction proceeds through the photoexcitation of one diene to its excited state. The orbital symmetry of the highest occupied molecular orbital (HOMO) of the excited diene matches that of the lowest unoccupied molecular orbital (LUMO) of a ground-state diene, allowing for a concerted cycloaddition.[2] The stereochemical outcome is often dictated by the geometry of the reactants and the approach they adopt during the reaction.

Experimental Protocol: Intramolecular [4+4] Photocycloaddition in the Synthesis of a Taxol Precursor [2]

  • Reactant: A 2-pyridone derivative with a tethered diene system.

  • Irradiation: The substrate is dissolved in a suitable solvent (e.g., acetonitrile) and irradiated with a UV lamp (typically >300 nm) to prevent unwanted side reactions.

  • Reaction Time: The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until completion, which can range from several hours to days.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the cyclooctane-containing product.

Caption: [4+4] Photocycloaddition of two dienes to form a cyclooctadiene.

[6+2] Cycloaddition

Transition-metal catalyzed [6+2] cycloadditions provide a powerful method for the construction of eight-membered rings from a 6π-electron component (e.g., a cycloheptatriene or a vinylcyclopropane) and a 2π-electron component (e.g., an alkene or alkyne).[3][4] Rhodium and cobalt complexes are commonly employed as catalysts in these transformations.[3]

Mechanism and Causality: The mechanism typically involves the coordination of the transition metal to the unsaturated components, followed by oxidative cyclization to form a metallacyclic intermediate. Reductive elimination from this intermediate then furnishes the cyclooctane product and regenerates the active catalyst. The choice of metal and ligands can significantly influence the efficiency and stereoselectivity of the reaction.

Experimental Protocol: Rhodium-Catalyzed Intramolecular [6+2] Cycloaddition [3]

  • Reactants: A substrate containing both a vinylcyclopropane (the 6π component) and an alkene or alkyne (the 2π component) tethered together.

  • Catalyst: A rhodium(I) complex such as [Rh(CO)₂Cl]₂.

  • Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like toluene or 1,2-dichloroethane at elevated temperatures (e.g., 80-110 °C).

  • Reaction Monitoring: Progress is monitored by TLC or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, the solvent is evaporated, and the residue is purified by column chromatography to isolate the bicyclic cyclooctane product.

Caption: Metal-catalyzed [6+2] cycloaddition to form a cyclooctene ring.

Ring Expansion Strategies: Growing a Ring from Within

Ring expansion reactions offer an alternative approach to cyclooctane synthesis, starting from more readily available smaller ring systems. These methods often involve the generation of a reactive intermediate that triggers a rearrangement to a larger ring.

Oxidative Ring Expansion of Indanones

A notable example of this strategy is the oxidative ring expansion of a perhydroindanone, which was a key step in a recent total synthesis of pleuromutilin.[1][5] This approach leverages a photocatalyzed oxidation to generate a key intermediate that undergoes a one-carbon ring expansion.

Mechanism and Causality: The reaction is initiated by the photocatalytic generation of an acyl radical from a carboxylic acid precursor. This radical then undergoes a series of steps, including an intramolecular addition and subsequent fragmentation, to effect the ring expansion. The choice of photocatalyst and reaction conditions is crucial for achieving high efficiency and selectivity.

Experimental Protocol: Oxidative Ring-Expansion for Pleuromutilin Synthesis [1]

  • Starting Material: A perhydroindanone derivative bearing a carboxylic acid at a strategic position.

  • Photocatalyst: An iridium complex is often used as the photocatalyst.

  • Oxidant: A suitable oxidant is required to complete the catalytic cycle.

  • Light Source: The reaction is irradiated with visible light.

  • Solvent: A polar aprotic solvent is typically used.

  • Work-up and Purification: Standard extractive work-up followed by column chromatography yields the cyclooctane-containing trione.

Transannular Cyclizations: Forging Bonds Across the Ring

Transannular reactions are intramolecular reactions that form a new bond between two non-adjacent atoms within a medium-sized ring. These reactions can be a powerful tool for installing complex stereochemistry and constructing polycyclic systems containing a cyclooctane ring.

Palladium-Catalyzed Transannular C-H Functionalization

Recent advances have enabled the direct functionalization of C-H bonds in cycloalkanes, including cyclooctane derivatives.[6][7] Palladium catalysis has been particularly effective for directing the arylation of γ-methylene C-H bonds in cycloalkane carboxylic acids.[6]

Mechanism and Causality: The reaction proceeds through a palladium-catalyzed C-H activation event, where a directing group (such as a carboxylic acid) facilitates the formation of a palladacycle intermediate. Subsequent reductive elimination with an aryl halide installs the new C-C bond. The choice of ligand is critical for controlling the regioselectivity and efficiency of the C-H activation step.[8]

Experimental Protocol: Transannular γ-C-H Arylation of a Cyclooctane Carboxylic Acid [6]

  • Substrate: A cyclooctane carboxylic acid.

  • Coupling Partner: An aryl iodide.

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a specialized ligand (e.g., a quinuclidine-pyridone).

  • Oxidant: An oxidant such as Ag₂CO₃ is typically required.

  • Solvent and Temperature: The reaction is often carried out in a high-boiling solvent at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, the solvent is removed, and the product is purified by chromatography.

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-oxocyclooctane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides a detailed operational framework for the safe handling of Methyl 2-oxocyclooctane-1-carboxylate, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment to protect you, your research, and your environment.

While specific safety data for this compound is not widely published, its structural analogs, such as Methyl 2-oxocycloheptane-1-carboxylate, provide a reliable basis for hazard assessment. These analogs are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a cautious and comprehensive PPE strategy is paramount.

Hazard Causality: The 'Why' Behind Your PPE

Understanding the inherent risks of a chemical is the foundation of effective protection. The selection of PPE is not a matter of routine; it is a direct response to the specific hazards posed by the substance's chemical and physical properties.

  • Dermal Exposure (Skin Irritation): Beta-keto esters can be irritating upon skin contact.[1][2] This necessitates a barrier to prevent direct contact, absorption, and potential sensitization.

  • Ocular Exposure (Serious Eye Irritation): The potential for serious eye irritation from splashes is a significant concern.[1][2] The eyes are highly sensitive, and chemical splashes can cause immediate and severe damage.

  • Inhalation (Respiratory Irritation): Vapors may cause respiratory tract irritation.[1] While the vapor pressure may be low, operations involving heating, aerosolization, or handling large quantities increase the risk of inhaling irritating vapors.

  • Combustibility: Similar compounds are classified as combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.[3][4] This influences not only PPE but also the entire operational environment.

Core PPE Requirements: A Quick Reference

This table summarizes the essential PPE for handling this compound under standard laboratory conditions.

Protection Type Minimum Requirement Recommended for Splash/Large Quantities
Eye/Face ANSI Z87.1-compliant safety glasses with side shieldsChemical splash goggles; Face shield over goggles
Hand Nitrile or Neoprene glovesHeavier-duty or double-gloved Nitrile gloves
Body Flame-resistant laboratory coatChemically resistant apron over a lab coat
Respiratory Work within a certified chemical fume hoodNot required if handled in a fume hood

In-Depth PPE Specifications and Protocols

Eye and Face Protection

Standard safety glasses are the absolute minimum, designed to protect against minor impacts. However, for handling liquids, the primary risk is from splashes.

  • Chemical Splash Goggles: These provide a 360-degree seal around the eyes, offering superior protection against splashes from any direction.[5] They should be worn whenever transferring liquids or running reactions.

  • Face Shields: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., vigorous mixing, heating), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6]

Hand Protection: Your Primary Barrier

Gloves are a critical line of defense, but not all gloves are created equal. Material compatibility is key.

  • Glove Selection: Nitrile gloves are a common and appropriate choice for incidental contact with beta-keto esters. They offer good resistance to a range of chemicals. Always check the manufacturer's compatibility data for specific breakthrough times. For prolonged handling, consider thicker gauge nitrile or neoprene gloves.

  • Proper Glove Technique:

    • Inspect gloves for any signs of degradation or punctures before use.

    • Never touch "clean" surfaces like doorknobs, keyboards, or your face with gloved hands.[5]

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing gloves.[5][7]

Body Protection

Your lab coat is more than a uniform; it's a removable barrier that protects your skin and personal clothing.

  • Laboratory Coat: A flame-resistant (FR) lab coat is recommended due to the combustible nature of the material. Ensure it is fully buttoned and the sleeves are not rolled up.[8]

  • Chemical Apron: For large-scale work or when there is a significant risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[9]

Respiratory Protection

The most effective way to control respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All work with this compound should be performed inside a properly functioning and certified chemical fume hood.[9] This prevents the accumulation of vapors in the laboratory air.

  • Respirators: In the event of a large spill or a failure of ventilation controls, respiratory protection may be necessary. A full-face respirator with an organic vapor cartridge would be appropriate in such emergency situations.[10]

Operational and Disposal Plans

Safe handling is a complete workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Clear the workspace of any unnecessary items or ignition sources.[3][7]

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Ensure an appropriate spill kit with an absorbent material like vermiculite or sand is readily accessible.[7]

  • Chemical Handling:

    • Don all required PPE as outlined in the table above.

    • Carefully open the container, avoiding splashes.

    • Use a mechanical pipetting device or a graduated cylinder for transfers. Never pipette by mouth.[5][8]

    • Keep the container sealed when not in use.[7]

  • Post-Handling:

    • Securely close the chemical container.

    • Decontaminate the work surface.

    • Properly dispose of any contaminated consumables (e.g., pipette tips) in a designated, labeled waste container.[2]

    • Remove PPE, being careful to avoid self-contamination, and wash hands thoroughly.

Disposal Plan
  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste. Collect it in a clearly labeled, chemically resistant container.[2][3] Do not pour it down the drain.[2]

  • Contaminated Materials: All grossly contaminated items, including gloves, absorbent pads, and lab coats, must be disposed of through an approved waste disposal plant.[3]

  • Engage Professionals: The final disposal must be handled by a licensed and qualified waste disposal company in accordance with all local, state, and federal regulations.[2]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow start Start: Prepare to Handle This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood stop STOP Do not proceed without proper engineering controls. fume_hood->stop No   assess_volume Assess Task Volume fume_hood->assess_volume  Yes ppe_small Minimum Required PPE: - Safety Glasses (side shields) - Nitrile Gloves - FR Lab Coat assess_volume->ppe_small <100 mL (Routine Transfer) assess_splash High Splash Potential? (e.g., heating, agitation) assess_volume->assess_splash >100 mL or Non-Routine end Proceed with Experiment ppe_small->end assess_splash->ppe_small No ppe_large Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chem-Resistant Apron - Nitrile Gloves - FR Lab Coat assess_splash->ppe_large Yes ppe_large->end

Caption: PPE selection flowchart for handling this compound.

References

  • Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225. PubChem, National Center for Biotechnology Information.[Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.[Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols.[Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).[Link]

  • Safety in Organic Chemistry Laboratory. Jackson State Community College.[Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI).[Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.